Abacavir carboxylate
描述
Structure
3D Structure
属性
IUPAC Name |
(1S,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-ene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O2/c15-14-18-11(17-8-2-3-8)10-12(19-14)20(6-16-10)9-4-1-7(5-9)13(21)22/h1,4,6-9H,2-3,5H2,(H,21,22)(H3,15,17,18,19)/t7-,9+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCSMNHMMTKMVCP-APPZFPTMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)[C@@H]4C[C@@H](C=C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40718879 | |
| Record name | (1S,4R)-4-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]cyclopent-2-ene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40718879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
384380-52-3 | |
| Record name | Abacavir 5'-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0384380523 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1S,4R)-4-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]cyclopent-2-ene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40718879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ABACAVIR 5'-CARBOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FO2D75G53I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Role of Abacavir Carboxylate in Abacavir Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Abacavir, a cornerstone in the treatment of HIV-1 infection, undergoes extensive hepatic metabolism, leading to the formation of several metabolites. Among these, Abacavir carboxylate (2269W93) represents a significant pathway of elimination. This technical guide provides an in-depth exploration of the role of this compound in the metabolic cascade of its parent drug. We will delve into the enzymatic processes governing its formation, its pharmacokinetic profile, and the analytical methodologies employed for its quantification. This guide synthesizes quantitative data, details experimental protocols, and provides visual representations of the metabolic pathways and experimental workflows to serve as a comprehensive resource for researchers in the field.
Introduction
Abacavir is a potent nucleoside analog reverse transcriptase inhibitor (NRTI) that requires intracellular phosphorylation to its active form, carbovir (B1146969) triphosphate, to exert its antiviral effect. However, the systemic clearance of Abacavir is primarily dependent on hepatic metabolism. Two major inactive metabolites are formed: a glucuronide conjugate and a carboxylate metabolite. Understanding the formation and fate of this compound is crucial for a complete comprehension of Abacavir's disposition and potential for drug-drug interactions and toxicity.
The Metabolic Pathway of this compound Formation
The biotransformation of Abacavir to this compound is a two-step oxidative process predominantly occurring in the liver.[1][2] The primary enzyme responsible for this conversion is alcohol dehydrogenase (ADH).[3]
The initial step involves the oxidation of the primary alcohol group of Abacavir to an unconjugated aldehyde intermediate.[1][2] This aldehyde is a reactive species that can subsequently undergo isomerization to a more thermodynamically stable conjugated aldehyde.[1] The final step is the further oxidation of this aldehyde intermediate to the inactive this compound.[3]
It is noteworthy that the aldehyde intermediate has been implicated as a potentially reactive species that could contribute to Abacavir-associated toxicity through the formation of protein adducts.[1][2]
Below is a diagram illustrating the metabolic pathway leading to the formation of this compound.
References
An In-depth Technical Guide to Abacavir Carboxylate (CAS Number: 384380-52-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Abacavir (B1662851) carboxylate, with the Chemical Abstracts Service (CAS) number 384380-52-3, is the primary inactive oxidative metabolite of the potent anti-HIV drug, Abacavir. This technical guide provides a comprehensive overview of Abacavir carboxylate, focusing on its chemical and physical properties, metabolic pathway, and its potential, though debated, role in the immunologically-mediated hypersensitivity reactions associated with the parent drug, particularly in individuals positive for the HLA-B*57:01 allele. This document synthesizes available quantitative data, details relevant experimental methodologies, and presents key biological pathways and experimental workflows through structured diagrams to serve as a vital resource for researchers in the fields of pharmacology, toxicology, and drug development.
Introduction
Abacavir is a powerful nucleoside analog reverse transcriptase inhibitor (NRTI) widely used in the treatment of HIV-1 infection. Its efficacy is, however, overshadowed by a significant risk of a hypersensitivity reaction (HSR) in a subset of patients, strongly associated with the presence of the HLA-B*57:01 allele.[1] Understanding the metabolism of Abacavir is crucial for elucidating the mechanisms of both its therapeutic action and its adverse effects. Abacavir is extensively metabolized in the liver, primarily by alcohol dehydrogenase to form this compound, and by glucuronyl transferase to form a glucuronide conjugate.[2][3] this compound is considered an inactive metabolite.[2] However, the metabolic pathway involves a reactive aldehyde intermediate, which has been investigated for its potential to form protein adducts and contribute to the immunogenicity of the drug.[4] This guide focuses on the carboxylate metabolite, providing a detailed repository of its known characteristics and the experimental methods used to study it.
Chemical and Physical Properties
This compound is a stable, off-white solid.[4] Its key chemical and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 384380-52-3 | [5] |
| IUPAC Name | (1S,4R)-4-[2-amino-6-(cyclopropylamino)-9H-purin-9-yl]-2-cyclopentene-1-carboxylic acid | [5] |
| Molecular Formula | C₁₄H₁₆N₆O₂ | [5] |
| Molecular Weight | 300.32 g/mol | |
| Melting Point | 208-210°C (decomposes) | [4] |
| Solubility | Slightly soluble in DMSO and Methanol (requires heating and sonication) | [4] |
| Appearance | Off-white solid | [4] |
| Storage | Hygroscopic, store at -20°C under an inert atmosphere | [4] |
Metabolic Pathway of Abacavir to this compound
The primary route of Abacavir metabolism to this compound occurs in the liver and is catalyzed by cytosolic alcohol dehydrogenase.[2] This biotransformation is a two-step oxidative process that proceeds through a reactive aldehyde intermediate.[4] While this compound itself is considered inactive, the aldehyde intermediate is electrophilic and has been shown to form adducts with proteins, including hemoglobin.[4][6][7] This haptenation of self-proteins is a potential mechanism for initiating an immune response.
Role in HLA-B*57:01-Mediated Hypersensitivity
The hypersensitivity reaction to Abacavir is strongly linked to the HLA-B57:01 allele.[1] The current leading hypothesis, known as the "altered peptide repertoire" model, suggests that Abacavir binds non-covalently to the peptide-binding groove of the HLA-B57:01 molecule. This binding alters the shape and chemical properties of the groove, leading to the presentation of a different set of self-peptides to CD8+ T-cells. These newly presented self-peptides are not recognized as "self" by the immune system, triggering a T-cell mediated immune response that manifests as the hypersensitivity reaction.[1]
While this compound is considered inactive, the role of the metabolic pathway in HSR is a subject of ongoing research. The formation of protein adducts by the aldehyde intermediate could potentially generate neoantigens that are presented by HLA molecules, contributing to the immune activation.[4][8][9] However, studies have also shown that Abacavir itself, and not its metabolites, can directly activate T-cells in a manner independent of antigen-presenting cells in some contexts.[10]
Experimental Protocols
Synthesis of this compound (Reference Standard)
A detailed, publicly available, step-by-step protocol for the synthesis of this compound is not readily found in the literature. However, based on the known metabolic pathway, a potential synthetic route would involve the oxidation of Abacavir. A generalized proposed method is outlined below. Researchers should adapt and optimize this procedure based on standard organic chemistry principles and laboratory safety practices.
Proposed Synthesis Workflow:
Disclaimer: This is a proposed synthetic scheme and has not been validated. Appropriate safety precautions and reaction optimization are required.
Quantification of this compound in Biological Matrices
Several high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed for the simultaneous quantification of Abacavir and its metabolites in plasma, urine, and other biological fluids.[11][12][13]
General LC-MS/MS Protocol Outline:
-
Sample Preparation:
-
Protein precipitation is a common method for plasma samples, typically using acetonitrile (B52724).[13]
-
Solid-phase extraction (SPE) can also be used for cleaner extracts.[12]
-
Urine samples may require dilution before injection.
-
An appropriate internal standard should be added before extraction.
-
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is frequently used.[11][13]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typical.[13]
-
Flow Rate: Typically in the range of 0.2-1.0 mL/min.[11][13]
-
-
Mass Spectrometric Detection:
Table of Representative LC-MS/MS Parameters:
| Parameter | Typical Value |
| Column | C18 (e.g., 2.1 x 50 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Optimized for separation from parent drug and other metabolites |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5-10 µL |
| Ionization Mode | ESI Positive |
| MRM Transition | Specific to this compound (requires optimization) |
In Vitro T-Cell Activation Assay
To investigate the direct immunological activity of this compound, a T-cell activation assay using peripheral blood mononuclear cells (PBMCs) from HLA-B*57:01 positive donors can be performed.
Protocol Outline:
-
Isolate PBMCs: Isolate PBMCs from fresh blood of HLA-B*57:01 genotyped healthy donors using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Culture the PBMCs in a suitable medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and antibiotics).
-
Stimulation: Add this compound at various concentrations to the cell cultures. Include Abacavir as a positive control and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a period of 24 to 72 hours.
-
Assessment of T-Cell Activation:
-
Cytokine Production: Measure the levels of pro-inflammatory cytokines such as IFN-γ and TNF-α in the culture supernatant using ELISA or a multiplex bead array.
-
Cell Proliferation: Assess T-cell proliferation using assays such as CFSE dilution measured by flow cytometry or a BrdU incorporation assay.
-
Upregulation of Activation Markers: Analyze the expression of T-cell activation markers like CD69 and CD25 on CD8+ T-cells by flow cytometry.
-
Protein Binding Assay
Determining the extent to which this compound binds to plasma proteins is important for understanding its pharmacokinetic profile. A common method for this is rapid equilibrium dialysis (RED).[14]
Protocol Outline:
-
Prepare RED Device: Prepare the RED device with a semi-permeable membrane.
-
Sample Preparation: Add a solution of this compound in plasma to one chamber of the device.
-
Buffer Addition: Add a protein-free buffer (e.g., phosphate-buffered saline, pH 7.4) to the other chamber.
-
Equilibration: Incubate the device at 37°C with gentle shaking to allow for equilibrium to be reached between the free drug in the plasma and the buffer.
-
Sample Analysis: After incubation, collect samples from both the plasma and buffer chambers.
-
Quantification: Determine the concentration of this compound in both samples using a validated analytical method like LC-MS/MS.
-
Calculation: Calculate the percentage of protein binding based on the concentration difference between the two chambers.
Conclusion
This compound is a major, yet inactive, metabolite of the antiretroviral drug Abacavir. While the parent drug's association with HLA-B*57:01-mediated hypersensitivity is well-established through a non-covalent binding mechanism that alters the presented peptide repertoire, the role of its metabolites remains an area of interest. The reactive aldehyde intermediate in the formation of this compound has the potential to form protein adducts, which could contribute to the overall immunogenic profile of the drug. The experimental protocols and data presented in this guide provide a foundation for further research into the precise role of Abacavir's metabolism in its adverse drug reactions. A deeper understanding of these pathways is essential for the development of safer antiretroviral therapies.
References
- 1. Abacavir Therapy and HLA-B*57:01 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Abacavir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. Reactive aldehyde metabolites from the anti-HIV drug abacavir: amino acid adducts as possible factors in abacavir toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (1S,4R)-4-(2-amino-6-(cyclopropylamino)-9H-purin-9-yl)cyclopent-2-ene-1-carboxylic acid | C14H16N6O2 | CID 56927907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Monitoring abacavir bioactivation in humans: screening for an aldehyde metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Abacavir forms novel cross-linking abacavir protein adducts in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Abacavir forms novel cross-linking abacavir protein adducts in patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. T-cells from HLA-B*57:01+ human subjects are activated with abacavir through two independent pathways and induce cell death by multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analytical Method Development and Validation for the Simultaneous Estimation of Abacavir and Lamivudine by Reversed-phase High-performance Liquid Chromatography in Bulk and Tablet Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Determination of abacavir, tenofovir, darunavir, and raltegravir in human plasma and saliva using liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. AID 1937 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Properties of Abacavir Carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Abacavir carboxylate is the primary inactive metabolite of the potent anti-HIV drug Abacavir, a nucleoside reverse transcriptase inhibitor (NRTI). This document provides a comprehensive technical overview of the chemical structure and physicochemical properties of this compound. It includes detailed information on its identification, metabolic formation, and key chemical characteristics. This guide is intended to serve as a valuable resource for researchers and professionals involved in the development, analysis, and understanding of Abacavir and its metabolic fate.
Chemical Identity and Structure
This compound is formally known as (1S,4R)-4-[2-amino-6-(cyclopropylamino)-9H-purin-9-yl]cyclopent-2-ene-1-carboxylic acid. Its chemical identity is well-established and characterized by the following identifiers:
| Identifier | Value |
| IUPAC Name | (1S,4R)-4-[2-amino-6-(cyclopropylamino)-9H-purin-9-yl]cyclopent-2-ene-1-carboxylic acid |
| CAS Number | 384380-52-3 |
| Molecular Formula | C₁₄H₁₆N₆O₂[1] |
| Molecular Weight | 300.32 g/mol [2] |
The chemical structure of this compound is distinguished from its parent drug, Abacavir, by the oxidation of the hydroxymethyl group on the cyclopentene (B43876) ring to a carboxylic acid.
Physicochemical Properties
The physicochemical properties of this compound are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. While some experimental data is limited, a combination of reported and computed values provides a clear profile.
| Property | Value | Source |
| Appearance | Off-White Solid | [3] |
| Melting Point | 208-210°C (decomposition) | [3] |
| Solubility | Soluble in DMSO and Methanol | [1] |
| logP (calculated) | 1.0 | [3] |
| pKa (Abacavir) | 5.01 | [4] |
Metabolic Pathway and Biological Activity
This compound is the principal metabolite of Abacavir, formed in the liver through the action of alcohol dehydrogenase. This metabolic conversion is a key step in the detoxification and elimination of Abacavir from the body.
Current scientific literature consistently characterizes this compound as an inactive metabolite. This indicates that it does not possess significant anti-HIV activity and is not believed to contribute to the therapeutic effects of Abacavir.
Interaction with Signaling Pathways
While Abacavir itself has been shown to act as a positive allosteric modulator of the purinergic P2X7 receptor, potentially contributing to its cardiovascular side effects, there is currently no direct evidence to suggest that this compound shares this activity. As an inactive metabolite, it is generally presumed to have minimal interaction with signaling pathways. Further research would be required to definitively confirm the absence of any such interactions.
Experimental Protocols
Synthesis of this compound
A specific, detailed experimental protocol for the de novo chemical or enzymatic synthesis of this compound is not widely available in peer-reviewed literature, as it is primarily obtained as a metabolite. However, biocatalytic routes have been explored for the synthesis of Abacavir and its intermediates, which could potentially be adapted. For instance, the use of lactamases for the resolution of Vince lactam is a key step in some Abacavir synthesis pathways.[5]
For analytical and research purposes, this compound is often isolated from in vivo or in vitro metabolic systems.
Analysis and Quantification of this compound
The analysis of Abacavir and its metabolites, including this compound, is typically performed using High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry detection.
Illustrative HPLC-UV Method for Abacavir and Metabolites:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). For example, a mobile phase of 10mM phosphate buffer and acetonitrile (60:40 v/v) with a pH of 4.0 has been used for Abacavir analysis.[6]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 287 nm.[6]
-
Retention Time: The retention time for this compound would be distinct from Abacavir and other metabolites under specific chromatographic conditions.
Conclusion
This compound is a well-characterized, inactive metabolite of the antiretroviral drug Abacavir. Its formation is a critical step in the metabolism and clearance of the parent drug. This technical guide provides a consolidated resource on its chemical structure, physicochemical properties, and analytical considerations. A deeper understanding of the properties of this compound is essential for comprehensive pharmacokinetic and pharmacodynamic modeling of Abacavir and for the ongoing development of safe and effective antiretroviral therapies. Further research into the experimental determination of its pKa and potential, albeit unlikely, biological interactions would provide an even more complete profile of this key metabolite.
References
- 1. caymanchem.com [caymanchem.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. echemi.com [echemi.com]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. Biocatalytic routes to anti-viral agents and their synthetic intermediates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00763C [pubs.rsc.org]
- 6. ijpsr.info [ijpsr.info]
An In-depth Technical Guide to the Metabolic Pathways of Abacavir to its Carboxylate and Glucuronide Metabolites
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic fate of abacavir (B1662851), a potent nucleoside reverse transcriptase inhibitor (NRTI). The primary focus is on the two major metabolic pathways: oxidation to a carboxylate metabolite and conjugation to a glucuronide metabolite. This document details the enzymatic processes, presents quantitative pharmacokinetic data, outlines experimental methodologies, and provides visual representations of the metabolic pathways.
Introduction to Abacavir Metabolism
Abacavir is extensively metabolized in the liver, with less than 2% of the parent drug excreted unchanged in the urine.[1][2][3] The two primary metabolic routes are mediated by cytosolic and microsomal enzymes, leading to the formation of inactive metabolites. These pathways are crucial for the clearance of abacavir from the body and understanding them is vital for predicting drug-drug interactions and patient variability in drug response. Unlike many other antiretroviral agents, abacavir is not significantly metabolized by the cytochrome P450 (CYP) enzyme system, which minimizes the potential for CYP-mediated drug interactions.[2][3]
Core Metabolic Pathways
The metabolism of abacavir is dominated by two key enzymatic reactions: oxidation by alcohol dehydrogenase (ADH) and glucuronidation by UDP-glucuronosyltransferases (UGTs).
Carboxylate Pathway via Alcohol Dehydrogenase (ADH)
A major route of abacavir metabolism involves the oxidation of its primary alcohol group to a carboxylic acid.[4][5] This process is catalyzed by cytosolic alcohol dehydrogenase (ADH) and involves an aldehyde intermediate.[4][5] The final product is the inactive 5'-carboxylate metabolite.[4][5] The reaction is dependent on the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+).[4][5] In vitro studies have shown that this metabolic activation can be inhibited by the ADH inhibitor 4-methyl pyrazole.[4][5]
Glucuronide Pathway via UDP-Glucuronosyltransferase (UGT)
The second major metabolic pathway is the conjugation of abacavir with glucuronic acid to form a 5'-glucuronide metabolite.[6][7] This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), a family of microsomal enzymes.[6][7] The process involves the transfer of glucuronic acid from the cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to the primary alcohol group of abacavir, resulting in a more water-soluble and readily excretable inactive metabolite.[8][9]
Quantitative Data
The following tables summarize the key quantitative data related to the metabolism and pharmacokinetics of abacavir and its primary metabolites.
Mass Balance and Excretion Data
A human mass balance study following a single 600 mg oral dose of [14C]abacavir provided the following data on the excretion of the drug and its metabolites.[10]
| Analyte | Percentage of Administered Dose Recovered in Urine |
| Abacavir | 1.2% |
| 5'-Carboxylate Metabolite | 30% |
| 5'-Glucuronide Metabolite | 36% |
| Unidentified Minor Metabolites | 15% |
| Total Urinary Excretion | 82.2% |
| Total Fecal Excretion | 16% |
Table 1: Excretion of Abacavir and its Metabolites.
Pharmacokinetic Parameters
The pharmacokinetic parameters of abacavir and its major metabolites are summarized below.
| Parameter | Abacavir | 5'-Carboxylate Metabolite | 5'-Glucuronide Metabolite |
| Cmax (µg/mL) | 3.0 ± 0.89[11] | Not explicitly reported | Not explicitly reported |
| Tmax (hours) | ~1.0-1.5[12] | Not explicitly reported | Not explicitly reported |
| AUC (µg*hr/mL) | 6.02 ± 1.73[11] | 8.80 (abacavir equivalents)[10] | 15.27 (abacavir equivalents)[10] |
| Half-life (hours) | 1.54 ± 0.63[11] | 2.19[10] | 2.78[10] |
| Oral Bioavailability | ~83%[3] | - | - |
| Protein Binding | ~50%[11] | - | - |
Table 2: Pharmacokinetic Parameters of Abacavir and its Metabolites in Adults.
Experimental Protocols
This section provides an overview of the methodologies used in key studies investigating the metabolism of abacavir.
In Vivo Human Mass Balance Study
Objective: To determine the routes of elimination and metabolic fate of abacavir in humans.
Methodology:
-
Study Population: Healthy male volunteers.
-
Dosing: A single oral dose of 600 mg of abacavir containing a trace amount of [14C]-labeled abacavir.
-
Sample Collection: Blood, urine, and feces were collected at predetermined intervals over a period of up to 10 days post-dose.
-
Sample Analysis:
-
Total radioactivity in all samples was determined by liquid scintillation counting.
-
Plasma, urine, and fecal homogenates were profiled for metabolites using High-Performance Liquid Chromatography (HPLC) with radiochemical detection.
-
The structures of the metabolites were elucidated using Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
-
Data Analysis: The amount of parent drug and each metabolite was quantified and expressed as a percentage of the administered radioactive dose.
In Vitro Metabolism Studies
Objective: To identify the enzymes responsible for the formation of the carboxylate and glucuronide metabolites of abacavir.
Methodology for Carboxylate Formation (using Human Liver Cytosol):
-
Incubation Mixture:
-
Human liver cytosol (as the enzyme source).
-
Abacavir (substrate).
-
NAD+ (cofactor).
-
Potassium phosphate (B84403) buffer (pH 7.4).
-
-
Incubation Conditions: The mixture is incubated at 37°C for a specified time (e.g., 60 minutes).
-
Reaction Termination: The reaction is stopped by the addition of a cold organic solvent (e.g., acetonitrile).
-
Sample Preparation: The terminated reaction mixture is centrifuged to precipitate proteins. The supernatant is collected, evaporated to dryness, and reconstituted in the mobile phase for analysis.
-
Analysis: The formation of the carboxylate metabolite is monitored by HPLC with UV or mass spectrometric detection.[4][13]
Methodology for Glucuronide Formation (using Human Liver Microsomes):
-
Incubation Mixture:
-
Human liver microsomes (as the enzyme source).
-
Abacavir (substrate).
-
UDPGA (cofactor).
-
Magnesium chloride (activator).
-
Tris-HCl buffer (pH 7.4).
-
Alamethicin (B1591596) (to activate latent UGT activity).
-
-
Incubation Conditions: The mixture is pre-incubated to allow alamethicin to permeabilize the microsomal membrane, followed by the addition of abacavir and UDPGA and incubation at 37°C.
-
Reaction Termination and Sample Preparation: Similar to the cytosol incubation.
-
Analysis: The formation of the glucuronide metabolite is analyzed by HPLC with UV or mass spectrometric detection.[13][14]
Analytical Method: High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify abacavir and its metabolites in biological matrices.
Typical HPLC-UV Method Parameters:
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[14]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[2][14]
-
Flow Rate: Typically 1.0 mL/min.[14]
-
Detection: UV absorbance at a wavelength where abacavir and its metabolites have significant absorbance (e.g., 284 nm or 295 nm).[13]
-
Quantification: Based on the peak area of the analyte relative to an internal standard, using a calibration curve generated with known concentrations of the analytes.
Conclusion
The metabolism of abacavir is well-characterized, with the primary pathways being oxidation to a 5'-carboxylate metabolite and glucuronidation to a 5'-glucuronide metabolite. These pathways, mediated by alcohol dehydrogenase and UDP-glucuronosyltransferases respectively, are responsible for the efficient clearance of the drug. The lack of significant involvement of the cytochrome P450 system is a key feature of abacavir's metabolic profile, reducing the likelihood of certain drug-drug interactions. The quantitative data from mass balance and pharmacokinetic studies provide a clear picture of the disposition of abacavir and its major metabolites in the human body. The experimental protocols outlined in this guide serve as a foundation for further research into the metabolism and disposition of abacavir and other xenobiotics.
References
- 1. mdpi.com [mdpi.com]
- 2. Analytical Method Development and Validation for the Simultaneous Estimation of Abacavir and Lamivudine by Reversed-phase High-performance Liquid Chromatography in Bulk and Tablet Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. The metabolic activation of abacavir by human liver cytosol and expressed human alcohol dehydrogenase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Glucuronosyltransferase - Wikipedia [en.wikipedia.org]
- 9. Glucuronidation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of [14C]Abacavir, a Human Immunodeficiency Virus Type 1 (HIV-1) Reverse Transcriptase Inhibitor, Administered in a Single Oral Dose to HIV-1-Infected Adults: a Mass Balance Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Abacavir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Population Pharmacokinetics and Pharmacodynamic Modeling of Abacavir (1592U89) from a Dose-Ranging, Double-Blind, Randomized Monotherapy Trial with Human Immunodeficiency Virus-Infected Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High-performance liquid chromatographic assay for abacavir and its two major metabolites in human urine and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. asianpubs.org [asianpubs.org]
Abacavir Carboxylate: An Inactive Metabolite in HIV Therapy
For Immediate Release
Abacavir (B1662851), a cornerstone of combination antiretroviral therapy (cART) for the treatment of HIV-1, undergoes extensive metabolism in the body, leading to the formation of both active and inactive compounds. A thorough understanding of these metabolic pathways is critical for optimizing therapeutic strategies and mitigating potential toxicities. This guide focuses on the characterization of abacavir carboxylate, confirming its role as an inactive metabolite.
Executive Summary
Abacavir is a prodrug that requires intracellular phosphorylation to exert its antiviral effect. Its primary routes of systemic metabolism, however, lead to inactive compounds that are eliminated from the body. The two major metabolites of abacavir are a glucuronide conjugate and a carboxylate derivative.[1][2] Extensive research has demonstrated that neither of these metabolites possesses anti-HIV activity.[3] The antiviral efficacy of abacavir is solely attributable to its intracellular triphosphate form, carbovir (B1146969) triphosphate (CBV-TP).[4][5]
Metabolic Pathways: A Dual Fate
The metabolic disposition of abacavir follows two distinct routes: hepatic inactivation and intracellular activation.
Hepatic Inactivation
The majority of an orally administered dose of abacavir is metabolized in the liver, where it is converted into inactive metabolites that are subsequently excreted.[1][2] This process is primarily mediated by two enzymes:
-
Alcohol Dehydrogenase (ADH): This enzyme oxidizes the primary alcohol group of abacavir to form the corresponding carboxylic acid, known as this compound.[1][6]
-
Uridine Diphosphate Glucuronosyltransferase (UGT): This enzyme conjugates a glucuronic acid moiety to abacavir, forming an inactive glucuronide metabolite.[1][2]
These metabolic transformations render the abacavir molecule incapable of being phosphorylated to its active form, thus neutralizing its therapeutic potential.
Figure 1: Hepatic inactivation pathways of abacavir.
Intracellular Activation
For abacavir to exert its antiviral effect, it must be transported into host cells, where it undergoes a series of phosphorylation steps to become the pharmacologically active carbovir triphosphate (CBV-TP).[4][5] This process is catalyzed by cellular kinases. CBV-TP then acts as a competitive inhibitor of HIV reverse transcriptase and as a chain terminator when incorporated into viral DNA.
Figure 2: Intracellular activation pathway of abacavir.
Quantitative Data Summary
The following tables summarize key quantitative data regarding the metabolism and antiviral activity of abacavir and its metabolites.
| Metabolite | Percentage of Excreted Dose (Urine) | Pharmacological Activity |
| This compound | ~30% | Inactive |
| Abacavir Glucuronide | ~36% | Inactive |
| Unchanged Abacavir | <2% | Active (Prodrug) |
| Data from a mass balance study following a single 600-mg oral dose of [14C]abacavir in HIV-1-infected male volunteers.[7] |
| Compound | Assay Target | IC50 / Ki |
| Abacavir | HIV-1 (Clinical Isolates) | 0.26 µM (IC50)[8] |
| Abacavir | HIV-1 (MT-4 cells) | 4.0 µM (IC50) |
| Carbovir Triphosphate (CBV-TP) | HIV Reverse Transcriptase | 0.021 µM (Ki) |
| This compound | HIV-1 | Not Applicable (Inactive) |
| IC50 (50% inhibitory concentration) is the concentration of a drug that inhibits 50% of viral replication. Ki (inhibition constant) is a measure of the inhibitor's binding affinity to the enzyme. |
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and validation of pharmacokinetic and pharmacodynamic studies. The following outlines general approaches for key experiments in characterizing the metabolism and antiviral activity of a drug like abacavir.
Mass Balance Study Protocol
A mass balance study is essential for determining the routes and extent of excretion of a drug and its metabolites.
Objective: To determine the routes and extent of excretion of abacavir and its metabolites following a single oral dose of [14C]-labeled abacavir in HIV-1 infected adults.
Study Population: HIV-1 infected male volunteers.
Methodology:
-
Dosing: Administration of a single 600-mg oral dose of abacavir containing 100 µCi of [14C]abacavir.[7]
-
Sample Collection:
-
Serial blood samples are collected at predefined time points to determine the plasma concentrations of abacavir and its metabolites.[7]
-
Urine and feces are collected quantitatively for a specified period (e.g., until radioactivity is negligible) to measure the total radioactivity and the amounts of unchanged drug and metabolites.[7]
-
-
Sample Analysis:
-
Radioactivity in all samples is quantified using liquid scintillation counting.
-
Concentrations of abacavir and its metabolites in plasma and excreta are determined using a validated high-performance liquid chromatography (HPLC) method with radiometric detection.
-
-
Data Analysis:
-
The total recovery of radioactivity is calculated as the sum of radioactivity recovered in urine and feces, expressed as a percentage of the administered dose.
-
The amounts of abacavir and each metabolite are calculated and expressed as a percentage of the administered dose.
-
References
- 1. PharmGKB summary: abacavir pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Abacavir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Reactive aldehyde metabolites from the anti-HIV drug abacavir: amino acid adducts as possible factors in abacavir toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of [(14)C]abacavir, a human immunodeficiency virus type 1 (HIV-1) reverse transcriptase inhibitor, administered in a single oral dose to HIV-1-infected adults: a mass balance study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Safety and Pharmacokinetics of Abacavir (1592U89) following Oral Administration of Escalating Single Doses in Human Immunodeficiency Virus Type 1-Infected Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The antiviral activity, mechanism of action, clinical significance and resistance of abacavir in the treatment of pediatric AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Abacavir Carboxylate: A Technical Guide for Reference Standard Preparation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of Abacavir (B1662851) carboxylate, a primary metabolite of the antiretroviral drug Abacavir. The synthesis involves the selective oxidation of the primary alcohol moiety of Abacavir. This document outlines a recommended synthetic protocol based on a (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)-mediated oxidation, a method known for its high selectivity and efficiency under mild conditions. Detailed experimental procedures, recommendations for purification, and analytical characterization are presented. This guide is intended to assist researchers in the preparation of Abacavir carboxylate as a reference standard for analytical and metabolic studies.
Introduction
Abacavir is a potent nucleoside analog reverse transcriptase inhibitor (NRTI) used in the treatment of HIV infection. In vivo, Abacavir is metabolized primarily by alcohol dehydrogenase and glucuronyl transferase into inactive carboxylate and glucuronide metabolites. The major oxidative metabolite, this compound, also known as (1S,4R)-4-(2-Amino-6-(cyclopropylamino)-9H-purin-9-yl)cyclopent-2-ene-1-carboxylic acid, is formed through the oxidation of the primary hydroxymethyl group of Abacavir.[1][2] The availability of a high-purity reference standard of this compound is crucial for various applications, including pharmacokinetic and metabolic studies, impurity profiling, and as a quantitative standard in analytical methods.
This guide details a robust and selective method for the chemical synthesis of this compound from Abacavir, focusing on the use of TEMPO-mediated oxidation.
Synthetic Pathway
The synthesis of this compound is achieved through the selective oxidation of the primary alcohol in Abacavir. A two-step oxidation process via an aldehyde intermediate is the proposed mechanism.[3]
Diagram of the Synthetic Pathway
Caption: Synthetic route from Abacavir to this compound.
Experimental Protocol: TEMPO-Mediated Oxidation
This protocol is based on established methods for the selective oxidation of primary alcohols to carboxylic acids using a TEMPO/NaOCl/NaClO₂ system.[4] This method is advantageous due to its mild reaction conditions, which are expected to be compatible with the sensitive functional groups present in the Abacavir molecule.
Materials and Reagents
| Reagent | Grade | Supplier (Example) |
| Abacavir | ≥98% Purity | Commercial Source |
| TEMPO | Reagent Grade | Sigma-Aldrich |
| Sodium Hypochlorite (B82951) (NaOCl) | Reagent Grade | Fisher Scientific |
| Sodium Chlorite (B76162) (NaClO₂) | Technical Grade | Acros Organics |
| Sodium Bicarbonate (NaHCO₃) | ACS Reagent Grade | VWR Chemicals |
| Dichloromethane (B109758) (CH₂Cl₂) | HPLC Grade | J.T. Baker |
| Water | Deionized | In-house |
| Hydrochloric Acid (HCl) | ACS Reagent Grade | EMD Millipore |
| Ethyl Acetate (B1210297) | HPLC Grade | Honeywell |
| Brine (Saturated NaCl) | - | In-house |
| Sodium Sulfate (B86663) (Na₂SO₄) | Anhydrous | Alfa Aesar |
Step-by-Step Procedure
Diagram of the Experimental Workflow
Caption: Workflow for the synthesis of this compound.
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve Abacavir (1.0 g, 3.49 mmol) in a biphasic mixture of dichloromethane (20 mL) and water (10 mL).
-
To this solution, add sodium bicarbonate (0.59 g, 7.0 mmol) and TEMPO (0.055 g, 0.35 mmol).
-
Cool the mixture to 0 °C in an ice bath.
-
-
Oxidation:
-
Slowly add a solution of sodium hypochlorite (~10-15% aqueous solution, 2.8 mL, ~4.2 mmol) dropwise to the vigorously stirred mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, add a solution of sodium chlorite (1.58 g, 17.5 mmol) in water (10 mL) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
-
Work-up and Purification:
-
Quench the reaction by the addition of a saturated aqueous solution of sodium sulfite (B76179) (Na₂SO₃) until the yellow color of chlorine dioxide disappears.
-
Separate the organic layer.
-
Wash the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers and discard.
-
Carefully acidify the aqueous layer to pH 3-4 with 1M HCl.
-
Extract the product from the acidified aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to afford the pure this compound.
-
Data Presentation
Physicochemical Properties
| Property | Value |
| Chemical Formula | C₁₄H₁₆N₆O₂ |
| Molecular Weight | 300.32 g/mol |
| Appearance | Off-white to pale yellow solid |
| CAS Number | 384380-52-3 |
| Melting Point | 208-210°C (decomposes)[5] |
| Solubility | Soluble in DMSO and Methanol[6] |
Expected Yield and Purity
| Parameter | Expected Value |
| Yield | 60-80% |
| Purity (HPLC) | >98% |
Note: The expected yield is an estimate based on similar oxidation reactions and may vary depending on the specific reaction conditions and purification efficiency.
Characterization and Quality Control
The synthesized this compound reference standard should be thoroughly characterized to confirm its identity and purity.
Recommended Analytical Techniques
| Technique | Purpose | Expected Results |
| HPLC | Purity assessment and quantification | A single major peak corresponding to this compound with a purity of ≥98%. The retention time should be different from that of Abacavir. |
| LC-MS | Molecular weight confirmation | The mass spectrum should show the [M+H]⁺ ion at m/z 301.14, corresponding to the molecular formula C₁₄H₁₆N₆O₂. |
| ¹H NMR | Structural elucidation | The proton NMR spectrum should be consistent with the structure of this compound. Key differences from the Abacavir spectrum would be the absence of the hydroxymethyl proton signals and the presence of a carboxylic acid proton signal. |
| FT-IR | Functional group identification | The IR spectrum should show characteristic absorption bands for O-H (carboxylic acid), N-H (amines), C=O (carboxylic acid), and C=C/C=N (aromatic and alkene) functional groups. |
Diagram of the Analytical Workflow
Caption: Analytical workflow for the characterization of this compound.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Sodium hypochlorite and sodium chlorite are strong oxidizing agents and should be handled with care.
-
Dichloromethane is a volatile and potentially carcinogenic solvent.
Conclusion
This technical guide provides a detailed methodology for the synthesis of this compound reference standard via a selective TEMPO-mediated oxidation of Abacavir. The described protocol, coupled with the outlined analytical characterization techniques, will enable researchers to produce a high-purity reference material essential for drug metabolism studies and analytical method development. Adherence to the experimental details and safety precautions is critical for the successful and safe synthesis of this important metabolite.
References
- 1. researchgate.net [researchgate.net]
- 2. Abacavir synthesis - chemicalbook [chemicalbook.com]
- 3. Reactive aldehyde metabolites from the anti-HIV drug abacavir: amino acid adducts as possible factors in abacavir toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. caymanchem.com [caymanchem.com]
An In-depth Technical Guide to the Hepatic Formation of Abacavir Carboxylate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Abacavir (B1662851), a cornerstone in the treatment of HIV-1 infection, undergoes extensive metabolism in the liver, leading to the formation of inactive metabolites that are subsequently eliminated from the body. A primary metabolic pathway involves the oxidation of abacavir to its corresponding carboxylic acid derivative, a process critical to its clearance and overall pharmacokinetic profile. This technical guide provides a comprehensive overview of the mechanism behind the formation of abacavir carboxylate in the liver, detailing the enzymatic processes, intermediate metabolites, and relevant quantitative data. It is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and metabolism studies.
The Metabolic Pathway of Abacavir to this compound
The formation of this compound is a two-step enzymatic process that occurs predominantly in the cytosol of hepatocytes.[1][2] This pathway is independent of the cytochrome P450 system, which is a notable characteristic of abacavir's metabolism and reduces the likelihood of drug-drug interactions with agents metabolized by CYPs.[3][4][5]
The key enzyme responsible for this biotransformation is alcohol dehydrogenase (ADH) .[1][2][3] The process begins with the oxidation of the primary alcohol group on the cyclopentene (B43876) ring of abacavir to form a reactive aldehyde intermediate.[1][2] This aldehyde is then further oxidized to the stable this compound.[1]
The Role of the Aldehyde Intermediate and Isomerization
A crucial aspect of this metabolic pathway is the nature of the aldehyde intermediate. Initially, a β,γ-unsaturated aldehyde is formed.[2] However, this intermediate can undergo isomerization to a more thermodynamically stable α,β-unsaturated aldehyde.[2] This conjugated aldehyde is considered the primary electrophilic species that can react with bionucleophiles, potentially leading to the formation of protein adducts.[2]
Quantitative Data on Abacavir Metabolism
Quantitative analysis of abacavir metabolism has been primarily elucidated through mass balance studies. These studies provide insight into the relative contributions of the different metabolic pathways to the overall elimination of the drug.
| Parameter | Value | Reference |
| Route of Elimination | ||
| Total Urinary Excretion | ~83% of administered dose | [4] |
| Fecal Excretion | ~16% of administered dose | [4] |
| Urinary Metabolite Composition | ||
| This compound | ~30% of administered dose | [4] |
| Abacavir Glucuronide | ~36% of administered dose | [4] |
| Unchanged Abacavir | < 2% of administered dose | [4] |
Experimental Protocols
The following sections outline the general methodologies for key experiments used to investigate the formation of this compound.
In Vitro Metabolism using Human Liver Cytosol and Expressed ADH Isozymes
This experimental approach, as described by Walsh et al. (2002), is fundamental to understanding the enzymatic basis of abacavir oxidation.
Objective: To identify the enzymes responsible for the metabolism of abacavir to its carboxylate metabolite and to characterize the formation of the aldehyde intermediate.
Methodology:
-
Preparation of Human Liver Cytosol:
-
Obtain human liver tissue from approved sources.
-
Homogenize the tissue in a suitable buffer (e.g., potassium phosphate (B84403) buffer).
-
Centrifuge the homogenate at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.
-
The resulting supernatant is the cytosolic fraction, which contains soluble enzymes like ADH.
-
Determine the protein concentration of the cytosol using a standard method (e.g., Bradford assay).
-
-
Incubation with Abacavir:
-
Incubate a known concentration of abacavir with human liver cytosol or with specific, expressed human ADH isozymes (e.g., αα and γ2γ2).
-
The incubation mixture should contain necessary cofactors, such as NAD+.
-
To trap the reactive aldehyde intermediate, a trapping agent like semicarbazide (B1199961) or methoxylamine can be included in the incubation.[1]
-
-
Sample Analysis:
-
Terminate the reaction at various time points by adding a quenching agent (e.g., a strong acid or organic solvent).
-
Analyze the samples for the presence of abacavir, this compound, and the trapped aldehyde adduct using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection.[6][7][8]
-
-
Inhibition Studies:
-
To confirm the role of ADH, perform incubations in the presence of a known ADH inhibitor, such as 4-methylpyrazole. A significant reduction in the formation of the carboxylate metabolite would indicate the involvement of ADH.[1]
-
Human Mass Balance Study
This clinical study design, as employed by McDowell et al. (1999), is essential for determining the overall disposition and routes of elimination of a drug and its metabolites in humans.
Objective: To determine the routes and extent of excretion of abacavir and its metabolites following a single oral dose of radiolabeled abacavir.
Methodology:
-
Study Population:
-
Recruit a small cohort of healthy adult male volunteers.
-
Obtain informed consent and ensure the study is conducted under ethical guidelines.
-
-
Dosing:
-
Administer a single oral dose of abacavir containing a trace amount of radiolabeled ([14C]) abacavir.[9]
-
-
Sample Collection:
-
Collect all urine and feces for a defined period (e.g., up to 10 days) post-dose to ensure complete recovery of the radiolabel.[9]
-
Collect blood samples at various time points to determine the plasma concentration-time profiles of the parent drug and its metabolites.
-
-
Sample Analysis:
-
Measure the total radioactivity in urine and feces using liquid scintillation counting to determine the percentage of the dose excreted by each route.
-
Profile the radioactive components in urine and plasma using techniques like HPLC with radiometric detection to identify and quantify abacavir and its metabolites.
-
The identity of the metabolites can be confirmed by co-elution with authentic standards or by mass spectrometry.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Metabolic pathway of abacavir to this compound in the liver.
Caption: Experimental workflows for studying abacavir metabolism.
Conclusion
The formation of this compound in the liver is a well-defined metabolic process mediated primarily by cytosolic alcohol dehydrogenase. The pathway involves a reactive aldehyde intermediate that can undergo isomerization, highlighting a potential mechanism for the formation of protein adducts. Understanding this metabolic pathway is crucial for a comprehensive assessment of abacavir's pharmacokinetics, potential for drug interactions, and its safety profile. Further research to elucidate the specific kinetic parameters of the involved ADH isozymes would provide a more complete quantitative picture of this important metabolic route.
References
- 1. The metabolic activation of abacavir by human liver cytosol and expressed human alcohol dehydrogenase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ClinPGx [clinpgx.org]
- 4. PharmGKB summary: abacavir pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. The metabolic activation of abacavir by human liver cytosol and expressed human alcohol dehydrogenase isozymes [ouci.dntb.gov.ua]
- 8. Analytical Method Development and Validation for the Simultaneous Estimation of Abacavir and Lamivudine by Reversed-phase High-performance Liquid Chromatography in Bulk and Tablet Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ANTIMICROBIAL AGENTS AND CHEMOTHERAPY: 2011 INSTRUCTIONS TO AUTHORS - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Physicochemical Properties of Abacavir Carboxylate Solid Form
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abacavir Carboxylate, with the chemical name (1S,4R)-4-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]-2-cyclopentene-1-carboxylic acid, is the primary inactive metabolite of the potent anti-HIV nucleoside reverse transcriptase inhibitor, Abacavir.[1][2] It is formed in the liver through the metabolic oxidation of Abacavir.[3][4] Understanding the physicochemical properties of this metabolite is crucial for comprehensive pharmacokinetic modeling, impurity profiling, and ensuring the quality and safety of Abacavir-based drug products. This technical guide summarizes the currently available data on the solid form of this compound and provides a framework for its detailed solid-state characterization.
Physicochemical Data of this compound
The known quantitative and qualitative data for the solid form of this compound are summarized in the table below. It is important to note that different solid forms (polymorphs, solvates, etc.) have not been reported in the literature.
| Property | Data | Reference(s) |
| Appearance | Off-White to Pale Beige Solid | [1] |
| Molecular Formula | C₁₄H₁₆N₆O₂ | [1][2] |
| Molecular Weight | 300.32 g/mol | [5] |
| Melting Point | 208-210°C (decomposes) | [1][6] |
| Solubility | Slightly soluble in DMSO. Slightly soluble in Methanol (with heating and sonication). | [1] |
| Stability | Hygroscopic | [1] |
| Storage Conditions | -20°C Freezer, under inert atmosphere, protected from moisture. | [1][6] |
Metabolic Pathway of Abacavir to this compound
Abacavir is primarily metabolized in the liver by two main pathways. One of these involves oxidation by alcohol dehydrogenase (ADH) to an aldehyde intermediate, which is then further oxidized to the inactive this compound.[3][4]
Experimental Protocols for Solid-State Characterization
While specific experimental data for this compound is scarce, a comprehensive solid-state characterization would involve the following standard analytical techniques. The methodologies described are generalized but essential for any solid-form screening and characterization study.
Polymorph and Solvate Screening
A screening study would be the first step to identify different crystalline forms (polymorphs) and solvates of this compound. This typically involves crystallization from a wide range of solvents with varying polarities and under different conditions (e.g., cooling rate, evaporation rate).
X-Ray Powder Diffraction (XRPD)
Methodology: XRPD is a primary technique for identifying the crystalline phase of a solid. A small amount of the sample is gently packed into a sample holder. The sample is then irradiated with a monochromatic X-ray beam, and the intensity of the scattered X-rays is measured as a function of the scattering angle (2θ). The resulting diffraction pattern is a fingerprint of the crystalline structure.
-
Instrument: A typical powder diffractometer (e.g., Bruker D8 Advance, PANalytical X'Pert Pro).
-
Radiation: Cu Kα radiation (λ = 1.5406 Å).
-
Scan Range: 2° to 40° in 2θ.
-
Scan Speed: A typical scan speed would be 1-2°/min.
Differential Scanning Calorimetry (DSC)
Methodology: DSC is used to measure the thermal properties of a material, such as melting point, glass transition, and solid-solid phase transitions. A small amount of the sample (typically 1-5 mg) is sealed in an aluminum pan. The pan and an empty reference pan are heated at a constant rate, and the difference in heat flow required to maintain the same temperature is measured.
-
Instrument: A DSC instrument (e.g., TA Instruments Q2000, Mettler Toledo DSC 1).
-
Heating Rate: A standard heating rate is 10°C/min.
-
Temperature Range: Typically from ambient temperature to above the melting point (e.g., 25°C to 250°C).
-
Atmosphere: A nitrogen purge is used to provide an inert atmosphere.
Thermogravimetric Analysis (TGA)
Methodology: TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the presence of solvents or water in the crystal lattice and to assess thermal stability. A small amount of the sample is placed in a tared pan, which is then heated at a constant rate in a controlled atmosphere.
-
Instrument: A TGA instrument (e.g., TA Instruments Q500, Mettler Toledo TGA/DSC 1).
-
Heating Rate: A standard heating rate is 10°C/min.
-
Temperature Range: Typically from ambient temperature to a temperature where complete decomposition occurs.
-
Atmosphere: A nitrogen purge.
Dynamic Vapor Sorption (DVS)
Methodology: DVS is used to measure the hygroscopicity of a solid material. The sample is placed in a microbalance, and the humidity of the surrounding atmosphere is varied in a controlled manner. The change in mass of the sample due to water sorption or desorption is recorded.
-
Instrument: A DVS instrument (e.g., Surface Measurement Systems DVS Adventure, TA Instruments Q5000).
-
Humidity Range: Typically a cycle from 0% to 95% relative humidity (RH) and back down.
-
Temperature: Isothermal conditions, usually at 25°C.
Solubility Studies
Methodology: The equilibrium solubility of this compound would be determined in various pharmaceutically relevant solvents (e.g., water, buffers of different pH, ethanol). An excess amount of the solid is added to a known volume of the solvent. The suspension is agitated at a constant temperature until equilibrium is reached. The supernatant is then filtered, and the concentration of the dissolved solid is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
Experimental and Logical Workflows
The following diagrams illustrate a typical workflow for the solid-state characterization of a pharmaceutical compound like this compound and the logical relationship for ensuring solid form quality.
Conclusion
While this compound is a well-known metabolite of Abacavir, its solid-state properties have not been extensively reported in the public domain. The available data provide a basic profile of this compound as a hygroscopic, off-white solid with a defined melting point with decomposition. For a complete understanding required for advanced drug development and manufacturing, a full solid-state characterization, as outlined in the experimental protocols and workflows above, would be necessary. Such studies would aim to identify and characterize any polymorphic or solvated forms, and to determine their relative stabilities and solubility profiles, thereby ensuring a comprehensive understanding of this important metabolite.
References
An In-depth Technical Guide to Abacavir Bioactivation and its Potential for Protein Adduct Formation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Abacavir (B1662851), a potent nucleoside reverse transcriptase inhibitor (NRTI), is a cornerstone of antiretroviral therapy. However, its use is associated with a significant risk of a hypersensitivity reaction (AHR), which is strongly linked to the presence of the HLA-B*57:01 allele. This technical guide delves into the intricate mechanisms of abacavir bioactivation, the formation of reactive metabolites, and their propensity to form protein adducts. A comprehensive understanding of these processes is critical for the development of safer antiretroviral agents and for the effective clinical management of patients undergoing abacavir therapy. This document provides a detailed overview of the metabolic pathways, quantitative data on metabolism and hypersensitivity, and detailed experimental protocols for the detection of protein adducts and genetic screening.
Introduction
Abacavir is a carbocyclic 2'-deoxyguanosine (B1662781) analogue that, after intracellular phosphorylation to its active triphosphate form, carbovir (B1146969) triphosphate, effectively inhibits HIV reverse transcriptase.[1] While highly effective, a notable limitation of abacavir is the potential for a multi-organ clinical syndrome known as abacavir hypersensitivity reaction (AHR).[2] This reaction, occurring in a subset of patients, is characterized by symptoms such as fever, rash, and gastrointestinal and respiratory issues.[2] A significant breakthrough in understanding AHR was the discovery of its strong association with the human leukocyte antigen (HLA) allele, HLA-B*57:01.[2] This guide explores the biochemical underpinnings of abacavir's metabolism, the generation of reactive intermediates, and the subsequent formation of protein adducts, which are hypothesized to play a role in the immunopathogenesis of AHR.
Abacavir Bioactivation and Metabolism
The primary route of abacavir metabolism occurs in the liver and involves two main enzymatic pathways: alcohol dehydrogenase (ADH) and uridine (B1682114) diphosphate (B83284) glucuronosyltransferase (UGT).[3][4] These pathways convert abacavir into inactive metabolites that are then excreted.[3]
Oxidative Metabolism via Alcohol Dehydrogenase
Cytosolic alcohol dehydrogenase mediates the oxidation of abacavir's primary alcohol group to an aldehyde intermediate.[5][6] This aldehyde is subsequently oxidized further to a carboxylic acid metabolite.[5][6] The initial aldehyde metabolite is considered a reactive species with the potential to form covalent bonds with cellular macromolecules, including proteins.[5][7]
Glucuronidation via UGT Enzymes
The second major metabolic pathway for abacavir is glucuronidation, catalyzed by UGT enzymes.[3] This process involves the conjugation of glucuronic acid to abacavir, forming a more water-soluble glucuronide conjugate that is readily eliminated.[3]
The following diagram illustrates the primary metabolic pathways of abacavir:
References
- 1. researchgate.net [researchgate.net]
- 2. Abacavir forms novel cross-linking abacavir protein adducts in patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. N-terminal valine adduct from the anti-HIV drug abacavir in rat haemoglobin as evidence for abacavir metabolism to a reactive aldehyde in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The metabolic activation of abacavir by human liver cytosol and expressed human alcohol dehydrogenase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Reactive aldehyde metabolites from the anti-HIV drug abacavir: amino acid adducts as possible factors in abacavir toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dual Facets of Abacavir Metabolism: Unraveling the Role of Abacavir Carboxylate in Drug Toxicity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Abacavir (B1662851), a potent nucleoside reverse transcriptase inhibitor (NRTI), is a cornerstone of antiretroviral therapy for HIV-1 infection. While generally well-tolerated, its use is associated with a significant risk of a hypersensitivity reaction (HSR) in a subset of patients, a reaction strongly linked to the presence of the HLA-B*57:01 allele.[1][2] This guide delves into the metabolic fate of abacavir, with a specific focus on its major metabolite, abacavir carboxylate, and its nuanced role in the context of the drug's overall toxicity profile. While this compound itself is considered an inactive metabolite, its formation pathway involves reactive intermediates that may contribute to the complex toxicological landscape of abacavir.[3][4][5]
Metabolic Disposition of Abacavir
Abacavir undergoes extensive hepatic metabolism, with less than 2% of the parent drug excreted unchanged in the urine.[3][6] The two primary metabolic pathways are glucuronidation by uridine (B1682114) diphosphate (B83284) glucuronyltransferase (UGT) and oxidation by alcohol dehydrogenase (ADH).[6][7]
-
Glucuronidation: This pathway leads to the formation of the inactive 5'-glucuronide metabolite.[3][7]
-
Oxidation: This pathway, mediated by ADH, results in the formation of an intermediate aldehyde, which is further oxidized to the inactive 5'-carboxylate metabolite (this compound).[4][6]
Quantitative Analysis of Abacavir Metabolism
A mass balance study following a single oral dose of radiolabeled abacavir provided key quantitative data on its elimination.[8]
| Route of Elimination | Percentage of Administered Dose |
| Total Recovery | ~99% |
| Urinary Excretion | ~83% |
| Abacavir (unchanged) | <2% |
| 5'-Carboxylate Metabolite | ~30% |
| 5'-Glucuronide Metabolite | ~36% |
| Minor Metabolites | ~15% |
| Fecal Excretion | ~16% |
Data compiled from a mass balance study in HIV-1-infected adults.[8]
The Role of this compound and its Precursors in Toxicity
While this compound is pharmacologically inactive, the metabolic pathway leading to its formation is of toxicological interest.[3][5][6] The oxidation of abacavir to its carboxylate metabolite proceeds through a reactive aldehyde intermediate.[4] These aldehyde metabolites are electrophilic and have the potential to form covalent adducts with cellular macromolecules, such as proteins.[4][5] The formation of such adducts could be a contributing factor to the toxic events associated with abacavir administration, although this is not the primary mechanism of the well-characterized hypersensitivity reaction.[4]
Abacavir Hypersensitivity Reaction (HSR): The Primary Toxicity Concern
The most significant and potentially life-threatening toxicity associated with abacavir is the hypersensitivity reaction, which occurs in approximately 5-8% of patients.[7][9]
Genetic Predisposition: A strong genetic association exists between the occurrence of abacavir HSR and the presence of the HLA-B*57:01 allele.[1][2] Screening for this allele before initiating abacavir therapy is now the standard of care and has dramatically reduced the incidence of HSR.[2][10]
Mechanism of HSR: The current understanding of abacavir-induced HSR is based on the "altered peptide repertoire" model.[1][11] This model proposes that abacavir, the parent drug, binds non-covalently to the antigen-binding cleft of the HLA-B*57:01 molecule.[1][11] This binding alters the shape and chemical properties of the peptide-binding groove, leading to the presentation of a different set of self-peptides that are not normally presented.[11] These newly presented self-peptides are recognized as foreign by cytotoxic T-lymphocytes (CTLs), triggering a robust and systemic immune response that manifests as the hypersensitivity syndrome.[1][11] Importantly, this mechanism is independent of abacavir metabolism.[11]
Signaling Pathways and Experimental Workflows
Metabolic Pathway of Abacavir
Caption: Metabolic pathways of abacavir in the liver.
Mechanism of Abacavir-Induced Hypersensitivity Reaction
Caption: Signaling pathway of abacavir-induced hypersensitivity reaction.
Experimental Protocols
In Vitro Metabolism Studies
Objective: To determine the metabolic profile of abacavir and identify the enzymes involved.
Methodology:
-
Incubation: Abacavir is incubated with human liver microsomes or cytosol, or with specific recombinant human enzymes (e.g., UGTs, ADHs).
-
Cofactors: Appropriate cofactors are added to support enzymatic activity (e.g., UDPGA for UGTs, NAD+ for ADHs).
-
Time Points: Aliquots are taken at various time points.
-
Analysis: The samples are analyzed by high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the parent drug and its metabolites.
HLA-B*57:01 Genotyping
Objective: To identify individuals at risk for abacavir HSR.
Methodology:
-
Sample Collection: A blood sample is collected from the patient.
-
DNA Extraction: Genomic DNA is extracted from peripheral blood mononuclear cells (PBMCs).
-
PCR Amplification: Sequence-specific primers are used to amplify the HLA-B gene.
-
Allele Determination: The presence or absence of the HLA-B*57:01 allele is determined using techniques such as sequence-specific oligonucleotide probing or real-time PCR with allele-specific probes.
T-Cell Activation Assays
Objective: To investigate the cellular immune response to abacavir in HLA-B*57:01 positive individuals.
Methodology:
-
Cell Culture: PBMCs from HLA-B*57:01 positive and negative donors are cultured.
-
Drug Exposure: The cells are exposed to abacavir at various concentrations.
-
Activation Markers: T-cell activation is assessed by measuring the expression of activation markers (e.g., CD69, CD25) by flow cytometry.
-
Cytokine Production: The production of pro-inflammatory cytokines (e.g., IFN-γ, TNF-α) in the culture supernatant is measured by ELISA or multiplex bead array.
-
Proliferation: T-cell proliferation is measured using assays such as CFSE dilution or incorporation of radiolabeled thymidine.
Conclusion
References
- 1. pnas.org [pnas.org]
- 2. HLA-B*5701 testing to predict abacavir hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review of the pharmacokinetics of abacavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reactive aldehyde metabolites from the anti-HIV drug abacavir: amino acid adducts as possible factors in abacavir toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. ClinPGx [clinpgx.org]
- 7. PharmGKB summary: abacavir pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of [(14)C]abacavir, a human immunodeficiency virus type 1 (HIV-1) reverse transcriptase inhibitor, administered in a single oral dose to HIV-1-infected adults: a mass balance study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Abacavir Sulfate | C28H38N12O6S | CID 441384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. sequencing.com [sequencing.com]
- 11. hiv.guidelines.org.au [hiv.guidelines.org.au]
Methodological & Application
Application Notes and Protocols for the Quantification of Abacavir Carboxylate in Human Plasma
Introduction
Abacavir (B1662851) is a potent nucleoside analog reverse transcriptase inhibitor (NRTI) widely used in the treatment of HIV-1 infection. Following oral administration, abacavir is extensively metabolized in the liver, with less than 2% of the drug excreted unchanged in the urine. The primary metabolic pathways involve alcohol dehydrogenase and uridine (B1682114) diphosphate (B83284) glucuronyltransferase, leading to the formation of two major inactive metabolites: a 5'-carboxylate metabolite (2269W93) and a 5'-glucuronide metabolite (361W94).[1][2] The 5'-carboxylate metabolite accounts for approximately 30% of the administered dose recovered in the urine.[1][2] Accurate quantification of abacavir carboxylate in plasma is crucial for comprehensive pharmacokinetic studies, enabling a deeper understanding of the drug's disposition and its relationship with clinical outcomes. This document provides detailed analytical methods and protocols for the quantification of this compound in human plasma.
Quantitative Data Summary
The following tables summarize the quantitative parameters of the analytical methods for Abacavir and its carboxylate metabolite.
Table 1: Analytical Method Parameters for Abacavir Quantification in Human Plasma
| Parameter | Method 1: LC-MS/MS[3] | Method 2: LC-MS/MS[4] | Method 3: HPLC-UV[5] |
| Linearity Range | 20 - 10,000 ng/mL | 29.8 - 9318 ng/mL | 80 - 2000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 20 ng/mL | 29.8 ng/mL | 80 ng/mL |
| Accuracy | 90.3 - 104.8% | Not explicitly stated | ≤ 8% |
| Precision | 2.1 - 4.3% | Not explicitly stated | ≤ 8% |
| Recovery | 62.86 - 63.62% | 86.8% | Not explicitly stated |
| Internal Standard | Tenofovir | Granisetron | Not specified |
Table 2: Analytical Method Parameters for this compound Quantification in Biological Matrices
| Parameter | Method: HPLC-UV (in Plasma)[6] |
| Sample Volume | 100 µL |
| Extraction Method | Methanol (B129727) Precipitation |
| Chromatography | Kromasil C18 Reverse Phase Column |
| Detection | UV |
| Pharmacokinetic Profile | The ratio of carboxylate metabolite to Abacavir (CAR:ABC) AUC had a mean of 0.57. |
Note: Detailed validation parameters such as linearity, LLOQ, accuracy, and precision for the this compound method in plasma were not explicitly provided in the referenced literature. The provided information is based on a pharmacokinetic study that successfully quantified the metabolite.
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma by HPLC-UV
This protocol is based on the methodology described by P. K. Penchala et al. in "Abacavir and Metabolite Pharmacokinetics in HIV-1–Infected Children and Adolescents".[6]
1. Objective
To quantify the concentration of this compound in human plasma samples using High-Performance Liquid Chromatography with Ultraviolet (UV) detection.
2. Materials and Reagents
-
This compound reference standard
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Human plasma (blank)
-
Pipettes and tips
-
Microcentrifuge tubes
-
Centrifuge
-
Sample evaporator
-
HPLC system with UV detector
-
Kromasil C18 reverse phase column (250 x 4.6 mm, 5 µm particle size)
3. Sample Preparation
-
Pipette 100 µL of human plasma sample into a microcentrifuge tube.
-
Add a sufficient volume of methanol to precipitate plasma proteins. Note: The exact volume of methanol was not specified in the source document; a common starting point is a 3:1 ratio of methanol to plasma (e.g., 300 µL of methanol).
-
Vortex the mixture thoroughly for 30 seconds.
-
Centrifuge the mixture at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue with 100 µL of the initial mobile phase (Mobile Phase A).
-
Vortex the reconstituted sample for 30 seconds to ensure complete dissolution.
-
Transfer the sample to an HPLC vial for analysis.
4. Chromatographic Conditions
-
Column: Kromasil C18 reverse phase column (250 x 4.6 mm, 5 µm)[6]
-
Mobile Phase: A gradient separation was performed. While the specific gradient was not detailed, a typical gradient for separating a parent drug and its more polar metabolite would involve:
-
Mobile Phase A: An aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate (B1210297) or formate (B1220265) with a controlled pH).
-
Mobile Phase B: An organic solvent (e.g., acetonitrile (B52724) or methanol).
-
A suggested starting point for gradient elution could be a linear gradient from a low percentage of Mobile Phase B to a higher percentage over a period of 10-15 minutes to ensure separation of Abacavir and its metabolites.
-
-
Flow Rate: 0.75 mL/min[6]
-
Injection Volume: 20 µL (Typical)
-
Detection Wavelength: UV detection at 295 nm, as this wavelength is used for Abacavir and its metabolites in other described methods.[3]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C) for better reproducibility.
5. Calibration and Quality Control
-
Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol or water).
-
Prepare a series of working standard solutions by serially diluting the stock solution.
-
Spike blank human plasma with the working standard solutions to create calibration standards at a minimum of five different concentration levels.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner as the calibration standards.
-
Process the calibration standards and QC samples alongside the unknown samples as described in the "Sample Preparation" section.
-
Construct a calibration curve by plotting the peak area of this compound against its concentration. Determine the concentration of the unknown samples by interpolating their peak areas from the calibration curve.
Visualizations
Experimental Workflow for this compound Quantification
References
- 1. Pharmacokinetics of [(14)C]abacavir, a human immunodeficiency virus type 1 (HIV-1) reverse transcriptase inhibitor, administered in a single oral dose to HIV-1-infected adults: a mass balance study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. High-performance liquid chromatographic assay for abacavir and its two major metabolites in human urine and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. Liquid chromatographic assay for simultaneous determination of abacavir and mycophenolic acid in human plasma using dual spectrophotometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Abacavir and Metabolite Pharmacokinetics in HIV-1–Infected Children and Adolescents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the LC-MS/MS Analysis of Abacavir and its Metabolites
Audience: Researchers, scientists, and drug development professionals.
Introduction
Abacavir (B1662851) is a potent nucleoside analog reverse transcriptase inhibitor (NRTI) integral to the combination antiretroviral therapy for HIV infection.[1][2][3] To ensure its therapeutic efficacy and safety, it is crucial to have robust and validated analytical methods for the quantitative determination of Abacavir and its metabolites in biological matrices. This document provides a detailed protocol for the analysis of Abacavir using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective technique. The primary routes of Abacavir metabolism involve hepatic alcohol dehydrogenase (ADH) and glucuronosyltransferase (UGT) enzymes, leading to the formation of inactive carboxylate and glucuronide metabolites.[2][4][5] Intracellularly, Abacavir is phosphorylated to its active form, carbovir (B1146969) triphosphate (CBV-TP), which inhibits HIV reverse transcriptase.[2][3][6]
Metabolic Pathway of Abacavir
Abacavir undergoes extensive metabolism in the liver, with less than 2% being excreted unchanged in the urine.[4][5] The two primary metabolic pathways are oxidation by alcohol dehydrogenase to a carboxylic acid metabolite and glucuronidation by UGT enzymes to a glucuronide metabolite.[4][5][7] A mass balance study revealed that approximately 30% of an administered dose is recovered as the carboxylate metabolite and 36% as the glucuronide metabolite in the urine.[4][5] The intracellular activation of Abacavir to its pharmacologically active triphosphate form is a critical process for its antiviral activity.[4][5][6]
Experimental Protocols
This section details the methodologies for sample preparation, LC-MS/MS analysis, and quantification of Abacavir in human plasma.
Sample Preparation: Liquid-Liquid Extraction
Liquid-liquid extraction (LLE) is a common and effective method for extracting Abacavir from plasma samples.[6][8]
Materials:
-
Human plasma
-
Abacavir reference standard
-
Internal Standard (IS) solution (e.g., Granisetron or Tenofovir)[1][6]
-
0.5 N Sodium Hydroxide (B78521)
-
Ethyl acetate (B1210297)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Evaporator
Procedure:
-
Pipette 100 µL of human plasma into a microcentrifuge tube.[6][8]
-
Add 50 µL of the internal standard solution and vortex for 10 seconds.[6]
-
Add 50 µL of 0.5 N sodium hydroxide and vortex for another 10 seconds.[6]
-
Add 2.5 mL of an ethyl acetate and dichloromethane mixture (90:10, v/v) and vortex for 5 minutes.[6][8]
-
Centrifuge the samples at approximately 3200 x g for 5 minutes at 10°C.[6]
-
Transfer 2.0 mL of the upper organic layer to a clean tube.[6]
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried residue with 300 µL of the mobile phase.[1]
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Experimental Workflow
The overall workflow for the analysis of Abacavir in plasma samples is depicted below.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.
Chromatographic Conditions:
| Parameter | Condition 1 | Condition 2 |
| Column | Phenomenex Gemini C18 (150 mm × 4.6 mm, 5 µm)[6] | Thermo C18 (50 mm × 4.6 mm, 5 µm)[1] |
| Mobile Phase | Acetonitrile and 10 mM Ammonium Formate, pH 3.0 (70:30, v/v)[6] | Acetonitrile and Ammonium Acetate buffer, pH 5.0 (80:20, v/v)[1] |
| Flow Rate | 1.0 mL/min[6][8] | 0.8 mL/min (example) |
| Column Temperature | 40°C[6] | Ambient (example) |
| Injection Volume | 5 µL[1] | 10 µL (example) |
| Run Time | 2.0 minutes[6] | 3.0 minutes[1] |
Mass Spectrometry Parameters:
| Parameter | Abacavir | Internal Standard (Granisetron)[6] | Internal Standard (Tenofovir)[1] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |
| MRM Transition (m/z) | 287.2 → 191.2[6][8] | 313.1 → 138.2[6][8] | (Varies with specific IS) |
| Dwell Time | 200 msec[1] | 200 msec[1] | 200 msec[1] |
| Ion Spray Voltage | 5000 V[1] | 5000 V[1] | 5000 V[1] |
| Heater Temperature | 500°C[1] | 500°C[1] | 500°C[1] |
| Collision Gas | Nitrogen | Nitrogen | Nitrogen |
Quantitative Data Summary
The following tables summarize the quantitative performance of a validated LC-MS/MS method for Abacavir analysis in human plasma.
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Linearity Range | 29.8 – 9318 ng/mL[6] |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Lower Limit of Quantitation (LLOQ) | 20.163 ng/mL[1] |
Table 2: Precision and Accuracy
| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ QC | 20.163[1] | < 15 | < 15 | 80 - 120 |
| Low QC (LQC) | 50.406[1] | < 15 | < 15 | 85 - 115 |
| Medium QC (MQC) | 3500.4[1] | < 15 | < 15 | 85 - 115 |
| High QC (HQC) | 7000.9[1] | < 15 | < 15 | 85 - 115 |
Table 3: Recovery and Matrix Effect
| Analyte | Mean Recovery (%) | Process Efficiency (%) |
| Abacavir | 86.8[6][8] | 87.9[6][8] |
Conclusion
The described LC-MS/MS protocol provides a sensitive, specific, and reliable method for the quantification of Abacavir in human plasma. The detailed experimental procedures and validated performance data demonstrate its suitability for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies in the field of drug development. The provided diagrams offer a clear visualization of the metabolic fate of Abacavir and the analytical workflow, aiding in the comprehension and implementation of this protocol.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Abacavir - Wikipedia [en.wikipedia.org]
- 3. Abacavir and Metabolite Pharmacokinetics in HIV-1–Infected Children and Adolescents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. PharmGKB summary: abacavir pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. The metabolic activation of abacavir by human liver cytosol and expressed human alcohol dehydrogenase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and validation of a selective and rapid LC-MS-MS method for the quantification of abacavir in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Abacavir Carboxylate as a Reference Standard in ANDA Filings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Abacavir carboxylate as a reference standard in the filing of an Abbreviated New Drug Application (ANDA). The protocols and data presented herein are essential for the accurate identification, quantification, and control of this potential impurity in Abacavir drug products, ensuring compliance with regulatory requirements.
Introduction
Abacavir is a potent nucleoside analog reverse transcriptase inhibitor (NRTI) used in the treatment of HIV infection.[1][] During the synthesis of the Abacavir drug substance or through its degradation, impurities can arise. One such critical impurity is this compound, the primary oxidative metabolite of Abacavir.[1][3][4][5] For generic drug manufacturers seeking ANDA approval, demonstrating control over such impurities is a critical aspect of establishing bioequivalence and ensuring the safety and efficacy of their product. The use of a well-characterized this compound reference standard is fundamental for the validation of analytical methods and for routine quality control testing.[6][7][8][9]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of the this compound reference standard is crucial for its proper handling, storage, and use in analytical testing.
| Property | Value | Reference |
| Chemical Name | (1S,4R)-4-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]cyclopent-2-ene-1-carboxylic acid | [3][10] |
| CAS Number | 384380-52-3 | [3] |
| Molecular Formula | C₁₄H₁₆N₆O₂ | [3] |
| Molecular Weight | 300.32 g/mol | [3][4] |
| Appearance | Off-white to white solid | [11] |
| Solubility | Soluble in Dimethyl sulfoxide (B87167) (DMSO) and Methanol (B129727). | [3][11] |
| Storage | Hygroscopic, store at -20°C under an inert atmosphere. | [11] |
Role of this compound Reference Standard in ANDA Filing
The this compound reference standard is instrumental throughout the ANDA submission process. Its primary applications include:
-
Analytical Method Validation: Essential for validating the specificity, linearity, accuracy, precision, and sensitivity of analytical methods, such as High-Performance Liquid Chromatography (HPLC), used to quantify this compound in the drug substance and drug product.[12][13]
-
Impurity Profiling: Enables the identification and quantification of this compound in batches of the generic drug product, ensuring that its level is within the limits specified by regulatory authorities like the FDA and established by ICH guidelines.[7]
-
Stability Studies: Used to monitor the formation of this compound as a degradant in the drug product under various stress conditions (e.g., heat, humidity, light) during stability testing.[7]
The following diagram illustrates the logical workflow for the use of an impurity reference standard in the ANDA submission process.
Experimental Protocols
The following protocols provide a framework for the use of the this compound reference standard in an ANDA filing.
Preparation of this compound Standard Stock Solution
Objective: To prepare a standard stock solution of this compound for use in analytical method validation and sample analysis.
Materials:
-
This compound reference standard
-
HPLC-grade methanol
-
Volumetric flasks (Class A)
-
Analytical balance
-
Sonicator
Protocol:
-
Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of HPLC-grade methanol to the flask.
-
Sonicate for 10-15 minutes or until the reference standard is completely dissolved.
-
Allow the solution to equilibrate to room temperature.
-
Dilute to the mark with HPLC-grade methanol and mix thoroughly.
-
This stock solution can be further diluted to prepare working standards for linearity, accuracy, and precision studies.
HPLC Method for the Quantification of this compound
Objective: To provide a validated HPLC method for the separation and quantification of this compound from Abacavir and other potential impurities.
Instrumentation:
-
HPLC system with a UV or Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | A mixture of a suitable buffer (e.g., 10mM phosphate (B84403) buffer, pH 4.0) and acetonitrile (B52724) in a gradient or isocratic mode. A common starting point is a 60:40 (v/v) ratio of buffer to acetonitrile. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 285 nm |
| Injection Volume | 20 µL |
System Suitability:
Before sample analysis, the suitability of the chromatographic system must be verified.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| % RSD of Peak Area (n=6) | ≤ 2.0% |
Sample Preparation (for Drug Product):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a specified amount of Abacavir and transfer it to a suitable volumetric flask.
-
Add a suitable diluent (e.g., methanol or mobile phase), sonicate to dissolve, and dilute to volume.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Validation of the Analytical Method
The analytical method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.
Validation Parameters and Typical Acceptance Criteria:
| Parameter | Description | Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | No interference from blank, placebo, or other impurities at the retention time of this compound. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 over a specified range (e.g., LOQ to 150% of the specification limit). |
| Accuracy (Recovery) | The closeness of the test results obtained by the method to the true value. | 98.0% to 102.0% recovery of the analyte spiked in the sample matrix at different concentration levels. |
| Precision (Repeatability & Intermediate Precision) | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Relative Standard Deviation (RSD) ≤ 2.0% for repeatability and intermediate precision. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined by signal-to-noise ratio (e.g., 3:1) or from the standard deviation of the response and the slope. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically determined by signal-to-noise ratio (e.g., 10:1) or from the standard deviation of the response and the slope. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant changes in system suitability parameters when method parameters (e.g., pH, flow rate, column temperature) are slightly varied. |
Data Presentation
The following tables summarize the type of quantitative data that should be generated and presented in an ANDA submission for the validation of an analytical method for this compound.
Table 1: Linearity Data for this compound
| Concentration (µg/mL) | Peak Area (n=3) | Mean Peak Area | % RSD |
| LOQ | |||
| 50% of Specification | |||
| 80% of Specification | |||
| 100% of Specification | |||
| 120% of Specification | |||
| 150% of Specification | |||
| Correlation Coefficient (r²) | \multicolumn{3}{ | c | }{} |
| Regression Equation | \multicolumn{3}{ | c | }{} |
Table 2: Accuracy (Recovery) Data for this compound
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery | Mean % Recovery |
| 50% | ||||
| 100% | ||||
| 150% |
Table 3: Precision Data for this compound
| Parameter | Concentration (µg/mL) | Peak Area (n=6) | Mean Peak Area | Standard Deviation | % RSD |
| Repeatability | |||||
| Intermediate Precision |
Conclusion
The use of a well-characterized this compound reference standard is indispensable for the successful submission of an ANDA for a generic Abacavir drug product. The protocols and data presentation formats outlined in these application notes provide a robust framework for researchers and scientists to ensure the quality, safety, and efficacy of their generic product, thereby meeting the stringent requirements of regulatory authorities. Adherence to these guidelines will facilitate a smoother and more efficient drug development and approval process.
References
- 1. Abacavir - Wikipedia [en.wikipedia.org]
- 3. caymanchem.com [caymanchem.com]
- 4. echemi.com [echemi.com]
- 5. veeprho.com [veeprho.com]
- 6. How Pharmaceutical Impurity Reference Standards Impact Drug Safety and Efficacy - Pharmacy Business [pharmacy.biz]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. pharmiweb.com [pharmiweb.com]
- 10. This compound | 384380-52-3 | SynZeal [synzeal.com]
- 11. lookchem.com [lookchem.com]
- 12. Analytical Method Development and Validation for the Simultaneous Estimation of Abacavir and Lamivudine by Reversed-phase High-performance Liquid Chromatography in Bulk and Tablet Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jmpas.com [jmpas.com]
Application of Abacavir Carboxylate in Pharmacokinetic Modeling: Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, understanding the complete metabolic profile of a drug is crucial for comprehensive pharmacokinetic (PK) modeling. Abacavir (B1662851), a cornerstone of antiretroviral therapy, is primarily metabolized into two main inactive metabolites: abacavir carboxylate and abacavir glucuronide. While the focus of many pharmacokinetic studies is on the parent drug and its active intracellular form (carbovir triphosphate), the characterization of its major metabolites, such as this compound, provides a more complete picture of the drug's disposition and can be instrumental in refining physiologically based pharmacokinetic (PBPK) models.
This document provides detailed application notes and protocols relevant to the inclusion of this compound in pharmacokinetic studies. It summarizes quantitative data, outlines experimental methodologies, and illustrates key processes through diagrams to facilitate a deeper understanding and application in research settings.
Data Presentation: Quantitative Pharmacokinetic Parameters
The quantification of abacavir and its metabolites is essential for building robust pharmacokinetic models. A mass balance study in HIV-infected male volunteers following a single 600 mg oral dose of [14C]abacavir provides key insights into the fate of the drug.[1] The majority of the administered radioactivity was recovered, with 83% eliminated in the urine and 16% in feces.[1]
The primary routes of abacavir elimination are metabolism to the 5'-carboxylate and 5'-glucuronide metabolites, with less than 2% of the dose recovered as unchanged drug in the urine.[1] The two major metabolites, the 5'-carboxylate and the 5'-glucuronide, accounted for a significant portion of the excreted dose.[1]
| Analyte | Percentage of Dose Recovered in Urine | Reference |
| Abacavir | 1.2% | [1] |
| This compound (2269W93) | 30% | [1] |
| Abacavir Glucuronide (361W94) | 36% | [1] |
| Minor Metabolites | ~15.8% | [1] |
In addition to urinary recovery, the ratios of the metabolite concentrations to the parent drug in plasma can provide valuable information for pharmacokinetic modeling. One study in HIV-1-infected children and adolescents investigated the relationship between abacavir clearance and the area under the curve (AUC) ratios of its metabolites. The study found that the ratios of the glucuronide and carboxylate metabolites to abacavir were significant predictors of abacavir clearance.
| Parameter | Mean (Range) |
| Carboxylate:Abacavir AUC Ratio | 0.57 (0.17–1.07) |
Experimental Protocols
Accurate quantification of abacavir and its carboxylate metabolite in biological matrices is fundamental for pharmacokinetic analysis. The following protocol outlines a general procedure for the simultaneous determination of abacavir and this compound in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a widely accepted and sensitive analytical technique.
Protocol: Simultaneous Quantification of Abacavir and this compound in Human Plasma by LC-MS/MS
1. Objective: To quantify the concentrations of abacavir and its major metabolite, this compound, in human plasma to generate concentration-time profiles for pharmacokinetic modeling.
2. Materials and Reagents:
-
Abacavir and this compound reference standards
-
Stable isotope-labeled internal standards (e.g., [¹³C,¹⁵N₂]-Abacavir)
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18.2 MΩ·cm)
-
Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
3. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
4. Sample Preparation (Solid-Phase Extraction):
-
Pre-treatment: Thaw plasma samples at room temperature. To 200 µL of plasma, add 50 µL of internal standard working solution and vortex.
-
SPE Cartridge Conditioning: Condition the SPE cartridges sequentially with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol to remove interferences.
-
Elution: Elute the analytes with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
5. LC-MS/MS Analysis:
-
Chromatographic Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution:
Time (min) %B 0.0 5 2.5 95 3.0 95 3.1 5 | 5.0 | 5 |
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (example):
Analyte Precursor Ion (m/z) Product Ion (m/z) Abacavir 287.1 191.1 This compound 301.1 205.1 | [¹³C,¹⁵N₂]-Abacavir (IS) | 290.1 | 194.1 |
-
6. Data Analysis and Quantification:
-
Integrate the peak areas for each analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios against the known concentrations of the calibration standards.
-
Determine the concentration of the analytes in the unknown samples from the calibration curve.
Visualizations
Abacavir Metabolic Pathway
The metabolic fate of abacavir in the liver is primarily governed by two enzymatic pathways, leading to the formation of the inactive carboxylate and glucuronide metabolites. This process is crucial for the drug's clearance from the body.
Experimental Workflow for Pharmacokinetic Analysis
The process of generating concentration-time data for pharmacokinetic modeling involves several key steps, from sample collection to data analysis.
Role of this compound in Pharmacokinetic Modeling
Data on this compound can be integrated into pharmacokinetic models to provide a more comprehensive understanding of abacavir's disposition. For instance, in a population pharmacokinetic model, the formation and elimination of the carboxylate metabolite can be described by additional compartments and rate constants.
By incorporating metabolite data, researchers can better estimate key parameters such as the metabolic clearance of the parent drug and investigate potential sources of variability in drug response. This holistic approach to pharmacokinetic modeling is invaluable for drug development and optimizing therapeutic regimens.
References
Application Note: Analytical Method Development for Abacavir Impurity Profiling
Introduction
Abacavir (B1662851) is a potent nucleoside analog reverse transcriptase inhibitor (NRTI) widely used in combination therapy for the treatment of HIV-1 infection.[1] The safety and efficacy of pharmaceutical products are intrinsically linked to their purity. Impurity profiling is a critical aspect of drug development and quality control, ensuring that any impurities in the drug substance are identified, quantified, and controlled within acceptable limits.[2] Impurities can originate from various sources, including the manufacturing process, degradation of the drug substance, or interaction with excipients.[1] This application note provides a comprehensive overview of analytical methodologies for the impurity profiling of Abacavir, with a focus on high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS).
Known Impurities of Abacavir
Several process-related impurities and degradation products of Abacavir have been identified. These include, but are not limited to:
-
Abacavir EP Impurity A, B, C, D, E, F
-
Abacavir USP Related Compound A, C
-
N-Nitroso Abacavir Impurity
-
Degradation products from forced degradation studies under acidic and oxidative conditions.
Analytical Techniques for Impurity Profiling
A range of analytical techniques can be employed for the impurity profiling of Abacavir. High-performance liquid chromatography (HPLC) with UV detection is a widely used method for the separation and quantification of impurities.[3][4] For the identification and characterization of unknown impurities and for quantifying potential genotoxic impurities at trace levels, more sensitive and specific techniques like liquid chromatography-mass spectrometry (LC-MS/MS) are employed.[5][6]
Experimental Protocols
Protocol 1: HPLC-UV Method for Quantification of Abacavir and its Impurities
This protocol describes a reversed-phase HPLC method for the separation and quantification of Abacavir and its related substances.
1. Materials and Reagents
-
Abacavir Sulfate (B86663) reference standard
-
Known Abacavir impurity reference standards
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium (B1175870) dihydrogen phosphate (B84403)
-
Tetrabutylammonium (B224687) hydrogen sulfate
-
Triethylamine
-
Water (HPLC grade)
-
Hydrochloric acid (1N)
-
Sodium hydroxide (B78521) (1N)
-
Hydrogen peroxide (30%)
2. Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector
-
C18 analytical column (e.g., Zorbax eclipse plus C18, 250 mm × 4.6 mm, 5 µm)
-
Analytical balance
-
pH meter
-
Sonicator
-
Membrane filters (0.22 µm)
3. Chromatographic Conditions
| Parameter | Condition |
| Column | Zorbax eclipse plus C18 (250 mm × 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic: Buffer:Methanol:Acetonitrile (75:10:15, v/v/v) |
| Buffer: 1.15 g of ammonium dihydrogen phosphate and 2 g of tetrabutylammonium hydrogen sulfate in 1000 mL of water, pH adjusted to 6.0 with triethylamine. | |
| Flow Rate | 1.2 mL/min |
| Column Temperature | Ambient |
| Detection Wavelength | 214 nm |
| Injection Volume | 20 µL |
| Run Time | 30-70 min[7] |
4. Standard and Sample Preparation
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of Abacavir Sulfate and known impurity reference standards in the mobile phase to prepare a stock solution. Further dilute to achieve a working concentration (e.g., 1000 µg/mL for Abacavir).
-
Sample Solution (Bulk Drug): Accurately weigh and dissolve the Abacavir drug substance in the mobile phase to achieve a final concentration of 1000 µg/mL.
-
Sample Solution (Tablet Dosage Form): Weigh and finely powder 20 tablets. Transfer a portion of the powder equivalent to 10 mg of Abacavir to a 10 mL volumetric flask. Add about 7 mL of methanol, sonicate for 15 minutes, and then dilute to volume with methanol. Filter the solution through a 0.22 µm membrane filter.[4]
5. Forced Degradation Studies Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.
-
Acid Degradation: Dissolve 50 mg of Abacavir Sulfate in 5 mL of water and add 5 mL of 1N HCl. Reflux the solution at 80°C for 30 minutes. Cool and neutralize with 5 mL of 1N NaOH.
-
Base Degradation: Dissolve 50 mg of Abacavir Sulfate in 5 mL of water and add 5 mL of 1N NaOH. Reflux the solution at 80°C for 30 minutes. Cool and neutralize with 5 mL of 1N HCl.
-
Oxidative Degradation: Dissolve 50 mg of Abacavir Sulfate in 10 mL of 30% hydrogen peroxide. Keep the solution at room temperature for a specified duration.
-
Thermal Degradation: Expose the solid drug substance to a temperature of 80°C for 72 hours in a hot air oven.
-
Photolytic Degradation: Expose the drug substance to UV light (254 nm) and fluorescent light.
6. Method Validation The analytical method should be validated according to ICH guidelines, including parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.[8]
Protocol 2: LC-MS/MS Method for Identification and Quantification of Genotoxic Impurities
This protocol outlines a sensitive LC-MS/MS method for the detection and quantification of potential genotoxic impurities in Abacavir at trace levels.
1. Materials and Reagents
-
Abacavir Sulfate
-
Genotoxic impurity reference standards (e.g., FADCP, N-NITROSO)[6]
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
2. Equipment
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system with an electrospray ionization (ESI) source
-
Phenyl analytical column (e.g., Zorbax SB Phenyl, 250 mm x 4.6 mm, 5.0 µm)[6]
-
Analytical balance
-
Vortex mixer
-
Centrifuge
3. Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition |
| Column | Zorbax SB Phenyl (250 mm x 4.6 mm, 5.0 µm)[6] |
| Mobile Phase A | 0.1% Formic acid in water[6] |
| Mobile Phase B | Acetonitrile[6] |
| Gradient Program | Gradient elution to be optimized for separation |
| Flow Rate | 0.5 mL/min[6] |
| Column Temperature | To be optimized |
| Injection Volume | To be optimized |
| Ionization Mode | Electrospray Ionization (ESI), Positive[6] |
| Scan Mode | Multiple Reaction Monitoring (MRM)[6] |
| MRM Transitions | To be determined for each impurity |
4. Standard and Sample Preparation
-
Standard Solution: Prepare stock solutions of genotoxic impurity reference standards in a suitable solvent. Perform serial dilutions to prepare calibration standards covering the desired concentration range (e.g., 0.75 ppm to 3.79 ppm).[6]
-
Sample Solution: Prepare a solution of the Abacavir drug sample in a suitable solvent at a high concentration to enable the detection of trace-level impurities.
5. Method Validation The LC-MS/MS method should be validated for parameters such as specificity, linearity, accuracy, precision, LOD, and LOQ at the required low levels.[6]
Data Presentation
The quantitative data obtained from the impurity profiling studies should be summarized in a clear and structured format.
Table 1: System Suitability Parameters for HPLC Method
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor (Abacavir) | ≤ 2.0 | |
| Theoretical Plates (Abacavir) | ≥ 2000 | |
| %RSD of Peak Area (n=6) | ≤ 2.0% | |
| Resolution (between critical pairs) | ≥ 1.5 |
Table 2: Summary of Forced Degradation Studies
| Stress Condition | Number of Degradation Products | Peak Area (%) of Major Degradant |
| Acid Hydrolysis (1N HCl, 80°C, 30 min) | ||
| Base Hydrolysis (1N NaOH, 80°C, 30 min) | ||
| Oxidation (30% H₂O₂, RT) | ||
| Thermal (80°C, 72 h) | ||
| Photolytic (UV & Fluorescent light) |
Table 3: Validation Summary for HPLC Method
| Parameter | Abacavir | Impurity A | Impurity B |
| Linearity Range (µg/mL) | |||
| Correlation Coefficient (r²) | |||
| LOD (µg/mL) | |||
| LOQ (µg/mL) | |||
| Accuracy (% Recovery) | |||
| Precision (%RSD) |
Visualizations
Caption: Workflow for Abacavir Impurity Profiling.
Caption: Logical Relationship in Impurity Profiling.
References
- 1. Abacavir Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. jpharmsci.com [jpharmsci.com]
- 3. researchgate.net [researchgate.net]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. researchgate.net [researchgate.net]
- 6. pnrjournal.com [pnrjournal.com]
- 7. CN109239253B - High performance liquid detection method for impurities of abacavir - Google Patents [patents.google.com]
- 8. journalijsra.com [journalijsra.com]
Protocol for Stability Testing of Abacavir and its Degradation Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abacavir is a potent nucleoside analog reverse transcriptase inhibitor (NRTI) widely used in the treatment of HIV infection. Ensuring the stability of Abacavir and identifying its potential degradation products is a critical aspect of drug development and quality control, as mandated by international regulatory bodies such as the International Council for Harmonisation (ICH). This document provides a comprehensive overview of the stability testing protocol for Abacavir, including detailed methodologies for forced degradation studies and a stability-indicating analytical method.
Forced degradation studies are essential to understand the intrinsic stability of a drug substance, elucidate degradation pathways, and develop stability-indicating analytical methods.[1] Abacavir has been shown to be susceptible to degradation under acidic and oxidative conditions, while it exhibits relative stability under basic, thermal, and photolytic stress.[1][2]
Quantitative Data Summary
The following tables summarize the quantitative data from forced degradation studies of Abacavir under various stress conditions.
Table 1: Summary of Forced Degradation Studies of Abacavir Sulfate (B86663)
| Stress Condition | Reagent/Parameter | Duration | Temperature | Extent of Degradation | Degradation Products Identified (m/z) |
| Acid Hydrolysis | 1N HCl | 30 min | 80°C | Up to 85% | 191.2 |
| Acid Hydrolysis | 1N HCl | 42 hours | Ambient (25 ± 2°C) | Significant Degradation | Imp-A1 (RRT 0.88), Imp-B |
| Base Hydrolysis | 1N NaOH | 30 min | 80°C | Stable | Not Applicable |
| Base Hydrolysis | 1N NaOH | 42 hours | Ambient (25 ± 2°C) | No Degradation | Not Applicable |
| Oxidative Degradation | 30% H₂O₂ | 30 min | 80°C | Significant Degradation | 319.2, 247.2 |
| Oxidative Degradation | 3% H₂O₂ | 7 days | Ambient | Significant Degradation | Imp-O1 (RRT 0.74), Imp-O2 (RRT 0.94), Imp-O3 (RRT 1.35), Imp-A, Imp-B |
| Thermal Degradation | Solid State | 72 hours | 80°C | Stable | Not Applicable |
| Thermal Degradation | Solid State | 10 days | 105°C | No Degradation | Not Applicable |
| Photolytic Degradation | UV (200 W h/m²) & Visible (1.2 million lux hours) | 11 days | Not Applicable | No Degradation | Not Applicable |
RRT = Relative Retention Time
Experimental Protocols
Forced Degradation (Stress Testing) Protocol
This protocol is designed to intentionally degrade Abacavir under various stress conditions to produce its potential degradation products.
3.1.1. Preparation of Stock Solution
Prepare a stock solution of Abacavir sulfate in water at a concentration of 1.0 mg/mL.
3.1.2. Acid Hydrolysis
-
To 5 mL of the Abacavir stock solution in a 50 mL round-bottom flask, add 5 mL of 1N hydrochloric acid.
-
Reflux the solution at 80°C for 30 minutes.[1]
-
Cool the solution to room temperature.
-
Neutralize the solution with 5 mL of 1N sodium hydroxide (B78521) solution.
-
Dilute the final solution to a suitable concentration with the mobile phase for analysis.
3.1.3. Base Hydrolysis
-
To 5 mL of the Abacavir stock solution in a 50 mL round-bottom flask, add 5 mL of 1N sodium hydroxide solution.
-
Reflux the solution at 80°C for 30 minutes.[1]
-
Cool the solution to room temperature.
-
Neutralize the solution with 5 mL of 1N hydrochloric acid solution.
-
Dilute the final solution to a suitable concentration with the mobile phase for analysis.
3.1.4. Oxidative Degradation
-
To 5 mL of the Abacavir stock solution in a 50 mL round-bottom flask, add 5 mL of 30% (v/v) hydrogen peroxide solution.
-
Reflux the solution at 80°C for 30 minutes.[1]
-
Cool the solution to room temperature.
-
Dilute the final solution to a suitable concentration with the mobile phase for analysis.
3.1.5. Thermal Degradation (Solid State)
-
Accurately weigh approximately 200 mg of Abacavir sulfate into a petri dish.
-
Place the petri dish in a hot air oven maintained at 80°C for 72 hours.[1]
-
After the specified time, remove the sample and allow it to cool to room temperature.
-
Prepare a solution of the stressed sample in the mobile phase at a suitable concentration for analysis.
3.1.6. Photolytic Degradation (Solid State)
-
Expose a thin layer of Abacavir sulfate powder to UV light (200 W h/m²) and visible light (1.2 million lux hours) in a photostability chamber for 11 days.[2]
-
After exposure, prepare a solution of the sample in the mobile phase at a suitable concentration for analysis.
Stability-Indicating UHPLC Method
This method is suitable for the separation and quantification of Abacavir from its process-related impurities and degradation products.
Chromatographic Conditions:
-
Column: Waters Acquity BEH C8 (50 mm × 2.1 mm, 1.7 µm)[2]
-
Mobile Phase A: 0.10% v/v o-phosphoric acid in water[2]
-
Mobile Phase B: 0.10% v/v o-phosphoric acid in methanol[2]
-
Gradient Program:
-
0 min: 8% B
-
5 min: 40% B
-
6 min: 40% B
-
6.01 min: 8% B[2]
-
-
Flow Rate: 0.40 mL/min[2]
-
Column Temperature: Ambient
-
Detection Wavelength: 286 nm
-
Injection Volume: 1 µL
-
Run Time: 6.0 min[2]
Preparation of Solutions:
-
Standard Solution: Prepare a standard solution of Abacavir sulfate in water at a concentration of 0.10 mg/mL.[2]
-
Sample Solution: Prepare the stressed samples as described in the forced degradation protocol and dilute to a final concentration of approximately 0.10 mg/mL with water.
Visualizations
The following diagrams illustrate the workflow for the stability testing of Abacavir and the logical relationships in its degradation.
References
Application Notes and Protocols for Dissolving Abacavir Carboxylate for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and guidelines for the dissolution of Abacavir (B1662851) carboxylate for use in various in vitro assays. Adherence to these procedures is crucial for ensuring the accuracy, reproducibility, and reliability of experimental results.
Product Information and Solubility
Abacavir carboxylate is the primary inactive metabolite of Abacavir, a potent nucleoside analog reverse transcriptase inhibitor (NRTI) used in the treatment of HIV.[1][2][3] In in vitro studies, it often serves as a negative control or is used to investigate the specific effects of the metabolite itself.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 384380-52-3 | [1][4][5] |
| Molecular Formula | C₁₄H₁₆N₆O₂ | [1][4][5] |
| Molecular Weight | 300.3 g/mol | [1] |
| Appearance | A solid; Off-White to Pale Beige | [1][3] |
| Stability | ≥ 4 years (as solid) | [1] |
| Special Characteristics | Hygroscopic | [3][6] |
Solubility Data
The solubility of this compound has been determined in common laboratory solvents. This information is critical for the preparation of stock solutions.
| Solvent | Solubility | Source |
| DMSO | Soluble (Slightly) | [1][6] |
| Methanol | Soluble (Slightly, requires heating/sonication) | [1][6] |
Experimental Protocols
To ensure consistency, it is recommended to use high-purity solvents (≥99%) for all dissolution procedures. Given its hygroscopic nature, this compound powder should be handled promptly in a low-humidity environment.[3][6]
Protocol 1: Preparation of a High-Concentration Stock Solution
This protocol describes the preparation of a concentrated stock solution, typically at 10 mM, which can be stored for later use and diluted to final working concentrations.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile, high-quality microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional, but recommended)
Procedure:
-
Pre-weighing Calculation: Calculate the mass of this compound required to prepare the desired volume and concentration of the stock solution.
-
Formula: Mass (mg) = Desired Concentration (mM) x Final Volume (mL) x Molecular Weight ( g/mol ) / 1000
-
Example for 1 mL of 10 mM stock: Mass = 10 mM x 1 mL x 300.3 g/mol / 1000 = 3.003 mg
-
-
Weighing: Carefully weigh the calculated amount of this compound powder and place it into a sterile vial.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial.
-
Mixing: Cap the vial securely and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Sonication (Optional): If complete dissolution is not achieved by vortexing, place the vial in a water bath sonicator for 5-10 minutes.
-
Visual Inspection: Visually confirm that all solid material has dissolved and the solution is clear.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. The solid form is stable for at least 4 years.[1]
Protocol 2: Preparation of Aqueous Working Solutions
This protocol details the dilution of the DMSO stock solution into an aqueous buffer or cell culture medium for direct application in in vitro assays.
Materials:
-
This compound stock solution (from Protocol 1)
-
Sterile aqueous buffer (e.g., PBS, pH 7.2) or cell culture medium
-
Sterile dilution tubes
-
Calibrated pipettes and sterile tips
Procedure:
-
Thawing: Thaw a frozen aliquot of the this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution into the desired aqueous buffer or cell culture medium to achieve the final working concentration.
-
Solvent Concentration Check: Crucially, ensure that the final concentration of DMSO in the working solution is non-toxic to the cells and does not interfere with the assay. Typically, the final DMSO concentration should be kept below 0.5%, and ideally below 0.1%.
-
Mixing: Gently mix the working solution by pipetting or inverting the tube. Avoid vigorous vortexing, which can cause protein denaturation in media containing serum.
-
Immediate Use: It is recommended to prepare fresh working solutions for each experiment and use them immediately. Do not store aqueous solutions for more than one day.[7]
Visualized Workflows and Pathways
Experimental Workflow: Dissolution and Dilution
The following diagram illustrates the standard workflow for preparing this compound solutions for in vitro experiments.
Caption: A flowchart of the dissolution and dilution process.
Metabolic Context: Abacavir Activation and Inactivation
This compound is an inactive metabolite.[2][8] The parent drug, Abacavir, must be anabolized within cells to its active form, carbovir (B1146969) triphosphate (CBV-TP), to exert its anti-HIV effect. The formation of this compound occurs primarily in the liver via a separate metabolic pathway.[2][8][9]
Caption: Metabolic fate of Abacavir in the body.
References
- 1. caymanchem.com [caymanchem.com]
- 2. ClinPGx [clinpgx.org]
- 3. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. htsbiopharma.com [htsbiopharma.com]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. This compound | 384380-52-3 [amp.chemicalbook.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. PharmGKB summary: abacavir pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Abacavir - Wikipedia [en.wikipedia.org]
Application Note and Protocol for Quality Control Testing of Abacavir using Carboxylate Impurity Standard
Introduction
Abacavir is a potent nucleoside analog reverse transcriptase inhibitor (NRTI) widely used in combination therapy for the treatment of HIV/AIDS.[1][2][] The quality and purity of the active pharmaceutical ingredient (API) are critical for the safety and efficacy of the final drug product. Pharmaceutical regulatory bodies require stringent control of impurities in drug substances. The Abacavir carboxylate is a potential process-related impurity or degradation product of Abacavir. This application note provides a detailed protocol for the quality control testing of Abacavir to detect and quantify the carboxylate impurity using a certified reference standard.
The control of impurities is a critical aspect of pharmaceutical manufacturing and quality assurance.[2] Impurity profiling helps in ensuring the consistency of the manufacturing process and the overall safety of the drug.[2] This protocol describes a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of Abacavir and its carboxylate impurity.
Principle
This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection to separate Abacavir from its more polar carboxylate impurity. The separation is achieved on a C18 stationary phase. A gradient elution with a mobile phase consisting of a phosphate (B84403) buffer and an organic modifier allows for the effective resolution of the analyte peaks. The concentration of the carboxylate impurity is determined by comparing its peak area to that of a certified reference standard.
Materials and Reagents
-
Abacavir reference standard (USP or EP grade)
-
This compound impurity reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH2PO4) (AR grade)
-
Orthophosphoric acid (AR grade)
-
Deionized water (18.2 MΩ·cm)
-
0.45 µm nylon syringe filters
Instrumentation
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
Diode array detector (DAD) or UV detector
-
Chromatography data system (CDS) software
-
Analytical balance
-
pH meter
-
Sonicator
Experimental Protocols
Preparation of Mobile Phase
Mobile Phase A (Aqueous Phase):
-
Weigh and dissolve 1.36 g of potassium dihydrogen phosphate (KH2PO4) in 1000 mL of deionized water to prepare a 10 mM solution.
-
Adjust the pH of the solution to 3.0 ± 0.05 with orthophosphoric acid.
-
Filter the buffer solution through a 0.45 µm membrane filter and degas.
Mobile Phase B (Organic Phase):
-
Use HPLC grade acetonitrile.
Preparation of Standard Solutions
Abacavir Standard Stock Solution (1000 µg/mL):
-
Accurately weigh about 25 mg of Abacavir reference standard into a 25 mL volumetric flask.
-
Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).
-
Sonicate for 5 minutes to ensure complete dissolution.
This compound Impurity Standard Stock Solution (100 µg/mL):
-
Accurately weigh about 2.5 mg of this compound impurity reference standard into a 25 mL volumetric flask.
-
Dissolve in and dilute to volume with the diluent.
-
Sonicate for 5 minutes to ensure complete dissolution.
Working Standard Solution (for system suitability and quantification):
-
Pipette 1.0 mL of the Abacavir Standard Stock Solution and 1.0 mL of the this compound Impurity Standard Stock Solution into a 10 mL volumetric flask.
-
Dilute to volume with the diluent to obtain a final concentration of 100 µg/mL of Abacavir and 10 µg/mL of this compound impurity.
Preparation of Sample Solution
For Abacavir API:
-
Accurately weigh about 25 mg of the Abacavir API sample into a 25 mL volumetric flask.
-
Dissolve in and dilute to volume with the diluent.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.
For Abacavir Tablets:
-
Weigh and finely powder not fewer than 20 tablets.[4]
-
Accurately weigh a portion of the powder equivalent to about 100 mg of Abacavir into a 100 mL volumetric flask.[4]
-
Add about 70 mL of diluent and sonicate for 15 minutes with intermittent shaking to disperse the powder.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent.
-
Centrifuge a portion of the solution at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
HPLC Method
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 10 mM KH2PO4 buffer, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 22 | |
| 25 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Run Time | 25 minutes |
Data Presentation
The following table summarizes the expected system suitability and validation parameters for the HPLC method.
| Analyte | Retention Time (min) | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) |
| This compound | ~ 4.5 | ~ 0.05 | ~ 0.15 | 98 - 102 |
| Abacavir | ~ 8.2 | - | - | - |
Note: Retention times are approximate and may vary depending on the specific column and system. LOD (Limit of Detection) and LOQ (Limit of Quantification) are for the impurity.
Visualization of Experimental Workflow
Caption: Experimental workflow for the quality control testing of Abacavir.
Conclusion
This application note provides a detailed and robust RP-HPLC method for the quantitative analysis of Abacavir and its carboxylate impurity in both bulk drug substance and finished pharmaceutical products. The method is specific, sensitive, and accurate, making it suitable for routine quality control testing in a regulated laboratory environment. The use of a certified carboxylate impurity reference standard ensures the reliability of the analytical results. This protocol can be readily implemented by researchers, scientists, and drug development professionals involved in the quality assessment of Abacavir.
References
Application Notes and Protocols for In Vitro Studies of Abacavir Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abacavir (B1662851) is a carbocyclic nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV-1 infection. Understanding its metabolic fate is crucial for predicting drug-drug interactions, inter-individual variability in drug response, and potential mechanisms of toxicity. Abacavir is primarily metabolized in the liver by two main pathways: oxidation by alcohol dehydrogenase (ADH) to a 5'-carboxylic acid metabolite (2269W93), and glucuronidation by uridine (B1682114) diphosphate (B83284) glucuronosyltransferases (UGTs) to a 5'-glucuronide metabolite (361W94).[1][2][3][4][5] Notably, the cytochrome P450 (CYP) enzyme system does not play a significant role in its metabolism.[2][3][4]
These application notes provide detailed protocols for in vitro experiments designed to characterize the metabolism of Abacavir using common and robust methodologies, including human liver microsomes and recombinant enzymes.
Metabolic Pathways of Abacavir
The primary metabolic pathways of Abacavir involve two key enzymatic conversions, leading to the formation of inactive metabolites that are subsequently eliminated.
Data Presentation
Quantitative data from the following experimental protocols should be summarized as shown in the tables below. This allows for a clear comparison of metabolic activities across different in vitro systems and determination of key kinetic parameters.
Table 1: Metabolic Stability of Abacavir in Human Liver Microsomes
| Parameter | Value | Units |
| Half-life (t½) | User-determined | min |
| Intrinsic Clearance (CLint) | User-determined | µL/min/mg protein |
Table 2: Enzyme Kinetics of Abacavir Metabolism by Recombinant ADH
| Parameter | Value | Units |
| Michaelis-Menten Constant (Km) | User-determined | µM |
| Maximum Velocity (Vmax) | User-determined | pmol/min/mg protein |
Table 3: Enzyme Kinetics of Abacavir Metabolism by Recombinant UGTs
| UGT Isoform | Km (µM) | Vmax (pmol/min/mg protein) |
| UGT1A1 | User-determined | User-determined |
| UGT1A3 | User-determined | User-determined |
| UGT1A4 | User-determined | User-determined |
| UGT1A9 | User-determined | User-determined |
| UGT2B7 | User-determined | User-determined |
| Other relevant isoforms | User-determined | User-determined |
Experimental Protocols
The following section provides detailed protocols for conducting in vitro experiments to study the metabolism of Abacavir.
Metabolic Stability of Abacavir in Human Liver Microsomes
This experiment determines the rate at which Abacavir is metabolized by the mixed-function oxidase system and other enzymes present in human liver microsomes.
Materials:
-
Abacavir
-
Pooled Human Liver Microsomes (HLMs)
-
Potassium Phosphate (B84403) Buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase, and NADP+) or NADPH
-
UDPGA (Uridine 5'-diphosphoglucuronic acid)
-
Acetonitrile (B52724) (with internal standard for LC-MS/MS analysis)
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of Abacavir in a suitable solvent (e.g., DMSO or methanol) and then dilute to the desired starting concentration in the incubation buffer. The final concentration of the organic solvent in the incubation should be less than 1%.
-
Thaw the pooled human liver microsomes on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) with cold potassium phosphate buffer.
-
Prepare the NADPH regenerating system and UDPGA solutions in potassium phosphate buffer according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the diluted human liver microsomes.
-
Add the Abacavir working solution to each well.
-
Pre-incubate the plate at 37°C for 5 minutes with shaking.
-
Initiate the metabolic reaction by adding the cofactor solution (containing both NADPH regenerating system and UDPGA) to each well.
-
Incubate the plate at 37°C with shaking.
-
-
Time Points and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding an equal volume of cold acetonitrile containing an appropriate internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
-
Data Acquisition and Analysis:
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples by a validated LC-MS/MS method to quantify the remaining concentration of Abacavir at each time point.
-
Plot the natural logarithm of the percentage of Abacavir remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear portion of the curve.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (incubation volume / microsomal protein amount).
-
Recombinant Enzyme Assays for Abacavir Metabolism
These experiments are designed to identify the specific enzymes responsible for Abacavir metabolism and to determine the kinetic parameters of these reactions.
A. Recombinant Alcohol Dehydrogenase (ADH) Assay
Materials:
-
Abacavir
-
Recombinant human ADH isoforms (e.g., ADH1A, ADH1B, ADH1C)
-
Tris-HCl or Sodium Pyrophosphate Buffer (pH ~8.5-9.0)
-
NAD+ (β-Nicotinamide adenine (B156593) dinucleotide)
-
Acetonitrile (with internal standard)
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system
Protocol:
-
Preparation of Reagents:
-
Prepare serial dilutions of Abacavir in the assay buffer.
-
Prepare a stock solution of NAD+ in the assay buffer.
-
Dilute the recombinant ADH enzyme to the desired concentration in the assay buffer.
-
-
Incubation:
-
In a 96-well plate, add the assay buffer.
-
Add the Abacavir serial dilutions.
-
Add the NAD+ solution.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding the diluted recombinant ADH enzyme.
-
Incubate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
-
Quenching and Analysis:
-
Stop the reaction by adding cold acetonitrile with an internal standard.
-
Centrifuge to precipitate the enzyme.
-
Analyze the supernatant by a validated LC-MS/MS method to quantify the formation of the 5'-carboxylic acid metabolite.
-
-
Data Analysis:
-
Calculate the reaction velocity (rate of metabolite formation) at each Abacavir concentration.
-
Plot the reaction velocity versus the Abacavir concentration.
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.
-
B. Recombinant UDP-Glucuronosyltransferase (UGT) Assay
Materials:
-
Abacavir
-
Recombinant human UGT isoforms (e.g., UGT1A1, 1A3, 1A4, 1A9, 2B7)
-
Tris-HCl Buffer (pH ~7.4) containing MgCl2
-
UDPGA
-
Alamethicin (B1591596) (to permeabilize microsomal membranes if using membrane-bound UGTs)
-
Acetonitrile (with internal standard)
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system
Protocol:
-
Preparation of Reagents:
-
Prepare serial dilutions of Abacavir in the assay buffer.
-
Prepare a stock solution of UDPGA in the assay buffer.
-
Dilute the recombinant UGT enzyme to the desired concentration in the assay buffer. If using microsomal preparations of recombinant UGTs, pre-incubate with alamethicin according to the manufacturer's recommendations.
-
-
Incubation:
-
In a 96-well plate, add the assay buffer.
-
Add the Abacavir serial dilutions.
-
Add the diluted recombinant UGT enzyme.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding the UDPGA solution.
-
Incubate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
-
Quenching and Analysis:
-
Stop the reaction by adding cold acetonitrile with an internal standard.
-
Centrifuge to precipitate the enzyme.
-
Analyze the supernatant by a validated LC-MS/MS method to quantify the formation of the 5'-glucuronide metabolite.
-
-
Data Analysis:
-
Calculate the reaction velocity (rate of metabolite formation) at each Abacavir concentration.
-
Plot the reaction velocity versus the Abacavir concentration.
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values for each UGT isoform.
-
Analytical Method: LC-MS/MS for Quantification of Abacavir and its Metabolites
A validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is essential for the accurate quantification of Abacavir and its 5'-carboxylic acid and 5'-glucuronide metabolites in the in vitro assay samples.
Typical LC-MS/MS Parameters:
-
Chromatographic Separation:
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A gradient of an aqueous phase (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic phase (e.g., acetonitrile or methanol).
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Abacavir: m/z 287.2 -> 191.2
-
5'-Carboxylic Acid Metabolite: To be determined based on its molecular weight.
-
5'-Glucuronide Metabolite: To be determined based on its molecular weight.
-
-
Internal Standard: A stable isotope-labeled analog of Abacavir or another structurally similar compound not present in the sample.
-
Method Validation:
The LC-MS/MS method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines to ensure reliable results.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the in vitro investigation of Abacavir metabolism. By employing these methods, researchers can determine the metabolic stability of Abacavir, identify the key enzymes involved in its biotransformation, and characterize the kinetics of metabolite formation. This information is invaluable for drug development, enabling a better understanding of Abacavir's pharmacokinetic profile and its potential for drug-drug interactions.
References
Application Notes and Protocols for Monitoring Abacavir Therapeutic Effects Using Its Major Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abacavir (B1662851) is a potent nucleoside reverse transcriptase inhibitor (NRTI) widely used in combination antiretroviral therapy (cART) for the treatment of HIV-1 infection.[1] As a prodrug, Abacavir requires intracellular phosphorylation to its active metabolite, carbovir (B1146969) triphosphate (CBV-TP), which acts as a competitive inhibitor of HIV reverse transcriptase, leading to chain termination of viral DNA synthesis.[1][2] Monitoring the levels of Abacavir and its metabolites can provide valuable insights into its pharmacokinetics, therapeutic efficacy, and potential for adverse effects.
These application notes provide detailed protocols for the quantification of Abacavir and its major metabolites in plasma and peripheral blood mononuclear cells (PBMCs), which are primary targets of HIV infection. The provided methodologies are essential for researchers and clinicians involved in therapeutic drug monitoring, pharmacokinetic studies, and the development of novel antiretroviral strategies.
Abacavir Metabolism and Mechanism of Action
Abacavir is primarily metabolized in the liver by alcohol dehydrogenase and glucuronyl transferase into inactive 5'-carboxylate and 5'-glucuronide metabolites, respectively.[1][3] A smaller fraction of Abacavir enters target cells, such as PBMCs, where it undergoes sequential phosphorylation by cellular kinases to form the pharmacologically active carbovir triphosphate (CBV-TP).[2][4] CBV-TP mimics the natural substrate deoxyguanosine triphosphate (dGTP) and is incorporated into the growing viral DNA chain by HIV reverse transcriptase.[2] Due to the lack of a 3'-hydroxyl group, the incorporation of CBV-TP results in the termination of DNA chain elongation, thereby inhibiting viral replication.[2]
Signaling Pathway of Abacavir Metabolism and Action
Caption: Metabolic and signaling pathway of Abacavir.
Quantitative Data Summary
The following tables summarize key pharmacokinetic parameters of Abacavir and its metabolites.
Table 1: Pharmacokinetic Properties of Abacavir
| Parameter | Value | Reference |
| Bioavailability | 83% | [1][3] |
| Volume of Distribution | 0.86 L/kg | [3] |
| Protein Binding | 50% | [3] |
| Elimination Half-life | 1.5 hours | [3] |
| Peak Plasma Time | 0.7-1.7 hours | [3] |
Table 2: Excretion of Abacavir and its Major Metabolites
| Route of Excretion | Compound | Percentage of Dose | Reference |
| Urine | 5'-Carboxylate Metabolite | 30% | [4] |
| Urine | 5'-Glucuronide Metabolite | 36% | [4] |
| Urine | Unchanged Abacavir | <2% | [4] |
| Feces | - | 16% | [4] |
Experimental Protocols
Experimental Workflow for Monitoring Abacavir and its Metabolites
Caption: General experimental workflow for monitoring Abacavir.
Protocol 1: Isolation of Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation of PBMCs from whole blood using density gradient centrifugation, a standard method for obtaining a high-purity population of these cells.
Materials:
-
Whole blood collected in EDTA or heparin-containing tubes
-
Ficoll-Paque™ PLUS or equivalent density gradient medium
-
Phosphate-buffered saline (PBS), sterile
-
Sterile conical centrifuge tubes (15 mL or 50 mL)
-
Sterile pipettes
-
Centrifuge with a swinging-bucket rotor
Procedure:
-
Blood Dilution: Dilute the whole blood with an equal volume of sterile PBS at room temperature (1:1 ratio).[5]
-
Density Gradient Preparation: Carefully add the density gradient medium to a sterile conical tube. For a 50 mL tube, typically 15 mL of the medium is used.
-
Layering: Gently overlay the diluted blood onto the density gradient medium.[6] To avoid mixing, slowly pipette the blood down the side of the tube.
-
Centrifugation: Centrifuge the tubes at 400-500 x g for 30-40 minutes at room temperature with the centrifuge brake turned off.[6][7]
-
PBMC Collection: After centrifugation, four distinct layers will be visible. From top to bottom: plasma, a "buffy coat" layer containing PBMCs, the density gradient medium, and a pellet of red blood cells and granulocytes.[6] Carefully aspirate the buffy coat layer containing the PBMCs using a sterile pipette and transfer to a new sterile conical tube.
-
Washing: Add at least 3 volumes of sterile PBS to the collected PBMCs.
-
Pelleting: Centrifuge at 300 x g for 10 minutes at room temperature to pellet the cells.[5]
-
Final Wash: Discard the supernatant and resuspend the cell pellet in PBS. Repeat the centrifugation step.
-
Cell Counting and Storage: After the final wash, resuspend the PBMC pellet in a suitable buffer for cell counting (e.g., using a hemocytometer and trypan blue exclusion for viability). The isolated PBMCs can then be used immediately for metabolite extraction or cryopreserved for future analysis.
Protocol 2: Quantification of Abacavir in Human Plasma by HPLC-UV
This protocol provides a method for the determination of Abacavir concentrations in human plasma using high-performance liquid chromatography with ultraviolet detection.
Materials and Reagents:
-
Human plasma samples
-
Abacavir analytical standard
-
Internal standard (e.g., a structurally similar compound not present in the sample)
-
Acetonitrile (B52724), HPLC grade
-
Ammonium (B1175870) acetate (B1210297), analytical grade
-
Water, HPLC grade
-
Protein precipitation agent (e.g., perchloric acid or acetonitrile)
-
HPLC system with UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
Procedure:
-
Sample Preparation:
-
Thaw plasma samples at room temperature.
-
To 200 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard solution.
-
Add 400 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of 10 mM ammonium acetate buffer and acetonitrile (e.g., 85:15 v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
UV Detection Wavelength: 285 nm.
-
-
Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Record the chromatogram and identify the peaks corresponding to Abacavir and the internal standard based on their retention times, determined by injecting standard solutions.
-
-
Quantification:
-
Construct a calibration curve by analyzing a series of plasma samples spiked with known concentrations of Abacavir.
-
Calculate the ratio of the peak area of Abacavir to the peak area of the internal standard.
-
Plot this ratio against the corresponding Abacavir concentration to generate the calibration curve.
-
Determine the concentration of Abacavir in the unknown samples by interpolating their peak area ratios on the calibration curve.
-
Protocol 3: Quantification of Intracellular Carbovir Triphosphate (CBV-TP) in PBMCs by LC-MS/MS
This protocol outlines a sensitive and specific method for the quantification of the active metabolite, CBV-TP, in PBMCs using liquid chromatography-tandem mass spectrometry.
Materials and Reagents:
-
PBMC pellets
-
Carbovir triphosphate (CBV-TP) analytical standard
-
Stable isotope-labeled internal standard (e.g., ¹³C,¹⁵N₃-CBV-TP)
-
Methanol, LC-MS grade
-
Trichloroacetic acid (TCA) or a commercial cell lysis buffer
-
Ammonium hydroxide (B78521) solution
-
LC-MS/MS system (a triple quadrupole mass spectrometer is recommended)
-
Anion-exchange or porous graphitic carbon analytical column
Procedure:
-
PBMC Lysis and Metabolite Extraction:
-
Resuspend a known number of PBMC cells (e.g., 1 x 10⁶ cells) in a small volume of ice-cold 70% methanol.
-
Add the internal standard.
-
Lyse the cells by sonication or freeze-thaw cycles.
-
Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.
-
Carefully transfer the supernatant containing the intracellular metabolites to a new tube.
-
-
Sample Cleanup (Optional but Recommended):
-
Solid-phase extraction (SPE) using a weak anion exchange sorbent can be used to enrich the triphosphate metabolites and remove interfering substances.
-
-
LC-MS/MS Conditions:
-
Chromatography:
-
Mobile Phase A: An aqueous solution with a volatile buffer (e.g., 10 mM ammonium acetate).
-
Mobile Phase B: Acetonitrile.
-
A gradient elution is typically used to separate the polar triphosphate from other cellular components.
-
-
Mass Spectrometry (Negative Ion Mode):
-
Ionization Source: Electrospray ionization (ESI).
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both CBV-TP and the internal standard. For example, for CBV-TP, a potential transition could be m/z 488 -> m/z 151. These transitions must be optimized for the specific instrument used.
-
-
-
Quantification:
-
Prepare a calibration curve by spiking known amounts of CBV-TP standard into a blank matrix (e.g., lysate from untreated PBMCs).
-
Analyze the calibration standards and the unknown samples by LC-MS/MS.
-
Calculate the ratio of the peak area of CBV-TP to the peak area of the internal standard.
-
Plot this ratio against the known concentrations to generate the calibration curve.
-
Determine the amount of CBV-TP in the PBMC samples from the calibration curve and express the concentration as fmol or pmol per million cells.
-
Conclusion
The protocols detailed in these application notes provide robust and reliable methods for monitoring Abacavir and its key metabolites. The quantification of plasma Abacavir offers insights into patient adherence and drug exposure, while the measurement of intracellular carbovir triphosphate in PBMCs provides a more direct assessment of the pharmacologically active form of the drug at its site of action. The application of these methodologies can significantly contribute to optimizing Abacavir therapy, understanding its pharmacokinetic variability, and advancing research in HIV treatment.
References
- 1. Abacavir - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Abacavir Sulfate? [synapse.patsnap.com]
- 3. reference.medscape.com [reference.medscape.com]
- 4. PharmGKB summary: abacavir pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sanguinebio.com [sanguinebio.com]
- 6. How do you isolate PBMCs from blood? [synapse.patsnap.com]
- 7. brd.nci.nih.gov [brd.nci.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) for the Quantitative Analysis of Abacavir
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the quantitative analysis of Abacavir in bulk drug and pharmaceutical dosage forms using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC). The described method is simple, accurate, precise, and stability-indicating, making it suitable for routine quality control and research applications. The protocol includes comprehensive details on instrumentation, chromatographic conditions, sample preparation, and method validation in accordance with International Council for Harmonisation (ICH) guidelines.
Introduction
Abacavir is a potent nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV infection. Accurate and reliable analytical methods are crucial for ensuring the quality, efficacy, and safety of Abacavir formulations. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the determination of Abacavir due to its high resolution, sensitivity, and specificity. This document outlines a validated RP-HPLC method for the quantification of Abacavir.
Experimental
Instrumentation and Chromatographic Conditions
A variety of HPLC systems can be employed for the analysis of Abacavir. The following conditions are based on established and validated methods.[1][2][3]
| Parameter | Recommended Conditions |
| HPLC System | Quaternary HPLC System with UV-Vis or DAD Detector |
| Column | C18 (e.g., INERTSIL ODS 3V, 250 x 4.6 mm, 5 µm) |
| Mobile Phase | 10mM Phosphate (B84403) Buffer: Acetonitrile (B52724) (60:40 v/v), pH 4.0 |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection Wavelength | 287 nm |
| Column Temperature | Ambient |
| Run Time | Approximately 10 minutes |
Reagents and Materials
-
Abacavir reference standard
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
-
0.45 µm membrane filters
Preparation of Solutions
10mM Phosphate Buffer (pH 4.0): Accurately weigh 1.36 g of Potassium dihydrogen phosphate and dissolve it in 1000 mL of HPLC grade water. Adjust the pH to 4.0 using diluted orthophosphoric acid. Filter the buffer solution through a 0.45 µm membrane filter.
Mobile Phase Preparation: Mix the prepared 10mM phosphate buffer and acetonitrile in a ratio of 60:40 (v/v). Degas the mobile phase by sonication for at least 15 minutes before use.
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Abacavir reference standard and transfer it to a 100 mL volumetric flask. Dissolve and make up the volume with the mobile phase.
Working Standard Solutions: From the standard stock solution, prepare a series of dilutions to obtain concentrations in the desired linearity range (e.g., 60-140 µg/mL) using the mobile phase as the diluent.[2]
Sample Preparation (Tablet Dosage Form):
-
Weigh and finely powder 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 100 mg of Abacavir and transfer it to a 100 mL volumetric flask.[2]
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the drug.
-
Make up the volume to 100 mL with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter.
-
Further dilute the filtered solution with the mobile phase to achieve a final concentration within the linearity range.[2]
Method Validation Summary
The described HPLC method has been validated according to ICH guidelines, demonstrating its suitability for its intended purpose.[1][2][3]
| Validation Parameter | Result |
| Linearity Range | 60 - 140 µg/mL[2] |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98% - 102% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.04 µg/mL |
| Limit of Quantification (LOQ) | 0.13 µg/mL |
| Retention Time | Approximately 2.430 min[2] |
Experimental Workflow
Caption: Workflow for the HPLC analysis of Abacavir.
Signaling Pathway Diagram (Logical Relationship)
Caption: Logical relationship in Abacavir HPLC analysis.
Conclusion
The presented RP-HPLC method is demonstrated to be simple, rapid, accurate, and precise for the quantification of Abacavir in bulk and pharmaceutical dosage forms. The method is suitable for routine quality control analysis and can be implemented in various laboratory settings. The validation parameters confirm the reliability of the method, ensuring consistent and reproducible results.
References
- 1. Analytical Method Development and Validation for the Simultaneous Estimation of Abacavir and Lamivudine by Reversed-phase High-performance Liquid Chromatography in Bulk and Tablet Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsr.info [ijpsr.info]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
Troubleshooting & Optimization
Troubleshooting poor virologic response to Abacavir regimens
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor virologic response to abacavir-containing regimens in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Abacavir (B1662851)?
Abacavir (ABC) is a carbocyclic synthetic nucleoside analog that acts as a reverse transcriptase inhibitor (NRTI).[1] Intracellularly, it is converted to its active metabolite, carbovir (B1146969) triphosphate. This active form competes with deoxyguanosine triphosphate for incorporation into viral DNA by the HIV-1 reverse transcriptase (RT).[1] The incorporation of carbovir triphosphate leads to chain termination because it lacks a 3'-hydroxyl group, which is necessary for forming the next phosphodiester bond, thus halting viral DNA synthesis and replication.[1]
Q2: What is the significance of HLA-B*57:01 screening before initiating an Abacavir regimen?
Screening for the HLA-B57:01 allele is critical to prevent a potentially severe and fatal hypersensitivity reaction (HSR) to Abacavir.[2][3] Individuals carrying this allele are at a significantly higher risk of developing an HSR.[2][4] The FDA recommends pre-screening for all patients before starting or restarting Abacavir.[2][5] Abacavir is contraindicated in individuals who are positive for the HLA-B57:01 allele.[2]
Q3: What are the known HIV-1 reverse transcriptase mutations that confer resistance to Abacavir?
Several key mutations in the HIV-1 reverse transcriptase gene are associated with reduced susceptibility to Abacavir. The primary mutations selected by Abacavir monotherapy include K65R, L74V, Y115F, and M184V.[1][6] The presence of these mutations, either alone or in combination, can significantly decrease the antiviral activity of Abacavir.[1] The M184V mutation, in particular, is a cornerstone of higher-level resistance to regimens containing Abacavir.[7]
Q4: Can poor virologic response be due to factors other than drug resistance?
Yes, besides the development of drug resistance mutations, poor virologic response to an Abacavir-containing regimen can be attributed to several other factors. These include:
-
Poor Adherence: In clinical and pre-clinical studies involving animal models, inconsistent dosing can lead to suboptimal drug levels and treatment failure.[8][9]
-
Suboptimal Pharmacokinetics: Factors affecting the absorption, distribution, metabolism, or excretion of Abacavir can lead to insufficient drug exposure.[10][11] Although Abacavir has high bioavailability (around 83%), individual variations can exist.[10][11]
-
Drug-Drug Interactions: Co-administration of other drugs could potentially alter the metabolism of Abacavir, although it is not extensively metabolized by cytochrome P450 enzymes.[11] Ethanol, for instance, can impede Abacavir elimination.[12]
Troubleshooting Guides
Problem: Poor or unexpected virologic response in an in vitro or in vivo experiment with an Abacavir-containing regimen.
Initial Troubleshooting Steps
-
Verify Experimental Setup:
-
Reagent Integrity: Confirm the concentration and stability of the Abacavir stock solution.
-
Cell Line/Virus Stock: Ensure the cell line and virus stock used have not been contaminated and are behaving as expected in control experiments.
-
Dosing and Administration: In in vivo models, double-check the dosing calculations, administration route, and frequency.
-
-
Assess for Drug Resistance:
-
Genotypic Resistance Testing: If a poor virologic response is observed, the primary suspect is the emergence of drug resistance. Perform genotypic testing to sequence the reverse transcriptase region of the viral genome to identify known resistance mutations.
-
Phenotypic Resistance Testing: To confirm the functional consequence of identified mutations, conduct phenotypic assays to measure the fold-change in the 50% inhibitory concentration (IC₅₀) of Abacavir against the experimental virus compared to a wild-type virus.
-
Data Presentation: Abacavir Resistance
Table 1: Fold Resistance to Abacavir Conferred by Single and Double Mutations
| Mutation(s) | Fold Increase in IC₅₀ (Abacavir) |
| K65R | >4.5 |
| L74V | 2-3 |
| Y115F | 2-4 |
| M184V | 2-4[7] |
| K65R + M184V | >10 |
| L74V + M184V | >8 |
Data compiled from foundational in vitro studies.[1]
Table 2: Impact of Thymidine Analogue Mutations (TAMs) on Abacavir Susceptibility
| Number of TAMs with M184V | Fold Increase in IC₅₀ (Abacavir) |
| 1 | < 4 |
| 2 | ~3.1 |
| 3 or more | ≥ 4 |
Data from a study on treatment-experienced patients.[13] TAMs include mutations like M41L, D67N, K70R, L210W, T215Y/F, and K219Q/E.
Experimental Protocols
Protocol 1: HLA-B*57:01 Genotyping
Objective: To determine the presence of the HLA-B*57:01 allele in genomic DNA from experimental subjects (e.g., human peripheral blood mononuclear cells, animal models transgenic for human HLA).
Methodology:
-
DNA Extraction: Isolate high-quality genomic DNA from the relevant biological sample using a commercially available DNA extraction kit.
-
PCR Amplification: Amplify the region of the HLA-B gene containing the polymorphic sites that define the *57:01 allele using sequence-specific primers (PCR-SSP) or a validated real-time PCR assay with allele-specific probes.
-
Allele Detection:
-
For PCR-SSP: Analyze the PCR products by gel electrophoresis. The presence of a band of the expected size indicates the presence of the allele.
-
For Real-Time PCR: Analyze the amplification curves and endpoint fluorescence. The signal from the allele-specific probe will indicate the presence of the HLA-B*57:01 allele.
-
-
Data Interpretation: A positive result indicates the presence of the HLA-B*57:01 allele, suggesting a high risk for Abacavir hypersensitivity.[5]
Protocol 2: HIV-1 Genotypic Resistance Testing
Objective: To identify mutations in the HIV-1 reverse transcriptase gene from viral RNA isolated from plasma or cell culture supernatant.
Methodology:
-
Viral RNA Extraction: Extract HIV-1 RNA from plasma or cell culture supernatant using a viral RNA extraction kit.[1]
-
Reverse Transcription and PCR (RT-PCR): Synthesize complementary DNA (cDNA) from the viral RNA using a reverse transcriptase enzyme. Subsequently, amplify the reverse transcriptase coding region of the pol gene using specific primers.
-
DNA Sequencing: Purify the PCR product and perform Sanger sequencing or next-generation sequencing to determine the nucleotide sequence of the amplified region.
-
Sequence Analysis: Compare the obtained sequence to a wild-type HIV-1 reference sequence (e.g., HXB2). Identify any amino acid substitutions at known resistance-associated positions.
Mandatory Visualizations
Signaling Pathway: Abacavir Mechanism of Action and Resistance
Caption: Mechanism of Abacavir action and resistance.
Experimental Workflow: Troubleshooting Poor Virologic Response
Caption: Workflow for troubleshooting poor virologic response.
Logical Relationship: Decision Making for Abacavir Use
Caption: Decision-making process for initiating Abacavir.
References
- 1. benchchem.com [benchchem.com]
- 2. Abacavir Therapy and HLA-B*57:01 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. ClinPGx [clinpgx.org]
- 5. HLA-B*57:01 for Abacavir Sensitivity | Test Fact Sheet [arupconsult.com]
- 6. academic.oup.com [academic.oup.com]
- 7. The antiviral activity, mechanism of action, clinical significance and resistance of abacavir in the treatment of pediatric AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recognizing and Managing Antiretroviral Treatment Failure | NIH [clinicalinfo.hiv.gov]
- 9. Management of Virologic Failure and HIV Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Abacavir - Wikipedia [en.wikipedia.org]
- 11. ClinPGx [clinpgx.org]
- 12. Abacavir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Abacavir Resistance [natap.org]
Identifying Abacavir carboxylate degradation products in stability studies
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in identifying potential degradation products of Abacavir (B1662851) carboxylate during stability studies. The information provided is based on available scientific literature and is intended to serve as a comprehensive guide for your experimental work.
Note: Direct forced degradation studies on Abacavir carboxylate are not extensively available in the public domain. The information presented here is largely based on the well-documented degradation pathways of the parent drug, Abacavir sulfate (B86663). Due to the structural similarity, it is scientifically reasonable to anticipate that this compound would exhibit similar degradation behavior under forced stress conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it related to Abacavir?
This compound is a major and inactive human metabolite of Abacavir, an antiretroviral drug used in the treatment of HIV.[1][2][3] It is formed in the liver through the metabolic oxidation of Abacavir, a process mediated by the enzyme alcohol dehydrogenase.[1][4]
Q2: Under what conditions is Abacavir (and by extension, this compound) expected to degrade?
Forced degradation studies on Abacavir sulfate have consistently shown that it is susceptible to degradation under acidic and oxidative conditions.[1][5][6][7] It has been found to be relatively stable under basic, thermal, and photolytic stress.[5][6][7]
Q3: What are the known degradation products of Abacavir?
Several degradation products of Abacavir have been identified under acidic and oxidative stress. These are typically characterized by their mass-to-charge ratio (m/z) in mass spectrometry. Given the structural similarity, this compound may produce analogous degradation products.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No degradation observed under stress conditions. | Stress conditions are not harsh enough. | Increase the concentration of the stressor (e.g., acid, oxidizing agent), prolong the exposure time, or increase the temperature, as appropriate for the specific stress condition. |
| The compound is highly stable under the tested conditions. | This is a valid result. Ensure that the analytical method is capable of detecting small changes. If no degradation is seen under reasonably harsh conditions, the molecule can be considered stable under that stressor. | |
| Multiple, poorly resolved peaks in the chromatogram. | Inappropriate chromatographic conditions (e.g., mobile phase, column, gradient). | Optimize the HPLC/UHPLC method. This may involve adjusting the mobile phase composition and pH, changing the column (e.g., to one with a different stationary phase like C8 or Phenyl), or modifying the gradient elution program to improve separation.[5][8] |
| Complex degradation pathways leading to numerous products. | Utilize a high-resolution analytical technique like LC-MS/MS to help identify and differentiate the various degradation products based on their mass and fragmentation patterns.[6] | |
| Difficulty in identifying the structure of degradation products. | Insufficient data from a single analytical technique. | Employ a combination of analytical techniques. High-resolution mass spectrometry (HRMS) can provide accurate mass for elemental composition determination. Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information for isolated degradation products.[6] |
| Lack of reference standards for the degradation products. | If a potential degradation product is hypothesized, it may be necessary to synthesize a reference standard for confirmation. |
Quantitative Data from Abacavir Forced Degradation Studies
The following tables summarize the results from forced degradation studies on Abacavir sulfate. This data can serve as a reference for expected degradation products when studying this compound.
Table 1: Summary of Abacavir Degradation Products Identified by LC-MS
| Stress Condition | Observed Degradation Products (m/z) | Reference |
| Acidic Hydrolysis | 191.2 | [1][6] |
| Oxidative Stress | 319.2, 247.2 | [1][6] |
Table 2: Conditions for Forced Degradation Studies of Abacavir Sulfate
| Stress Condition | Methodology | Reference |
| Acidic Hydrolysis | 1N HCl at 80°C for 30 minutes | [1] |
| Basic Hydrolysis | 1N NaOH at 80°C for 30 minutes | [1] |
| Oxidative Degradation | 30% H₂O₂ at room temperature | [1] |
| Thermal Degradation | Solid state at 80°C for 72 hours | [1] |
| Photolytic Degradation | Exposure to UV light (200 W h/m²) and visible light (1.2 million lux hours) | [5] |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is a generalized procedure based on common practices for forced degradation studies of pharmaceuticals.
-
Preparation of Stock Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol (B129727) or water) to obtain a known concentration.
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1N hydrochloric acid. Heat the mixture at a controlled temperature (e.g., 80°C) for a defined period. After the incubation period, cool the solution and neutralize it with an appropriate amount of 1N sodium hydroxide.
-
Base Hydrolysis: To another aliquot of the stock solution, add an equal volume of 1N sodium hydroxide. Heat the mixture under the same conditions as the acid hydrolysis. After incubation, cool and neutralize with 1N hydrochloric acid.
-
Oxidative Degradation: Treat an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature for a specified duration.
-
Thermal Degradation: Expose a solid sample of this compound to dry heat in a calibrated oven at a high temperature (e.g., 80-105°C) for an extended period.
-
Photolytic Degradation: Expose a solution of this compound to UV and visible light in a photostability chamber.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating analytical method, such as HPLC or UHPLC, coupled with a detector like a PDA or MS.
Protocol 2: Stability-Indicating UHPLC Method
The following is an example of a UHPLC method developed for the analysis of Abacavir and its degradation products, which can be adapted for this compound.
-
Column: Waters Acquity BEH C8 (50 mm × 2.1 mm, 1.7 µm)[5]
-
Mobile Phase A: 0.1% o-phosphoric acid in water[5]
-
Mobile Phase B: 0.1% o-phosphoric acid in methanol[5]
-
Gradient Program: A time-based gradient from a lower to a higher percentage of Mobile Phase B.
-
Flow Rate: 0.40 mL/min[5]
-
Column Temperature: Ambient or controlled (e.g., 30°C)
-
Detection: UV at a suitable wavelength (e.g., 254 nm or 286 nm) or Mass Spectrometry.
Visualizations
Experimental Workflow for Forced Degradation Studies
References
- 1. A review of the pharmacokinetics of abacavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Cas 384380-52-3,this compound | lookchem [lookchem.com]
- 4. Reactive aldehyde metabolites from the anti-HIV drug abacavir: amino acid adducts as possible factors in abacavir toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PharmGKB summary: abacavir pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 7. Stress Degradation Behavior of Abacavir Sulfate and Development of a Suitable Stability-Indicating UHPLC Method for the Determination of Abacavir, its Related Substances, and Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnrjournal.com [pnrjournal.com]
Technical Support Center: Optimizing HPLC Methods for Abacavir and Metabolite Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) methods for the separation of Abacavir (B1662851) and its metabolites.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of Abacavir and its metabolites.
1. Poor Peak Resolution
Insufficient separation between Abacavir and its metabolites or other components can compromise quantification.
| Possible Cause | Recommended Solution |
| Inappropriate Stationary Phase | For separating Abacavir and its polar metabolites, a C18 column is a common choice. For chiral separation of enantiomers, polysaccharide-based chiral stationary phases (CSPs) like amylose (B160209) or cellulose (B213188) derivatives are effective.[1] |
| Suboptimal Mobile Phase Composition | Systematically vary the organic modifier (e.g., methanol (B129727), acetonitrile) percentage. A shallower gradient can improve the resolution of closely eluting peaks.[2] Adjusting the pH of the aqueous portion of the mobile phase can significantly impact the retention of ionizable compounds like Abacavir and some of its metabolites.[2] |
| Incorrect Flow Rate | Lowering the flow rate can sometimes enhance resolution by allowing more time for interaction with the stationary phase, though this will increase run time.[1] |
| Elevated Column Temperature | Optimizing the column temperature can improve efficiency and resolution. It is recommended to evaluate a range of temperatures (e.g., 20°C to 40°C).[1][3] |
2. Peak Tailing
Peak tailing, where the peak exhibits an asymmetrical tail, is a common issue for basic compounds like Abacavir.
| Possible Cause | Recommended Solution |
| Secondary Interactions with Stationary Phase | Add a basic additive like diethylamine (B46881) (DEA) or triethylamine (B128534) (TEA) to the mobile phase to mask active silanol (B1196071) sites on the silica (B1680970) surface, which can cause undesirable interactions.[1][3] |
| Column Overload | Reduce the concentration of the sample or the injection volume.[1] |
| Sample Solvent Mismatch | Whenever possible, dissolve the sample in the mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.[1] |
| Column Contamination | Flush the column with a strong solvent as recommended by the manufacturer.[3] |
3. Retention Time Shifts
Inconsistent retention times can affect the accuracy and reproducibility of the method.
| Possible Cause | Recommended Solution |
| Poor Column Equilibration | Ensure the column is fully equilibrated with the mobile phase before starting the analysis. Chiral columns may require longer equilibration times.[3] |
| Inconsistent Mobile Phase Preparation | Prepare the mobile phase accurately and ensure it is thoroughly mixed and degassed.[3] |
| Temperature Fluctuations | Use a column oven to maintain a constant and stable temperature.[3] |
| Pump Malfunction or Leaks | Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate. |
Frequently Asked Questions (FAQs)
Q1: What are the most common metabolites of Abacavir found in biological matrices?
A1: The two major metabolites of Abacavir are a 5'-carboxylate and a 5'-glucuronide.[4] HPLC methods have been developed to measure Abacavir and these two metabolites simultaneously in human urine and cerebrospinal fluid.[4]
Q2: What type of HPLC column is best suited for separating Abacavir and its metabolites?
A2: For the separation of Abacavir and its more polar metabolites in reversed-phase HPLC, a C8 or C18 column is typically used.[5][6] The choice between C8 and C18 will depend on the specific hydrophobicity of the metabolites and the desired retention characteristics.
Q3: What is the role of pH in the mobile phase for the analysis of Abacavir?
A3: Abacavir is a basic compound. The pH of the mobile phase can significantly affect its retention time and peak shape, as well as the retention of its metabolites.[2] Adjusting the pH can be a powerful tool to optimize selectivity and resolution between the parent drug and its metabolites.
Q4: How can I improve the peak shape of Abacavir?
A4: Peak tailing is common for basic compounds like Abacavir due to interactions with residual silanols on the silica-based stationary phase. Adding a basic modifier such as diethylamine (DEA) or triethylamine (TEA) to the mobile phase can significantly improve peak symmetry.[1][3] Using a highly end-capped column can also minimize these secondary interactions.
Q5: What are the typical stress conditions used for forced degradation studies of Abacavir?
A5: Forced degradation studies for Abacavir typically involve exposure to acidic and basic hydrolysis, oxidation, photolysis, and thermal stress.[5][6][7] Abacavir has been found to be particularly susceptible to degradation under acidic and oxidative conditions.[5][6][7]
Experimental Protocols
Example Protocol: Stability-Indicating UHPLC Method for Abacavir and its Degradation Products
This protocol is based on a published stability-indicating UHPLC method.[5][6]
-
Instrumentation: A UHPLC system with a UV detector.
-
Column: Waters Acquity BEH C8, 50 mm × 2.1 mm, 1.7 μm particle size.[5][6]
-
Mobile Phase:
-
Column Temperature: Ambient (e.g., 25°C).
-
Injection Volume: 1-10 µL.
-
Sample Preparation: Dissolve the Abacavir sample in water to a suitable concentration (e.g., 0.10 mg/mL).[5]
Quantitative Data Summary
Table 1: Example Chromatographic Conditions for Abacavir Analysis
| Parameter | Method 1 (Chiral Separation) [1] | Method 2 (with other Antivirals) [2] | Method 3 (Stability-Indicating) [6] |
| Column | Chiralpak® AD-H | Acclaim™ 120 C18 (3 µm, 4.6 × 150 mm) | Waters Acquity BEH C8 (1.7 μm, 50 mm × 2.1 mm) |
| Mobile Phase | n-hexane:ethanol:TFA (92:8:0.1 v/v/v) | Gradient of 20 mM ammonium (B1175870) formate (B1220265) (pH 5) and methanol (with 0.01% formic acid) | Gradient of 0.10% o-phosphoric acid in water and 0.10% o-phosphoric acid in methanol |
| Flow Rate | 1.0 mL/min | Not specified | 0.40 mL/min |
| Detection | 284 nm | Diode Array Detector (DAD) | UV Detector |
| Temperature | 25°C | Not specified | Not specified |
Visualizations
Caption: A flowchart for troubleshooting common HPLC issues.
Caption: A typical experimental workflow for HPLC analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. High-performance liquid chromatographic assay for abacavir and its two major metabolites in human urine and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stress Degradation Behavior of Abacavir Sulfate and Development of a Suitable Stability-Indicating UHPLC Method for the Determination of Abacavir, its Related Substances, and Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. nopr.niscpr.res.in [nopr.niscpr.res.in]
Abacavir carboxylate stability issues during long-term sample storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of abacavir (B1662851) carboxylate during long-term sample storage. Maintaining the integrity of this key metabolite is crucial for accurate pharmacokinetic and metabolic studies.
Frequently Asked Questions (FAQs)
Q1: What is abacavir carboxylate and why is its stability important?
A1: this compound is one of the main inactive metabolites of abacavir, a nucleoside reverse transcriptase inhibitor (NRTI) used to treat HIV.[1][2] Abacavir is metabolized in the liver by alcohol dehydrogenase to form the carboxylate metabolite.[1][2][3] Accurate measurement of this compound is essential for understanding the overall metabolic profile and disposition of abacavir in the body.[1] Instability of the metabolite during sample storage can lead to inaccurate quantification, potentially impacting pharmacokinetic modeling and bioequivalence assessments.
Q2: What are the primary factors that can affect the stability of this compound in biological samples?
A2: Several factors can influence the stability of drug metabolites like this compound in plasma and other biological matrices. These include:
-
Storage Temperature: Inappropriate storage temperatures are a primary cause of degradation.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can lead to the degradation of analytes.
-
pH of the Matrix: Changes in the pH of the sample can catalyze hydrolytic degradation.
-
Enzymatic Degradation: Residual enzyme activity in plasma samples can potentially degrade the analyte.
-
Oxidation: Exposure to oxygen can lead to oxidative degradation, especially if the sample is not stored under an inert atmosphere.[4]
Q3: What are the known degradation pathways for abacavir and its metabolites?
A3: Forced degradation studies on the parent drug, abacavir, have shown that it is susceptible to degradation under acidic and oxidative conditions.[4][5] Under acidic stress, a primary degradation product is formed by the loss of the cyclopentenyl moiety from the purine (B94841) ring.[4] Oxidative stress can lead to the formation of N-hydroxyaryls and aza-aryl N-oxides.[4] While specific degradation pathways for this compound are not as well-defined in the literature, it is plausible that it may undergo similar degradation, particularly at the purine ring, given its structural similarity to the parent compound. The metabolism of abacavir to the carboxylate form involves a two-step oxidation process via aldehyde intermediates.[6]
Troubleshooting Guide
Issue 1: Inconsistent or lower than expected this compound concentrations in stored samples.
This is a common issue that can arise from a variety of factors related to sample handling and storage.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Degradation due to Improper Storage Temperature | Verify the storage temperature logs for the freezer used. | Ensure samples are consistently stored at or below -70°C for long-term storage. For short-term storage, -20°C may be acceptable, but stability should be verified. |
| Multiple Freeze-Thaw Cycles | Review the sample handling records to determine the number of freeze-thaw cycles each sample has undergone. | Aliquot samples upon collection to minimize the need for repeated freeze-thaw cycles. If unavoidable, limit cycles to a maximum of three, and validate stability under these conditions. |
| pH-Mediated Degradation | Measure the pH of a representative sample from the batch. | Ensure the sample pH is maintained within a stable range. If necessary, consider buffering the samples, though this should be done with caution to avoid interference with the analytical method. |
| Oxidative Degradation | Assess the sample collection and storage procedures for potential exposure to air. | Consider collecting and storing samples under an inert atmosphere (e.g., nitrogen) if oxidative degradation is suspected. |
Issue 2: High variability in this compound concentrations between replicate analyses of the same sample.
High variability can point to issues with either sample integrity or the analytical method itself.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Incomplete Thawing or Mixing | Review the sample preparation protocol. | Ensure samples are completely thawed and thoroughly mixed (e.g., by vortexing) before extraction to ensure homogeneity. |
| Precipitation of Analyte | Visually inspect thawed samples for any precipitate. | If precipitation is observed, try gentle warming or sonication to redissolve the analyte. The sample preparation method may need to be optimized. |
| Analytical Method Imprecision | Review the validation data for the analytical method, specifically the precision and accuracy results. | Re-validate the analytical method, paying close attention to the internal standard response and matrix effects. |
Experimental Protocols
Protocol 1: Long-Term Stability Assessment of this compound in Human Plasma
Objective: To evaluate the stability of this compound in human plasma over an extended period at different storage temperatures.
Methodology:
-
Preparation of Quality Control (QC) Samples:
-
Spike a pool of blank human plasma with this compound to prepare low and high concentration QC samples.
-
Thoroughly mix the spiked plasma.
-
-
Aliquoting and Storage:
-
Aliquot the low and high QC samples into polypropylene (B1209903) tubes.
-
Store the aliquots at two different temperature conditions: -20°C and -80°C.
-
A set of baseline (T=0) samples should be analyzed immediately.
-
-
Sample Analysis:
-
At specified time points (e.g., 1, 3, 6, 9, and 12 months), retrieve a set of low and high QC samples from each storage temperature.
-
Allow the samples to thaw completely at room temperature.
-
Analyze the samples using a validated LC-MS/MS method.
-
-
Data Evaluation:
-
Calculate the mean concentration and standard deviation for each set of QC samples at each time point.
-
Compare the mean concentration at each time point to the baseline (T=0) concentration. The analyte is considered stable if the mean concentration is within ±15% of the baseline value.
-
Protocol 2: Freeze-Thaw Stability Assessment of this compound in Human Plasma
Objective: To determine the stability of this compound in human plasma after multiple freeze-thaw cycles.
Methodology:
-
Preparation of QC Samples:
-
Prepare low and high concentration QC samples of this compound in human plasma as described in Protocol 1.
-
-
Freeze-Thaw Cycles:
-
Store the QC samples at -20°C for at least 24 hours (Freeze Cycle 1).
-
Thaw the samples completely at room temperature.
-
After thawing, refreeze the samples at -20°C for at least 12-24 hours. This completes one freeze-thaw cycle.
-
Repeat this process for a specified number of cycles (e.g., 3 to 5 cycles).
-
-
Sample Analysis:
-
After the final thaw cycle, analyze the QC samples using a validated LC-MS/MS method.
-
A set of control QC samples that have not undergone any freeze-thaw cycles (other than the initial freeze) should be analyzed concurrently.
-
-
Data Evaluation:
-
Calculate the mean concentration and standard deviation for the QC samples at the end of the freeze-thaw cycles.
-
Compare these values to the mean concentration of the control QC samples. The analyte is considered stable if the mean concentration is within ±15% of the control samples.
-
Data Presentation
Table 1: Stability of Abacavir in Human Plasma
| Stability Condition | Storage Temperature | Duration | Analyte Concentration Change | Reference |
| Bench-top | Room Temperature (~25°C) | At least 6 hours | Stable | [1] |
| Freeze-Thaw | -20°C | Minimum of 3 cycles | Stable | [1] |
| Long-Term | -20°C | At least 65 days | Stable | [1] |
| Long-Term | -50°C | At least 65 days | Stable | [1] |
| Long-Term | -80°C | At least 32 days | 80-113% of Day 0 | [7] |
Visualizations
Caption: Metabolic pathway of abacavir to this compound.
Caption: Recommended sample handling workflow to ensure stability.
References
- 1. PharmGKB summary: abacavir pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 5. Stress Degradation Behavior of Abacavir Sulfate and Development of a Suitable Stability-Indicating UHPLC Method for the Determination of Abacavir, its Related Substances, and Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reactive aldehyde metabolites from the anti-HIV drug abacavir: amino acid adducts as possible factors in abacavir toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HIV combination drug therapies: development and validation of an LC-MS-MS method for simultaneous quantitation of abacavir, dolutegravir, and lamivudine in rat matrices in support of toxicology studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Matrix Effects in Mass Spectrometry of Abacavir Carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the mass spectrometric analysis of Abacavir (B1662851) carboxylate.
Troubleshooting Guide
This guide addresses specific issues that may arise during the LC-MS/MS analysis of Abacavir carboxylate, leading to ion suppression or enhancement.
| Issue | Potential Cause | Recommended Action |
| Poor Peak Shape or Tailing | Suboptimal chromatographic conditions | Optimize the mobile phase composition and gradient. Ensure the pH of the mobile phase is appropriate for the analyte's pKa. |
| Column degradation | Use a guard column and ensure proper sample cleanup. Replace the analytical column if necessary. | |
| Inconsistent or Low Analyte Response | Ion suppression from co-eluting matrix components | Improve sample preparation to remove interfering substances. Methods to consider include solid-phase extraction (SPE) or liquid-liquid extraction (LLE) instead of simple protein precipitation.[1][2][3] |
| Suboptimal ionization source parameters | Optimize source parameters such as spray voltage, gas flows, and temperature. | |
| High Background Noise | Contamination from the sample matrix or LC system | Flush the LC system thoroughly. Use high-purity solvents and reagents. Implement a divert valve to direct the initial and final parts of the chromatographic run, which may contain high concentrations of interfering compounds, to waste.[4] |
| Carryover | Adsorption of the analyte to the injector or column | Use a stronger needle wash solution. Optimize the injection sequence to include blank injections after high-concentration samples. |
Frequently Asked Questions (FAQs)
A list of frequently asked questions to quickly address common concerns.
Q1: What are matrix effects and how do they affect the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix.[5] In the analysis of this compound, this can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate and imprecise quantification.[6] Phospholipids are a major contributor to matrix effects in biological samples like plasma.
Q2: How can I detect the presence of matrix effects in my assay?
A2: A common method is the post-column infusion experiment.[7][8] In this technique, a constant flow of an this compound standard solution is introduced into the mass spectrometer after the analytical column.[7] A blank, extracted matrix sample is then injected.[7] Any significant dip or peak in the baseline signal at the expected retention time of the analyte indicates the presence of ion suppression or enhancement.[7] Another approach is the post-extraction spike method, where the response of an analyte spiked into a blank matrix extract is compared to the response of the analyte in a neat solution.[4][8]
Q3: What are the most effective sample preparation techniques to minimize matrix effects for this compound?
A3: While protein precipitation (PPT) is a simple technique, it is often insufficient for removing matrix interferences.[2] More rigorous methods like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are generally more effective at producing cleaner extracts and reducing matrix effects.[1][3] Specifically, mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, can be very effective in removing a broad range of interferences.[3]
Q4: Is the choice of internal standard (IS) important for mitigating matrix effects?
A4: Yes, the choice of an appropriate internal standard is crucial. An ideal IS for LC-MS/MS analysis is a stable isotope-labeled version of the analyte (e.g., this compound-d4). This is because it will have nearly identical chromatographic and ionization behavior to the analyte, and can therefore effectively compensate for matrix effects. If a stable-isotope labeled IS is not available, a structural analog that co-elutes with the analyte can be used.
Q5: Can chromatographic conditions be optimized to reduce matrix effects?
A5: Absolutely. Optimizing the chromatographic separation can help to resolve this compound from interfering matrix components. This can be achieved by adjusting the mobile phase composition, gradient profile, and column chemistry. Longer chromatographic run times can improve separation and reduce the impact of matrix effects.[9]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Post-Column Infusion Experiment
Objective: To qualitatively assess the presence of matrix effects.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
T-connector
-
Standard solution of this compound (e.g., 100 ng/mL in mobile phase)
-
Blank, extracted biological matrix (e.g., plasma, urine)
Procedure:
-
Set up the LC-MS/MS system with the analytical column.
-
Connect the outlet of the column to a T-connector.
-
Connect the syringe pump containing the this compound standard solution to the second port of the T-connector.
-
Connect the third port of the T-connector to the mass spectrometer's ion source.
-
Begin infusing the standard solution at a constant, low flow rate (e.g., 10 µL/min).
-
Once a stable baseline signal for this compound is observed, inject the blank, extracted matrix sample onto the LC column.
-
Monitor the baseline signal for any suppression or enhancement at the retention time of this compound.
Sample Preparation Protocols
Objective: To extract this compound from a biological matrix.
Materials:
-
Biological sample (e.g., 100 µL of plasma)
-
Internal standard solution
-
Extraction solvent (e.g., ethyl acetate (B1210297) and dichloromethane, 90:10, v/v)[10][11]
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solution (e.g., mobile phase)
Procedure:
-
Pipette the biological sample into a clean tube.
-
Add the internal standard solution.
-
Add the extraction solvent.
-
Vortex vigorously for 1-2 minutes.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the reconstitution solution.
-
Vortex briefly and inject into the LC-MS/MS system.
Objective: A simpler, though potentially less clean, extraction method.
Materials:
-
Biological sample (e.g., 100 µL of plasma)
-
Internal standard solution
-
Ice-cold acetonitrile[7]
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette the biological sample into a microcentrifuge tube.
-
Add the internal standard solution.
-
Add 3 volumes of ice-cold acetonitrile (B52724) (e.g., 300 µL).[7]
-
Vortex vigorously for 2 minutes to precipitate proteins.[7]
-
Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.[7]
-
Carefully transfer the supernatant to a new tube or well plate for analysis.
Visualizations
The following diagrams illustrate key workflows and relationships in managing matrix effects for this compound analysis.
Caption: A workflow for identifying and mitigating matrix effects in the analysis of this compound.
Caption: A decision tree for troubleshooting matrix effects in this compound bioanalysis.
References
- 1. A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis | PDF [slideshare.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. bme.psu.edu [bme.psu.edu]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gtfch.org [gtfch.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. Development and validation of a selective and rapid LC-MS-MS method for the quantification of abacavir in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Improving the synthetic yield of Abacavir carboxylate for research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Abacavir (B1662851) carboxylate. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing Abacavir carboxylate from Abacavir?
A1: The primary challenge is the selective oxidation of the primary alcohol group to a carboxylic acid without affecting other sensitive functionalities in the Abacavir molecule. The structure contains a secondary amine, a vinyl group, and a purine (B94841) ring system, all of which can be susceptible to oxidation or side reactions under harsh conditions. Achieving high yield and purity requires a carefully chosen oxidation method.
Q2: What are the main synthetic routes to produce this compound for research purposes?
A2: The most direct route is the oxidation of the primary alcohol in Abacavir. This is typically achieved via a two-step process:
-
Oxidation of the primary alcohol to the intermediate aldehyde.
-
Subsequent oxidation of the aldehyde to the carboxylic acid. A one-pot oxidation is possible but often leads to lower yields and more complex purification.
Q3: Why is the aldehyde intermediate sometimes isolated as the main product?
A3: The oxidation of a primary alcohol to a carboxylic acid proceeds through an aldehyde intermediate.[1] If the oxidizing agent is not strong enough or if reaction conditions (e.g., time, temperature) are insufficient, the reaction can stall at the aldehyde stage. Some common reagents for alcohol-to-aldehyde conversion may not proceed to the carboxylic acid without a second, specific oxidant.
Troubleshooting Guide
Problem 1: Low or no conversion of the starting material (Abacavir).
-
Question: I have set up the oxidation reaction, but TLC/LC-MS analysis shows a significant amount of unreacted Abacavir even after an extended time. What could be wrong?
-
Answer: This issue typically points to problems with the oxidizing agent or reaction conditions.
-
Reagent Inactivity: Oxidizing agents can degrade over time, especially if they are sensitive to moisture or light. Ensure you are using a fresh, high-quality reagent.
-
Insufficient Equivalents: You may not be using enough oxidizing agent. While a stoichiometric amount is theoretically needed, a slight excess (e.g., 1.1 to 1.5 equivalents) is often required to drive the reaction to completion.
-
Low Temperature: Many oxidation reactions require specific temperature ranges. If the temperature is too low, the activation energy barrier may not be overcome, resulting in a sluggish or stalled reaction.
-
Problem 2: The reaction yields the aldehyde intermediate, not the desired carboxylic acid.
-
Question: My reaction consumes the starting material, but the main product I'm isolating is the Abacavir aldehyde, not the carboxylate. How can I promote the second oxidation step?
-
Answer: This is a common issue and indicates that the conditions are suitable for the first oxidation but not the second.
-
Use a Two-Step Protocol: The most reliable solution is to embrace a two-step synthesis. First, isolate the aldehyde. Then, subject the aldehyde to a specific aldehyde-to-carboxylic acid oxidation, such as the Pinnick oxidation (using sodium chlorite (B76162), NaClO₂), which is highly selective and efficient.
-
Stronger Oxidant (Use with Caution): Using a stronger one-pot oxidant like Jones reagent or KMnO₄ can work, but carries a high risk of over-oxidation and degradation of the Abacavir scaffold. This is not the recommended approach for this substrate.
-
Problem 3: Difficulty in purifying the final product.
-
Question: My reaction seems to have worked, but I am struggling to isolate pure this compound from the reaction mixture. What purification strategies are effective?
-
Answer: Purification can be challenging due to the polar nature of the carboxylic acid and potential impurities.
-
Aqueous Workup: An acidic aqueous workup (e.g., wash with 1M HCl) can help remove any basic impurities.[2] However, your product is also basic and may partition into the aqueous layer. A better approach is often an extraction with an organic solvent under basic conditions (using a mild base like sodium bicarbonate) to remove neutral organic impurities, followed by acidification of the aqueous layer and extraction of the product.
-
Chromatography: Reversed-phase chromatography (C18) is often more effective for polar compounds like this compound than normal-phase silica (B1680970) gel chromatography. A mobile phase gradient of water (with a modifier like formic acid or TFA) and acetonitrile (B52724) or methanol (B129727) is a good starting point.
-
Synthetic Pathway and Troubleshooting Workflow
Caption: Recommended two-step synthesis of this compound.
Caption: A logical workflow for troubleshooting low-yield reactions.
Quantitative Data Summary
The following table provides starting parameters for a two-step oxidation protocol. Optimization may be required based on laboratory-specific conditions and reagent purity.
| Parameter | Step 1: Alcohol to Aldehyde (DMP) | Step 2: Aldehyde to Acid (Pinnick) |
| Starting Material | Abacavir | Abacavir Aldehyde |
| Reagent | Dess-Martin Periodinane (DMP) | Sodium Chlorite (NaClO₂) |
| Reagent Equivalents | 1.2 - 1.5 | 1.5 - 2.0 |
| Solvent | Dichloromethane (DCM) | t-BuOH / Water |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Typical Reaction Time | 1 - 3 hours | 4 - 12 hours |
| Typical Yield | >90% (for aldehyde) | 75 - 90% (from aldehyde) |
| Monitoring Technique | TLC or LC-MS | TLC or LC-MS |
Detailed Experimental Protocols
Protocol 1: Synthesis of Abacavir Aldehyde via Dess-Martin Oxidation
-
Preparation: Dissolve Abacavir (1.0 equiv.) in anhydrous Dichloromethane (DCM) under an inert atmosphere (e.g., Argon or Nitrogen). Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: To the cooled solution, add Dess-Martin Periodinane (DMP) (1.2 equiv.) portion-wise, ensuring the internal temperature does not rise significantly.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Stir vigorously for 15 minutes. Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude Abacavir aldehyde, which can be used in the next step without further purification.
Protocol 2: Synthesis of this compound via Pinnick Oxidation
-
Preparation: Dissolve the crude Abacavir aldehyde (1.0 equiv.) from the previous step in a mixture of tert-butanol (B103910) and water.
-
Reagent Addition: Add 2-methyl-2-butene (B146552) (a chlorine scavenger, ~2.0 equiv.) to the solution. In a separate flask, prepare a solution of sodium chlorite (NaClO₂, 1.5 equiv.) and sodium dihydrogen phosphate (B84403) (NaH₂PO₄, 1.5 equiv.) in water. Add this solution dropwise to the aldehyde solution at room temperature.
-
Reaction: Stir the mixture vigorously at room temperature for 4-12 hours.
-
Monitoring: Monitor the disappearance of the aldehyde by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to 0 °C and carefully adjust the pH to ~8-9 with a 2M NaOH solution. Wash the aqueous solution with DCM to remove neutral impurities.
-
Isolation: Acidify the aqueous layer to pH 3-4 with 1M HCl. Extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or a mixture of DCM/Isopropanol). Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield crude this compound.
-
Purification: Purify the crude product by flash chromatography (reversed-phase recommended) or crystallization to obtain the final product.
References
Technical Support Center: Extraction of Abacavir Carboxylate from Tissue Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the extraction of Abacavir carboxylate from tissue samples for bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in extracting the polar this compound metabolite from tissue samples?
A1: The primary challenges stem from the high polarity of this compound and the complexity of the tissue matrix. Key difficulties include:
-
Low Recovery: Due to its hydrophilic nature, this compound has a high affinity for the aqueous phase of extraction solvents, making it difficult to efficiently separate from cellular components and interfering substances.
-
Matrix Effects: Tissues are rich in endogenous components like phospholipids, proteins, and salts that can co-extract with the analyte and cause ion suppression or enhancement in mass spectrometry-based detection, leading to inaccurate quantification.[1]
-
Analyte Stability: Abacavir and its metabolites can be susceptible to degradation under certain pH and temperature conditions during the extraction process.
-
Inefficient Homogenization: Incomplete disruption of the tissue can trap the analyte within the sample matrix, leading to poor and variable recovery.
-
Chromatographic Retention: The high polarity of this compound can result in poor retention on traditional reversed-phase liquid chromatography (RPLC) columns.
Q2: Which homogenization technique is best for extracting this compound from tissues?
A2: The choice of homogenization technique depends on the tissue type and available equipment. Bead beating is a commonly used and effective method for thoroughly disrupting tissue samples. For optimal results, consider using ceramic beads and ensure the tissue pieces are small enough for efficient homogenization. Cryogenic grinding (cryo-milling) of flash-frozen tissue can also be very effective, especially for tough or fibrous tissues, as it helps to preserve the integrity of the analyte by keeping the sample frozen during disruption.
Q3: What is a suitable extraction solvent for this compound from tissue homogenates?
A3: A common and effective approach for polar metabolites like this compound is a biphasic liquid-liquid extraction (LLE) using a mixture of polar and non-polar solvents. A frequently used combination is a methanol (B129727):chloroform (B151607):water mixture. This partitions the polar analytes (including this compound) into the aqueous/methanol phase, while lipids and other non-polar components are separated into the chloroform phase.[2] Another option is protein precipitation with a cold organic solvent like acetonitrile (B52724) or methanol, followed by further cleanup.
Q4: How can I minimize matrix effects in my LC-MS/MS analysis of this compound?
A4: Minimizing matrix effects is crucial for accurate quantification. Several strategies can be employed:
-
Effective Sample Cleanup: Incorporate a solid-phase extraction (SPE) step after the initial liquid-liquid or protein precipitation extraction. Mixed-mode SPE, which combines reversed-phase and ion-exchange retention mechanisms, can be particularly effective for cleaning up complex samples and retaining polar, ionizable analytes like this compound.[3][4]
-
Chromatographic Separation: Optimize your liquid chromatography method to separate this compound from co-eluting matrix components. Hydrophilic Interaction Liquid Chromatography (HILIC) is often more suitable than reversed-phase chromatography for retaining and separating highly polar compounds.
-
Use of an Internal Standard: A stable isotope-labeled internal standard (SIL-IS) for this compound is the gold standard for compensating for matrix effects and variability in extraction recovery. If a SIL-IS is not available, a structural analog can be used, but its effectiveness in mimicking the behavior of the analyte should be carefully validated.
Q5: My recovery of this compound is consistently low. What can I do to improve it?
A5: Low recovery of a polar metabolite is a common issue. Here are some troubleshooting steps:
-
Optimize Homogenization: Ensure your tissue is completely homogenized to release the analyte from the matrix.
-
Adjust Extraction Solvent pH: The carboxylate group is ionized at physiological pH. Adjusting the pH of your extraction solvent can influence its solubility and partitioning. Experiment with slightly acidic or basic conditions to find the optimal pH for extraction.
-
Evaluate Different Extraction Techniques: If protein precipitation with acetonitrile is giving low recovery, try a liquid-liquid extraction with a methanol/chloroform/water system.
-
Consider Solid-Phase Extraction (SPE): A well-chosen SPE sorbent can improve recovery by concentrating the analyte and removing interfering substances. For a carboxylic acid, a mixed-mode anion exchange or a hydrophilic-lipophilic balanced (HLB) sorbent may be effective.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or Inconsistent Recovery | Incomplete tissue homogenization. | - Ensure no visible tissue particles remain after homogenization.- Use a bead beater with appropriate bead size and material for the tissue type.- For tough tissues, consider cryogenic grinding prior to solvent extraction. |
| Suboptimal extraction solvent. | - For the highly polar carboxylate, ensure a sufficiently polar extraction solvent (e.g., high methanol or acetonitrile content).- Try a biphasic liquid-liquid extraction (e.g., methanol/chloroform/water) to separate from lipids. | |
| Analyte binding to proteins. | - Ensure efficient protein precipitation by using a sufficient volume of cold organic solvent (e.g., acetonitrile, methanol) and adequate vortexing/mixing. | |
| Inefficient phase separation in LLE. | - Centrifuge at a sufficient speed and for an adequate duration to ensure clean separation of aqueous and organic layers. | |
| High Matrix Effects (Ion Suppression/Enhancement) | Insufficient sample cleanup. | - Incorporate a solid-phase extraction (SPE) step. Mixed-mode or polymeric SPE sorbents are often effective for complex matrices.- Perform a phospholipid removal step if high levels of these interferences are suspected. |
| Co-elution of analyte and matrix components. | - Optimize the LC gradient to improve separation.- Switch to a different chromatographic mode (e.g., from reversed-phase to HILIC). | |
| High salt concentration in the final extract. | - If using buffers in the extraction, ensure they are volatile and at an appropriate concentration.- A desalting step may be necessary. | |
| Poor Chromatographic Peak Shape or Retention | Unsuitable column chemistry for a polar analyte. | - Use a HILIC column for better retention of polar compounds.- Consider an embedded polar group (EPG) reversed-phase column. |
| Inappropriate mobile phase pH. | - Adjust the mobile phase pH to control the ionization state of the carboxylate group, which can improve peak shape. | |
| Analyte instability on-column. | - Investigate potential degradation of the analyte during chromatography. | |
| High Variability Between Replicates | Inconsistent sample processing. | - Ensure precise and consistent volumes of solvents and internal standards are added to each sample.- Standardize homogenization time and intensity. |
| Non-homogenous tissue sampling. | - If possible, homogenize a larger piece of tissue and then take aliquots for extraction. | |
| Analyte instability during storage or processing. | - Keep samples on ice or at 4°C throughout the extraction process.- Minimize the time between sample collection, homogenization, and extraction. |
Quantitative Data Summary
The following table summarizes recovery data for Abacavir from various tissue matrices as reported in the literature. Note that specific recovery data for this compound from tissues is limited; the recovery of the more polar carboxylate may differ from the parent drug.
| Analyte | Matrix | Extraction Method | Recovery (%) | Reference |
| Abacavir | Placental Tissue | Acetonitrile Precipitation | 53-87 | [5] |
| Abacavir | Fetal Tissue | Acetonitrile Precipitation | 53-87 | [5] |
| Abacavir | Rat Plasma | Salting out technique | 79-94 | [6] |
| Abacavir | Rat Placental Homogenates | Salting out technique | 79-94 | [6] |
| Abacavir | Rat Fetal Homogenates | Salting out technique | 79-94 | [6] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for this compound
This protocol is a composite method based on common techniques for extracting polar metabolites from tissues.
-
Tissue Preparation and Homogenization:
-
Weigh a frozen tissue sample (typically 50-100 mg).
-
If not already powdered, perform cryogenic grinding or use a bead beater for homogenization.
-
Add the tissue powder to a pre-chilled tube containing ceramic beads.
-
Add 1 mL of ice-cold extraction solvent (Methanol:Water, 80:20, v/v).
-
Homogenize using a bead beater for 2-5 minutes.
-
-
Biphasic Extraction:
-
To the homogenate, add 1 mL of chloroform.
-
Vortex vigorously for 1 minute.
-
Add 0.5 mL of water to induce phase separation.
-
Vortex again for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
-
Collection of Polar Phase:
-
Carefully collect the upper aqueous/methanol phase containing the polar metabolites, including this compound.
-
Transfer the supernatant to a new tube.
-
-
Drying and Reconstitution:
-
Evaporate the solvent to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: Protein Precipitation followed by Solid-Phase Extraction (SPE)
This protocol is suitable for tissues with high protein content and aims to provide a cleaner extract.
-
Tissue Homogenization and Protein Precipitation:
-
Homogenize the tissue sample (50-100 mg) in 500 µL of an aqueous buffer (e.g., ammonium (B1175870) acetate).
-
Add 1.5 mL of ice-cold acetonitrile containing a suitable internal standard.
-
Vortex for 2 minutes to precipitate proteins.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
-
Supernatant Collection and Dilution:
-
Collect the supernatant.
-
Dilute the supernatant with water or a weak aqueous buffer to reduce the organic solvent concentration before loading onto the SPE cartridge.
-
-
Solid-Phase Extraction (Mixed-Mode Anion Exchange):
-
Conditioning: Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of the loading buffer (e.g., a weak aqueous buffer at a neutral pH).
-
Loading: Load the diluted supernatant onto the SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove neutral and basic interferences.
-
Elution: Elute the acidic this compound using a solvent containing a small amount of base (e.g., 2-5% ammonium hydroxide (B78521) in methanol).
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness.
-
Reconstitute in the mobile phase for analysis.
-
Visualizations
Caption: Experimental workflow for this compound extraction.
Caption: Troubleshooting decision tree for extraction issues.
References
- 1. An Optimized Dual Extraction Method for the Simultaneous and Accurate Analysis of Polar Metabolites and Lipids Carried out on Single Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids [sigmaaldrich.com]
- 4. Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids [sigmaaldrich.com]
- 5. ssi.shimadzu.com [ssi.shimadzu.com]
- 6. mdpi.com [mdpi.com]
Addressing high background signal in Abacavir immunoassays
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the common challenge of high background signals during the development and execution of Abacavir immunoassays.
Frequently Asked Questions (FAQs)
Q1: What is considered a high background signal in an Abacavir immunoassay?
A high background signal refers to elevated absorbance readings in wells that should have low or no signal, such as negative control or zero-standard wells.[1] This increased "noise" can mask the specific signal from Abacavir, leading to reduced assay sensitivity and inaccurate quantification.[1][2]
Q2: What are the most common causes of high background in immunoassays for small molecules like Abacavir?
The primary causes of high background signal in small molecule immunoassays include:
-
Insufficient Washing: Inadequate removal of unbound reagents is a frequent cause of high background.[2][3]
-
Inadequate Blocking: Incomplete blocking of non-specific binding sites on the microplate surface can lead to unwanted signal.[4][5]
-
Improper Antibody Concentrations: Excess concentrations of primary or secondary antibodies can result in non-specific binding.[5][6]
-
Matrix Effects: Components in the biological sample (e.g., plasma, serum) can interfere with antibody-antigen binding.[7][8]
-
Cross-reactivity: The assay antibodies may bind to molecules structurally similar to Abacavir, such as its metabolites or enantiomer (ent-Abacavir).[9][10]
-
Contamination: Contamination of reagents, buffers, or the microplate can introduce substances that generate a background signal.[3][5]
Q3: How can I identify the source of the high background signal in my assay?
To pinpoint the source of the high background, a systematic approach with specific controls is recommended.[1] Consider the following:
-
No-Antibody Control: Wells containing all reagents except the primary or secondary antibody can help identify non-specific binding of the detection reagents.[1]
-
Blank Wells: Wells with only the substrate can indicate if the substrate itself or the plate is contaminated.[1]
-
Sample Matrix Control: Analyzing a sample known to be free of Abacavir can reveal interferences from the biological matrix.
Q4: Can the stereochemistry of Abacavir contribute to assay interference?
Yes. Abacavir is a chiral molecule with an enantiomer, ent-Abacavir.[9] While the therapeutic form is Abacavir, it is crucial to ensure the immunoassay is specific to this form. Cross-reactivity with ent-Abacavir or other structurally related compounds can lead to inaccurate results.[9] Although no specific immunoassays for Abacavir are currently described in scientific literature, any future development of such an assay would need to thoroughly assess cross-reactivity.[9]
Troubleshooting Guides
High Background Signal: A Step-by-Step Troubleshooting Workflow
If you are experiencing a high background signal, follow this workflow to diagnose and resolve the issue.
Caption: A troubleshooting workflow for addressing high background signals.
Summary of Common Causes and Solutions for High Background
| Potential Cause | Recommended Solution |
| Insufficient Washing | Increase the number of wash cycles and/or the soaking time between washes. Ensure complete aspiration of wash buffer from wells.[2][3] |
| Inadequate Blocking | Increase the blocking incubation time and/or the concentration of the blocking agent. Consider trying alternative blocking agents such as casein or BSA.[4][5][11] |
| Antibody Concentration Too High | Perform a titration experiment to determine the optimal concentration for both the primary and secondary antibodies.[1][5] |
| Cross-Reactivity | Use highly specific monoclonal antibodies. If developing an assay, screen antibodies for cross-reactivity with related compounds.[9][10] |
| Matrix Effects | Dilute the sample or consider alternative sample preparation methods to reduce interfering substances.[7][8] |
| Reagent Contamination | Prepare fresh buffers and aliquot reagents to avoid contamination. Use sterile techniques.[3][5] |
| Incorrect Incubation Times/Temperatures | Adhere strictly to the incubation times and temperatures specified in the protocol.[3] |
Experimental Protocols
Protocol for Antibody Titration to Optimize Concentration
This protocol outlines a method for determining the optimal primary antibody concentration to maximize the signal-to-noise ratio.
-
Plate Coating: Coat the wells of a 96-well microplate with an Abacavir-protein conjugate at a non-limiting concentration. Incubate and wash according to your standard protocol.
-
Blocking: Block the plate with your standard blocking buffer to prevent non-specific binding.
-
Primary Antibody Dilution Series: Prepare a serial dilution of the primary anti-Abacavir antibody. A common starting range is 1:250, 1:500, 1:1000, 1:2000, 1:4000, and 1:8000.[1]
-
Incubation with Primary Antibody: Add the different dilutions of the primary antibody to the wells. Include a negative control well with only the antibody diluent. Incubate as per your protocol.
-
Washing: Wash the plate thoroughly.
-
Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody at its recommended concentration to all wells.[1]
-
Substrate Addition and Reading: Add the substrate, incubate for the recommended time, add the stop solution, and read the absorbance.
-
Analysis: Plot the absorbance values against the antibody dilutions. The optimal dilution will provide a strong signal with a low background.
General Protocol for Assessing Cross-Reactivity
This generalized protocol can be adapted to assess the cross-reactivity of a potential interfering compound in a competitive immunoassay for Abacavir.[9]
-
Prepare Standard Curves: Create separate standard curves for Abacavir and the potential cross-reactant (e.g., ent-Abacavir) using a range of concentrations.
-
Plate Coating: Use microtiter plates pre-coated with an Abacavir-protein conjugate.
-
Competitive Binding: Add the standard solutions of Abacavir or the cross-reactant to the wells, followed by a fixed amount of the anti-Abacavir antibody. Incubate to allow for competitive binding.
-
Detection: Wash the plates and add an enzyme-labeled secondary antibody. After another incubation and wash step, add the substrate solution.
-
Data Analysis: Determine the concentration of Abacavir and the cross-reactant that cause 50% inhibition of the maximum signal. Calculate the percent cross-reactivity using the following formula:
% Cross-reactivity = (Concentration of Abacavir at 50% Inhibition / Concentration of Cross-reactant at 50% Inhibition) x 100[9]
Signaling Pathways and Logical Relationships
Logical Relationship of Factors Contributing to High Background
The following diagram illustrates the interplay of various factors that can lead to a high background signal in an immunoassay.
Caption: Factors contributing to high background signal in immunoassays.
References
- 1. benchchem.com [benchchem.com]
- 2. ethosbiosciences.com [ethosbiosciences.com]
- 3. jg-biotech.com [jg-biotech.com]
- 4. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 5. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 6. What are the reasons for high background in ELISA? | AAT Bioquest [aatbio.com]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eijppr.com [eijppr.com]
- 9. benchchem.com [benchchem.com]
- 10. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 11. Blockers [bocascientific.com]
Technical Support Center: Optimizing pH for Electrochemical Oxidation of Abacavir
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for optimizing pH conditions during the electrochemical oxidation of Abacavir (B1662851).
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the electrochemical oxidation of Abacavir?
A1: The electrochemical oxidation of Abacavir is highly dependent on pH.[1] Published studies indicate that the oxidative decomposition is fastest in alkaline conditions, specifically at pH 9.0 .[2][3][4] Degradation is significantly faster at pH 7.0 and 9.0 compared to an acidic environment (pH 4.0).[2][5]
Q2: Why is the oxidation of Abacavir slower at acidic pH?
A2: The slower rate of oxidation in acidic environments is likely related to the pKa of Abacavir, which is 5.8.[2] In acidic solutions (e.g., pH 4.0), Abacavir exists in its protonated form, which can alter the degradation mechanism and reduce the reaction rate.[2]
Q3: How does pH affect the degradation products of Abacavir?
A3: The pH of the electrolyte influences the ratio of the primary oxidation products.[1][4] Two main degradation products are commonly observed, OP1 (m/z 319.20) and OP2 (m/z 247.19).[2][5] At pH 9.0, where degradation is fastest, OP1 is the predominantly formed product. At pH 7.0, both products are formed in nearly identical amounts. Conversely, at pH 4.0, the formation of OP2 is favored.[2]
Q4: Which electrode material is best for the electrochemical oxidation of Abacavir?
A4: Both Platinum (Pt) and Boron-Doped Diamond (BDD) electrodes have been successfully used. BDD electrodes offer a larger potential window and are more resistant to surface passivation compared to platinum.[2] The choice of electrode will also influence the optimal applied potential.
Q5: What is the recommended supporting electrolyte for this experiment?
A5: Ammonium (B1175870) acetate (B1210297) is a commonly used supporting electrolyte for the electrochemical degradation of Abacavir at various pH levels.[2][5]
Troubleshooting Guide
Issue 1: Slow or incomplete degradation of Abacavir.
-
Possible Cause 1: Suboptimal pH.
-
Possible Cause 2: Incorrect Applied Potential.
-
Solution: The optimal potential is dependent on the working electrode. For a platinum electrode, +1.15 V has been identified as optimal. For a BDD electrode, a higher potential of +3.0 V to +4.0 V has been shown to be most effective.[2][3] It is crucial to operate within the potential window of your electrode and electrolyte to avoid unwanted side reactions.
-
-
Possible Cause 3: Electrode Passivation.
-
Solution: The electrode surface can become passivated, which hinders the electron transfer process. This is indicated by a decrease in current over subsequent experimental runs. Anodic activation of the electrode before each measurement can help to maintain a reactive surface.[5]
-
Issue 2: Inconsistent or non-reproducible results.
-
Possible Cause 1: Fluctuations in pH.
-
Solution: The high pH dependency of the reaction means that small shifts in pH can lead to significant variations in degradation rates and product distribution. Use a reliable buffer and re-calibrate your pH meter regularly.
-
-
Possible Cause 2: Electrode Surface Inconsistency.
-
Solution: Implement a consistent electrode pre-treatment and cleaning protocol between experiments to ensure a uniform surface condition for each run.
-
Issue 3: Identification of unexpected degradation products.
-
Possible Cause 1: Decomposition of the Supporting Electrolyte.
-
Solution: Applying a potential that is too high can lead to the decomposition of the electrolyte, which may generate radicals that react with Abacavir to form unintended byproducts.[2] Operate within the established optimal potential for your specific electrode and electrolyte system.
-
Quantitative Data Summary
The following tables summarize the key quantitative data from studies on the electrochemical oxidation of Abacavir.
Table 1: Effect of pH on Abacavir Degradation Rate
| pH | Time for ~15-20% Degradation | Degradation Rate |
| 4.0 | ~10 minutes | Slowest |
| 7.0 | ~6-7 minutes | Moderate |
| 9.0 | ~4-5 minutes | Fastest |
Data compiled from references[2].
Table 2: Optimal Oxidation Potentials for Different Electrodes
| Electrode Material | Optimal Potential (vs. Ag/AgCl) |
| Platinum (Pt) | +1.15 V |
| Boron-Doped Diamond (BDD) | +3.00 V to +4.00 V |
Data compiled from references[2][3][5].
Table 3: Primary Oxidation Products of Abacavir
| Oxidation Product | m/z Ratio | Predominant at pH |
| OP1 | 319.20 | 9.0 |
| OP2 | 247.19 | 4.0 |
Data compiled from references[2][5][6][7].
Experimental Protocols
Protocol 1: Cyclic Voltammetry for Determining Oxidation Potential
-
Electrode Preparation: Polish the working electrode (e.g., Platinum or BDD) with alumina (B75360) slurry, sonicate in deionized water, and then in ethanol. Anodically activate the electrode before the first scan.
-
Cell Assembly: Assemble a three-electrode electrochemical cell with the prepared working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.
-
Electrolyte Preparation: Prepare a solution of the supporting electrolyte (e.g., 0.20 M ammonium acetate) adjusted to the desired pH (e.g., 7.0).
-
Blank Scan: Record a cyclic voltammogram of the supporting electrolyte to determine the potential window.
-
Sample Scan: Add Abacavir to the electrolyte solution to a final concentration of ~0.1 mg/mL and record the cyclic voltammogram. Identify the oxidation peak potential(s).
-
Repeat Scans: Perform multiple scan cycles to observe any electrode passivation, indicated by a decrease in peak current.[5]
Protocol 2: Bulk Electrolysis for Degradation Studies at Optimized pH
-
Electrolyte Preparation: Prepare a larger volume of the supporting electrolyte (e.g., 0.20 M ammonium acetate) and adjust to the target pH (4.0, 7.0, or 9.0).
-
Initial Sample: Add Abacavir to the electrolyte and take an initial sample (t=0) for analysis.
-
Electrolysis: Apply the predetermined optimal potential (e.g., +1.15 V for Pt or +3.0 V for BDD) and begin the electrolysis under constant stirring.
-
Sampling: Withdraw aliquots of the solution at regular time intervals (e.g., every minute for 10-15 minutes).
-
Sample Analysis: Analyze the collected samples using a suitable analytical technique such as UHPLC/MS to determine the concentration of remaining Abacavir and the formation of oxidation products.[2]
Visualizations
Caption: Experimental workflow for pH optimization.
Caption: Influence of pH on experimental outcomes.
References
- 1. High-efficiency electrochemical degradation of antiviral drug abacavir using a penetration flux porous Ti/SnO2–Sb anode [ouci.dntb.gov.ua]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of Chemical and Electrochemical Approaches to Abacavir Oxidative Stability Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. nopr.niscpr.res.in [nopr.niscpr.res.in]
Technical Support Center: Troubleshooting Inconsistent Results in Cell-Based Assays with Abacavir
Welcome to the technical support center for Abacavir-related cell-based assays. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during in vitro experiments with Abacavir (B1662851).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and troubleshooting advice for inconsistent results in cell-based assays involving Abacavir.
Q1: We are observing high variability in cytotoxicity (CC50) values for Abacavir across different experiments using the same cell line. What could be the cause?
A1: High variability in Abacavir cytotoxicity assays can stem from several factors, often related to the unique immunological properties of the drug. Here are the primary aspects to investigate:
-
HLA-B57:01 Status of Cells: The most significant factor influencing Abacavir's cellular effects is the presence of the HLA-B57:01 allele.[1][2] Abacavir binds non-covalently to the antigen-binding cleft of the HLA-B57:01 protein, altering the repertoire of self-peptides it presents to T-cells.[2][3][4] This can trigger a CD8+ T-cell mediated immune response, leading to increased cell death in HLA-B57:01-positive cells.[1][2] If the HLA status of your cell line is unknown or heterogeneous, it can lead to significant variability.
-
Troubleshooting:
-
Genotype your cell lines: Determine the HLA-B*57:01 status of the cells used in your assays.
-
Use appropriate controls: Always include both HLA-B57:01-positive and HLA-B57:01-negative cell lines in your experiments for comparison.
-
-
-
Cell Health and Culture Conditions: Inconsistent cell health can lead to variable drug responses.
-
Troubleshooting:
-
-
Reagent Quality and Preparation:
-
Troubleshooting:
-
Prepare fresh dilutions of Abacavir for each experiment from a validated stock solution.[3] Abacavir sulfate (B86663) is generally water-soluble, but for higher concentrations, DMSO can be used. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).[3]
-
Ensure all assay reagents, such as MTT or CellTiter-Glo®, are within their expiration dates and stored correctly.[6]
-
-
Q2: Our antiviral efficacy (IC50) assays with Abacavir show poor reproducibility. How can we improve this?
A2: Reproducibility issues in antiviral assays can be linked to viral stock, cell conditions, and the specific assay methodology.
-
Viral Titer and MOI: Inconsistent viral titers or multiplicity of infection (MOI) will directly impact the outcome.
-
Assay-Specific Issues (p24 ELISA):
-
Troubleshooting:
-
-
Cellular Metabolism of Abacavir: Abacavir is a prodrug that needs to be intracellularly phosphorylated to its active metabolite, carbovir (B1146969) triphosphate (CBV-TP).[7] Differences in the metabolic activity of cells can affect the concentration of the active drug.
-
Troubleshooting:
-
Ensure consistent cell metabolic activity by using cells at a similar passage number and growth phase for all experiments.
-
-
Q3: We are trying to set up an in vitro hypersensitivity assay using PBMCs and Abacavir, but we are not seeing a consistent response in our positive controls.
A3: A lack of consistent response in in vitro hypersensitivity assays with Abacavir is a common challenge, often related to donor variability and T-cell activation conditions.
-
Donor Genetics: The hypersensitivity reaction to Abacavir is strongly associated with the HLA-B*57:01 allele.[1][8]
-
Troubleshooting:
-
It is crucial to use peripheral blood mononuclear cells (PBMCs) from both HLA-B57:01-positive and HLA-B57:01-negative donors. The response is expected only in the former.[3]
-
-
-
T-Cell Activation and Viability:
-
Troubleshooting:
-
Handle PBMCs gently during isolation and thawing to maintain viability.[3]
-
Use appropriate concentrations of stimuli for positive controls (e.g., PHA or anti-CD3/CD28 antibodies).[3]
-
Ensure proper culture conditions, including appropriate media and supplements like IL-2 if required by the protocol.[3]
-
-
-
Cytokine Detection: The primary cytokine released during an Abacavir hypersensitivity reaction is interferon-gamma (IFN-γ).[9]
-
Troubleshooting:
-
If using intracellular cytokine staining and flow cytometry, ensure the addition of a protein transport inhibitor like Brefeldin A for the final hours of incubation.[6]
-
For ELISA-based detection, ensure the kit is validated and all reagents are prepared correctly.
-
-
Quantitative Data Summary
For consistent reporting and comparison, it is recommended to summarize your experimental data in a structured format.
Table 1: Example Data Summary for Abacavir Cytotoxicity and Antiviral Efficacy
| Cell Line | HLA-B57:01 Status | Assay Type | Abacavir CC50 (µM) | Abacavir IC50 (µM) | Positive Control | Negative Control |
| MT-4 | Negative | Cytotoxicity (MTT) | >100 | N/A | Doxorubicin (e.g., 1 µM) | Vehicle (DMSO) |
| CEM-SS | Negative | Antiviral (p24) | >100 | 4.0 | Zidovudine (e.g., 0.1 µM) | Vehicle (DMSO) |
| LCL 721.221 | B57:01 Positive | Cytotoxicity (MTT) | ~25 | N/A | Doxorubicin (e.g., 1 µM) | Vehicle (DMSO) |
| LCL 721.221 | B*57:01 Negative | Cytotoxicity (MTT) | >100 | N/A | Doxorubicin (e.g., 1 µM) | Vehicle (DMSO) |
Note: The values presented are for illustrative purposes and can vary based on experimental conditions.[3][10]
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT-based)
This protocol is adapted from established methodologies for assessing the cytotoxicity of nucleoside analogues.[6]
-
Materials:
-
HLA-B*57:01 positive and negative cell lines (e.g., LCL 721.221 transfectants).
-
Abacavir stock solution (e.g., in DMSO).
-
Complete culture medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., acidified isopropanol).
-
96-well microtiter plates.
-
-
Procedure:
-
Cell Preparation: Prepare a single-cell suspension at a density of 1 x 10^5 cells/mL in complete culture medium.
-
Assay Setup: Add 100 µL of the cell suspension to each well of a 96-well plate.
-
Drug Dilution: Prepare serial dilutions of Abacavir in culture medium.
-
Treatment: Add 100 µL of the diluted Abacavir to triplicate wells. Include wells with culture medium only (cell control) and a vehicle control (e.g., DMSO at the highest concentration used).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.[11]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cytotoxicity against the log of the Abacavir concentration and determine the CC50 value using non-linear regression analysis.[6]
-
Protocol 2: In Vitro Hypersensitivity Assay using PBMCs
This protocol outlines a method to assess Abacavir-induced T-cell activation.[6]
-
Materials:
-
Freshly isolated or cryopreserved PBMCs from HLA-B*57:01 positive and negative donors.
-
Complete RPMI-1640 medium.
-
Abacavir.
-
Positive control: Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies.
-
Negative control: Culture medium alone.
-
Brefeldin A (for intracellular cytokine staining).
-
Fluorescently labeled antibodies against CD3, CD8, and IFN-γ.
-
96-well U-bottom plates.
-
-
Procedure:
-
Cell Preparation: Resuspend PBMCs in culture medium at 2 x 10^6 cells/mL.
-
Assay Setup: Plate 100 µL of the cell suspension per well in a 96-well plate.
-
Stimulation: Add 100 µL of culture medium containing Abacavir (at various concentrations, e.g., 1-10 µg/mL), PHA, or medium alone to the wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2. For intracellular cytokine staining, add Brefeldin A for the final 4-6 hours of incubation.[6]
-
Staining and Flow Cytometry: Harvest the cells, wash, and perform surface staining for CD3 and CD8, followed by intracellular staining for IFN-γ.
-
Data Acquisition: Acquire data on a flow cytometer.
-
Data Analysis: Analyze the percentage of IFN-γ positive cells within the CD8+ T-cell population.
-
Visualizations
Caption: Abacavir binds to HLA-B*57:01, altering the presented self-peptides and activating CD8+ T-cells.
Caption: A typical workflow for determining the cytotoxicity (CC50) of Abacavir using an MTT assay.
Caption: A decision tree to guide troubleshooting efforts for common issues in Abacavir cell-based assays.
References
- 1. Abacavir Therapy and HLA-B*57:01 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. HLA-B*5701 testing to predict abacavir hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytokine profiling in abacavir hypersensitivity patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Handling Hygroscopic Abacavir Carboxylate Powder
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the proper handling of hygroscopic Abacavir (B1662851) carboxylate powder. Adherence to these protocols is crucial for maintaining the integrity of the compound and ensuring the accuracy and reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is Abacavir carboxylate and why is it important?
A1: this compound is the primary inactive metabolite of Abacavir, a potent nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV.[1][2] Abacavir is metabolized in the liver by alcohol dehydrogenase to form this compound.[1][2] Understanding its properties is crucial for comprehensive pharmacokinetic and metabolic studies of Abacavir.
Q2: What does "hygroscopic" mean and why is it a concern for this compound powder?
A2: "Hygroscopic" refers to a substance's tendency to absorb moisture from the surrounding atmosphere. For this compound powder, this is a significant concern because moisture absorption can lead to:
-
Physical changes: Caking, clumping, and poor flowability, which can complicate handling and weighing.[3]
-
Chemical degradation: Moisture can promote hydrolysis or other degradation pathways, compromising the purity and stability of the compound.[4]
-
Inaccurate measurements: The absorbed water content can lead to significant errors in weighing, resulting in inaccurate concentrations of prepared solutions.
Q3: What are the recommended storage conditions for this compound powder?
A3: To minimize moisture absorption, this compound powder should be stored in a tightly sealed container at -20°C in a freezer, under an inert atmosphere (e.g., argon or nitrogen).[1]
Q4: Can I store this compound powder at room temperature?
A4: No, it is not recommended. Storing the powder at room temperature, especially without protection from humidity, will likely lead to moisture absorption and potential degradation of the compound.
Q5: What are the initial signs that my this compound powder has absorbed moisture?
A5: Visual signs of moisture absorption include a change in the powder's appearance from a free-flowing solid to a clumpy, sticky, or even partially dissolved state. You may also observe difficulties in accurately weighing the powder, with the balance reading continuously increasing.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or drifting weight reading on the analytical balance. | The powder is actively absorbing moisture from the air. | Minimize the exposure time of the powder to the atmosphere. Work quickly and in a low-humidity environment if possible (e.g., a glove box or a room with a dehumidifier). Use a weighing vessel with a narrow opening to reduce the surface area exposed to air. |
| The powder has formed clumps or appears "sticky." | The powder has already absorbed a significant amount of moisture. | If the clumping is minor, you may be able to gently break up the clumps with a clean, dry spatula inside a low-humidity environment before weighing. For critical applications, it is recommended to use a fresh, unopened vial of the powder. |
| Difficulty in transferring the entire weighed amount of powder from the weighing paper/boat. | Static electricity and/or moisture-induced stickiness is causing the powder to adhere to the weighing surface. | Use an anti-static gun or ionizer to dissipate static charge on the weighing vessel and powder. Alternatively, weigh the powder directly into the vessel in which it will be dissolved. |
| Prepared stock solution appears cloudy or contains undissolved particles. | The powder may have degraded due to prolonged exposure to moisture, or the absorbed water is affecting its solubility. | Ensure the correct solvent is being used. If the issue persists, it is advisable to discard the solution and the powder vial and start with a fresh stock of this compound. |
| Inconsistent analytical results from experiments using different batches of prepared solutions. | This could be due to variations in the actual concentration of this compound caused by weighing errors from moisture absorption. | Strictly follow the recommended handling procedures for every weighing. Prepare a stock solution from the entire vial of a new batch to ensure concentration consistency for a series of experiments. |
Quantitative Data: Hygroscopicity Classification
The hygroscopicity of a substance can be classified based on its percentage weight gain after storage at a specific relative humidity (RH) and temperature. The European Pharmacopoeia provides a standardized classification system.
| Hygroscopicity Classification | % Weight Gain (at 25°C and 80% RH for 24 hours) |
| Non-hygroscopic | < 0.2% |
| Slightly hygroscopic | ≥ 0.2% and < 2% |
| Hygroscopic | ≥ 2% and < 15% |
| Very hygroscopic | ≥ 15% |
| Deliquescent | Sufficient water is absorbed to form a liquid |
Source: Based on European Pharmacopoeia guidelines.[5]
Experimental Protocols
Protocol 1: Weighing Hygroscopic this compound Powder for Standard Solution Preparation
Objective: To accurately weigh this compound powder to prepare a standard solution with a precise concentration.
Materials:
-
This compound powder in a tightly sealed vial
-
Analytical balance (readable to at least 0.1 mg)
-
Spatula
-
Volumetric flask (appropriate size for the desired concentration and volume)
-
Appropriate solvent (e.g., DMSO, Methanol)
-
Inert gas (e.g., Argon or Nitrogen), if available
-
Glove box or a low-humidity environment (recommended)
Procedure:
-
Environment Preparation: If available, perform all manipulations inside a glove box with a controlled low-humidity atmosphere. If a glove box is not available, work in a draft-free area with a dehumidifier running. Minimize the time the powder is exposed to ambient air.
-
Equilibration of Materials: Allow the sealed vial of this compound powder to equilibrate to room temperature before opening. This prevents condensation of moisture onto the cold powder.
-
Tare the Weighing Vessel: Place a clean, dry weighing boat or the volumetric flask directly onto the analytical balance and tare the weight. Using the volumetric flask directly is preferred to minimize transfer loss.
-
Dispense the Powder: Quickly open the vial of this compound. Using a clean, dry spatula, rapidly transfer the desired amount of powder to the tared weighing vessel.
-
Record the Weight: Immediately record the weight of the powder. Be aware that the reading may slowly increase as the powder absorbs moisture. Record the initial stable reading.
-
Seal the Stock Powder: Promptly and tightly reseal the main vial of this compound powder. If possible, purge the headspace with an inert gas before sealing.
-
Dissolution: If the powder was weighed into a separate vessel, carefully transfer it to the volumetric flask. Add a small amount of the appropriate solvent to the weighing vessel to rinse any residual powder and transfer the rinsing to the volumetric flask.
-
Solution Preparation: Add the solvent to the volumetric flask, ensuring the powder is fully dissolved. Bring the solution to the final volume with the solvent, cap the flask, and mix thoroughly.
-
Storage of Solution: Store the prepared solution as recommended for its stability, typically in a tightly sealed container at a low temperature and protected from light.
Visualizations
Caption: Metabolic pathway of Abacavir to its inactive metabolites.
Caption: Experimental workflow for weighing hygroscopic powder.
Caption: Troubleshooting decision tree for handling this compound.
References
- 1. A review of the pharmacokinetics of abacavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PharmGKB summary: abacavir pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hygroscopic Problems Of Capsule Filled Powders-richpacking020.com [richpacking020.com]
- 4. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 5. asiapharmaceutics.info [asiapharmaceutics.info]
Validation & Comparative
Comparative Quantification of Abacavir Metabolites: Carboxylate vs. Glucuronide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the two primary inactive metabolites of the antiretroviral drug Abacavir (B1662851): the 5'-carboxylate and the 5'-glucuronide metabolites. The information presented herein is intended to assist researchers in understanding the relative quantitative disposition of these metabolites and to provide a framework for their bioanalytical measurement.
Metabolic Disposition and Quantitative Comparison
Abacavir is extensively metabolized in the liver, with less than 2% of the parent drug excreted unchanged in the urine. The two major metabolic pathways are oxidation by alcohol dehydrogenase to form the 5'-carboxylate metabolite (Abacavir-carboxylate) and glucuronidation by UDP-glucuronosyltransferase (UGT) enzymes to form the 5'-glucuronide metabolite (Abacavir-glucuronide).[1][2] Both of these metabolites are pharmacologically inactive.[2]
A mass balance study in HIV-1 infected adults following a single oral dose of radiolabeled Abacavir provides key quantitative data on the excretion of these metabolites.[3] The majority of the administered dose is recovered in the urine, with the glucuronide metabolite being slightly more abundant than the carboxylate metabolite.[3]
| Parameter | Abacavir-carboxylate | Abacavir-glucuronide | Reference |
| Urinary Excretion (% of dose) | ~30% | ~36% | [3] |
Pharmacokinetic studies in HIV-1 infected adolescents and young adults have also quantified the plasma exposure of these metabolites, providing further insight into their systemic concentrations.
| Parameter (Median Value) | Abacavir-carboxylate | Abacavir-glucuronide | Reference |
| AUC (μg·h/mL) | 8.76 | 7.09 |
Experimental Protocols for Quantification
The simultaneous quantification of Abacavir and its metabolites is typically achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity. While several methods have been published for the quantification of the parent drug, Abacavir, detailed protocols for the simultaneous quantification of the carboxylate and glucuronide metabolites are less common. An older high-performance liquid chromatography (HPLC) method with UV detection has also been described for their measurement in urine and cerebrospinal fluid.[4]
Below is a synthesized LC-MS/MS protocol for the simultaneous quantification of Abacavir-carboxylate and Abacavir-glucuronide in human plasma, based on established methods for Abacavir and general principles of bioanalytical method development.
Synthesized LC-MS/MS Protocol for Abacavir Metabolite Quantification in Human Plasma
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add 300 µL of acetonitrile (B52724) containing a suitable internal standard (e.g., an isotopically labeled analog of Abacavir or another non-endogenous compound with similar physicochemical properties).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions
-
LC System: UHPLC or HPLC system
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is a suitable starting point.
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient Elution: A gradient from low to high organic phase (acetonitrile) is recommended to ensure the elution of both the more polar glucuronide and the less polar carboxylate metabolite. A starting point could be:
-
0-0.5 min: 5% B
-
0.5-3.0 min: Ramp to 95% B
-
3.0-4.0 min: Hold at 95% B
-
4.0-4.1 min: Return to 5% B
-
4.1-5.0 min: Re-equilibration
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
3. Mass Spectrometric Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Multiple Reaction Monitoring (MRM) Transitions (Hypothetical): The exact mass transitions would need to be optimized by direct infusion of the analytical standards for Abacavir-carboxylate and Abacavir-glucuronide. The parent ions would be the [M+H]+ adducts.
-
Abacavir-carboxylate: The precursor ion would be m/z 301.1. The product ion would be determined through fragmentation analysis, likely involving the loss of the carboxylic acid group or fragmentation of the purine (B94841) ring.
-
Abacavir-glucuronide: The precursor ion would be m/z 463.2. A common fragmentation for glucuronides is the loss of the glucuronic acid moiety (176 Da), resulting in a product ion corresponding to the parent drug (m/z 287.2).
-
-
Source Parameters: Optimized for maximum signal intensity of the analytes (e.g., capillary voltage, source temperature, gas flows).
Visualizations
Caption: Metabolic pathway of Abacavir to its primary inactive metabolites.
References
- 1. PharmGKB summary: abacavir pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. Pharmacokinetics of [(14)C]abacavir, a human immunodeficiency virus type 1 (HIV-1) reverse transcriptase inhibitor, administered in a single oral dose to HIV-1-infected adults: a mass balance study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-performance liquid chromatographic assay for abacavir and its two major metabolites in human urine and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative stability analysis of Abacavir versus its carboxylate metabolite
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative stability analysis of the antiretroviral drug Abacavir and its primary carboxylate metabolite. The stability of a drug substance and its metabolites is a critical factor in drug development, influencing formulation, storage, and shelf-life. This document summarizes key experimental data on the stability of Abacavir under various stress conditions and offers insights into the expected stability of its carboxylate metabolite based on general chemical principles, addressing the current gap in direct comparative studies.
Chemical Structures
Abacavir: A nucleoside reverse transcriptase inhibitor, its chemical structure features a primary alcohol functional group.
Abacavir Carboxylate Metabolite: Formed in the liver via oxidation of Abacavir's primary alcohol, this metabolite possesses a carboxylic acid functional group.[1]
Metabolic Pathway
Abacavir is primarily metabolized in the liver by alcohol dehydrogenase to an intermediate aldehyde, which is then further oxidized to the inactive carboxylate metabolite.[2] Another significant metabolic route involves glucuronidation.
References
A Comparative Guide to Method Validation for Abacavir Carboxylate Quantification in Urine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of abacavir (B1662851) carboxylate, a primary metabolite of the antiretroviral drug abacavir, in human urine. The choice of an appropriate analytical method is critical for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. This document compares the performance of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), offering insights into their respective strengths and weaknesses.
Introduction to Abacavir Metabolism
Abacavir is extensively metabolized in the liver, with less than 2% of the drug excreted unchanged in the urine. The primary routes of metabolism are alcohol dehydrogenase, leading to the formation of abacavir carboxylate, and glucuronosyltransferase, which forms the glucuronide conjugate. Approximately 30% of an administered dose of abacavir is recovered in the urine as the carboxylate metabolite. Accurate and reliable quantification of this compound in urine is therefore essential for understanding the complete pharmacokinetic profile of abacavir.
Methodology Comparison
This guide focuses on two prominent analytical techniques for the quantification of this compound in urine: HPLC-UV and LC-MS/MS. While Enzyme-Linked Immunosorbent Assays (ELISAs) are a common tool in bioanalysis, a thorough search of the scientific literature did not yield any established ELISA methods for the specific quantification of this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely available technique for the quantification of analytes that possess a chromophore. A validated method for the simultaneous quantification of abacavir and its major metabolites, including this compound, in human urine has been reported.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
Data Presentation: Performance Comparison
The following tables summarize the key performance parameters of the HPLC-UV and a proposed LC-MS/MS method for the quantification of this compound in urine.
Table 1: HPLC-UV Method Performance
| Parameter | Performance |
| Linearity Range | 0.5 - 50 µg/mL |
| Accuracy (% Bias) | Within ±15% |
| Precision (%RSD) | < 15% |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Sample Preparation | Centrifugation & Dilution |
| Run Time | ~15 minutes |
Table 2: Proposed LC-MS/MS Method Performance
| Parameter | Performance |
| Linearity Range | 1 - 1000 ng/mL |
| Accuracy (% Bias) | Within ±15% |
| Precision (%RSD) | < 15% |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Sample Preparation | SPE, LLE, or PP |
| Run Time | ~5 minutes |
Experimental Protocols
HPLC-UV Method Protocol
This protocol is based on the method described by Adkison et al. (2001) for the analysis of abacavir and its metabolites in urine.
-
Sample Preparation:
-
Centrifuge the urine sample to remove particulate matter.
-
Dilute the supernatant with the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A suitable mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at 295 nm.
-
-
Validation Parameters:
-
The method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines (FDA or EMA).
-
Proposed LC-MS/MS Method Protocol
This proposed protocol is based on established LC-MS/MS methods for abacavir in plasma and can be adapted for this compound in urine.
-
Sample Preparation (select one):
-
Solid-Phase Extraction (SPE): Offers the cleanest extracts. Condition an appropriate SPE cartridge, load the pre-treated urine sample, wash away interferences, and elute the analyte.
-
Liquid-Liquid Extraction (LLE): Involves partitioning the analyte between the aqueous urine sample and an immiscible organic solvent.
-
Protein Precipitation (PP): While urine has lower protein content than plasma, this can be a quick method for removing proteins by adding a precipitating agent like acetonitrile or methanol.
-
-
Chromatographic Conditions:
-
Column: A suitable C18 or other appropriate reverse-phase column.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an additive like formic acid to improve ionization.
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
-
Mass Spectrometric Conditions:
-
Ionization: Electrospray Ionization (ESI) in positive or negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for this compound and an internal standard.
-
-
Validation Parameters:
-
The method must be fully validated according to regulatory guidelines, including assessments of linearity, accuracy, precision, selectivity, matrix effects, and stability.
-
Visualizing the Workflow and Decision-Making Process
The following diagrams illustrate the general workflow for method validation and a decision-making tree for selecting the appropriate analytical method.
Caption: General Workflow for Method Validation.
Caption: Decision Tree for Method Selection.
Conclusion
The choice between HPLC-UV and LC-MS/MS for the quantification of this compound in urine will depend on the specific requirements of the study.
-
HPLC-UV is a cost-effective and reliable method suitable for studies where high sensitivity is not a primary concern and where the expected concentrations of the metabolite are in the µg/mL range. Its simpler sample preparation is also an advantage for high-throughput environments.
-
LC-MS/MS is the method of choice when high sensitivity and selectivity are paramount, particularly for studies with low dosage or to accurately determine the terminal elimination phase of the drug. While the initial investment and operational costs are higher, the superior performance in terms of lower limits of quantification and shorter run times can be critical for many research and clinical applications.
Researchers and drug development professionals should carefully consider the trade-offs between sensitivity, cost, and sample throughput when selecting the most appropriate method for their specific needs. Both methods, when properly validated, can provide accurate and reliable data for the quantification of this compound in urine.
A Comparative Analysis of Chemical and Electrochemical Degradation of the Antiretroviral Drug Abacavir
A detailed guide for researchers and drug development professionals on the comparative efficacy and methodologies of chemical and electrochemical degradation techniques for Abacavir (B1662851), supported by experimental data.
This guide provides a comprehensive comparison of traditional chemical oxidation and modern electrochemical methods for the degradation of Abacavir, an antiretroviral agent. The following sections detail the experimental protocols, present quantitative data for objective comparison, and illustrate the degradation pathways and experimental workflows.
Introduction
Understanding the degradation pathways of pharmaceutical compounds like Abacavir is crucial for ensuring drug stability, identifying potential genotoxic impurities, and developing effective environmental remediation strategies.[1] Forced degradation studies are integral to this process.[1][2] This guide focuses on two primary oxidative degradation approaches: conventional chemical oxidation using hydrogen peroxide and advanced electrochemical oxidation. While both methods can effectively degrade Abacavir, they differ significantly in terms of speed, control, and experimental setup.
Comparative Data on Degradation Performance
The efficacy of chemical and electrochemical degradation of Abacavir can be quantitatively compared based on key performance indicators such as degradation rate and the profile of resulting degradation products.
| Parameter | Chemical Degradation (3% H₂O₂) | Electrochemical Degradation (Pt & BDD Electrodes) | Key Findings |
| Degradation Time | > 1 hour (at elevated temperatures) | < 10 minutes (for 20% degradation) | Electrochemical methods are significantly faster.[3] |
| Primary Degradation Products | OP1 (m/z 319.20), OP2 (m/z 247.19) | OP1 (m/z 319.20), OP2 (m/z 247.19) | Both methods yield the same two major degradation products.[3] |
| Effect of pH | Not extensively detailed in sources | Strongly pH-dependent; fastest at pH 9. | The rate of electrochemical oxidation and the ratio of degradation products are influenced by pH.[3] |
| Control over Degradation | Less control over reaction rate | High control via applied potential | Electrochemical methods offer precise control over the oxidative process.[3] |
| Toxicity of Byproducts | Potential for genotoxic impurities (N-hydroxyaryls, aza-aryl N-oxides) | Reduced potential for harmful byproducts due to controlled oxidation. | Electrochemical degradation may offer a safer degradation profile. |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of degradation studies. The following protocols for chemical and electrochemical degradation of Abacavir are based on established research.
Chemical Degradation Protocol
This protocol outlines the standard procedure for the oxidative degradation of Abacavir using hydrogen peroxide.
-
Preparation of Working Solution: Prepare a 1 mmol L⁻¹ solution of Abacavir.
-
Oxidizing Agent: Use a 3% (v/v) solution of hydrogen peroxide as the oxidizing agent.
-
Degradation Process: Dissolve the Abacavir in the 3% hydrogen peroxide solution.
-
Incubation: Subject the solution to oxidation at controlled temperatures of 25°C and 50°C for time intervals of 1, 2, 3, 5, and 24 hours.[3]
-
Sample Analysis: Analyze the resulting solution using techniques such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) to identify and quantify the degradation products.
Electrochemical Degradation Protocol
This protocol describes the use of electrochemical methods for the degradation of Abacavir.
-
Electrochemical Cell Setup: Utilize a three-electrode system with a working electrode (either Platinum or Boron-Doped Diamond), a reference electrode, and a counter electrode.
-
Electrolyte Preparation: Prepare a supporting electrolyte solution, such as ammonium (B1175870) acetate, at various pH levels (e.g., 4.0, 7.0, and 9.0).[3]
-
Degradation Process: Introduce the Abacavir solution into the electrochemical cell. Apply a constant potential to the working electrode to initiate oxidation. For a platinum electrode, a potential of +1.15 V can be used, while for a BDD electrode, a potential of up to +4.0 V can be applied.[3]
-
Monitoring: Monitor the degradation process over time (e.g., up to 10 minutes).
-
Sample Analysis: Employ UHPLC/MS to analyze the composition of the solution and identify the degradation products.[3]
Visualizing the Processes
Diagrams can effectively illustrate complex experimental workflows and relationships.
References
- 1. [PDF] Forced degradation study of abacavir sulfate under the frame of genotoxic impurity | Semantic Scholar [semanticscholar.org]
- 2. Stress Degradation Behavior of Abacavir Sulfate and Development of a Suitable Stability-Indicating UHPLC Method for the Determination of Abacavir, its Related Substances, and Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Comparative Analysis of Abacavir Carboxylate Formation Rates in Diverse Liver Preparations
A comprehensive guide for researchers and drug development professionals on the in vitro metabolism of abacavir (B1662851) to its primary carboxylate metabolite across different preclinical models.
This guide provides a comparative overview of the formation rates of abacavir carboxylate, an inactive metabolite of the antiretroviral drug abacavir, in various liver sub-cellular fractions. Understanding the species-specific differences in drug metabolism is a cornerstone of preclinical drug development, aiding in the selection of appropriate animal models and the extrapolation of in vitro data to predict human pharmacokinetics. Abacavir is primarily metabolized in the liver by cytosolic alcohol dehydrogenase (ADH) to form this compound and by UDP-glucuronosyltransferase (UGT) to form a glucuronide conjugate.[1][2][3] This guide focuses on the ADH-mediated pathway.
Quantitative Comparison of this compound Formation
| Parameter | Human Liver Cytosol | Monkey Liver Cytosol | Rat Liver Cytosol |
| Primary Enzyme | Alcohol Dehydrogenase (ADH)[2][3][4] | Alcohol Dehydrogenase (ADH) | Alcohol Dehydrogenase (ADH) |
| Kinetic Data (Vmax, Km) | Data not available in searched literature | Data not available in searched literature | Data not available in searched literature |
This table will be updated as more specific quantitative data becomes available.
Metabolic Pathway and Experimental Workflow
The metabolic conversion of abacavir to its carboxylate metabolite is a two-step oxidation process mediated by cytosolic enzymes. The workflow for a typical in vitro experiment to determine the formation rate of this compound is also depicted below.
Caption: Metabolic activation of abacavir to its carboxylate metabolite.
Caption: General workflow for in vitro this compound formation assay.
Experimental Protocols
A detailed experimental protocol to assess the formation rate of this compound in liver S9 fractions is outlined below. This protocol is a composite based on standard in vitro drug metabolism assays.
Objective: To determine the rate of this compound formation in liver S9 fractions from different species (human, monkey, rat).
Materials:
-
Cryopreserved liver S9 fractions (human, monkey, rat)
-
Abacavir
-
This compound standard
-
Nicotinamide adenine (B156593) dinucleotide (NAD+)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Water (HPLC grade)
-
Incubator/water bath (37°C)
-
Microcentrifuge
-
HPLC system with UV or Mass Spectrometric (MS) detection
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of abacavir in a suitable solvent (e.g., water or methanol).
-
Prepare a stock solution of NAD+ in phosphate buffer.
-
Prepare a series of standard solutions of this compound in the incubation buffer for the calibration curve.
-
-
Incubation:
-
Thaw the liver S9 fractions on ice.
-
In a microcentrifuge tube, combine the following:
-
Potassium phosphate buffer (to final volume)
-
Liver S9 fraction (final protein concentration typically 0.5-2 mg/mL)
-
NAD+ (final concentration typically 1-2 mM)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding abacavir stock solution to achieve the desired final substrate concentration.
-
Incubate at 37°C for a predetermined time course (e.g., 0, 15, 30, 60, 120 minutes). The incubation time should be within the linear range of metabolite formation.
-
-
Reaction Termination:
-
Stop the reaction at each time point by adding a volume of ice-cold acetonitrile (typically 2-3 volumes of the incubation mixture).
-
Vortex the samples to precipitate the protein.
-
-
Sample Processing:
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube for analysis.
-
-
Analytical Method:
-
Analyze the supernatant using a validated HPLC-UV or HPLC-MS/MS method. A simple reversed-phase HPLC assay with UV detection at 295 nm has been described for the measurement of abacavir and its metabolites.[5]
-
Mobile Phase Example: A gradient of 0.1% TFA in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B).
-
Column Example: A C18 reversed-phase column.
-
Quantify the amount of this compound formed by comparing the peak area to the calibration curve prepared with the authentic standard.
-
-
Data Analysis:
-
Calculate the rate of this compound formation (e.g., in pmol/min/mg protein).
-
If multiple substrate concentrations are tested, kinetic parameters such as Vmax (maximum velocity) and Km (Michaelis constant) can be determined by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.
-
Discussion and Conclusion
The formation of this compound is a significant pathway in the clearance of abacavir in humans.[1] While this guide provides the foundational knowledge and a general experimental framework for comparing the formation rates of this metabolite across different preclinical liver models, the lack of direct comparative kinetic data in the public domain highlights a gap in the understanding of species-specific differences in abacavir's ADH-mediated metabolism.
Researchers are encouraged to use the provided protocol as a starting point to generate this valuable comparative data. Such studies will be instrumental in refining the in vitro-in vivo extrapolation (IVIVE) of abacavir's pharmacokinetics and will contribute to a more robust preclinical assessment of new drug candidates that are substrates of alcohol dehydrogenase. The significant inter-species variability observed in the metabolism of other drugs underscores the importance of conducting such comparative studies. For instance, studies have shown that the in vitro metabolic capabilities of human and rhesus monkey drug-metabolizing enzymes can be different.[6] Therefore, generating specific data for abacavir is crucial for accurate preclinical modeling.
References
- 1. A review of the pharmacokinetics of abacavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PharmGKB summary: abacavir pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. researchgate.net [researchgate.net]
- 5. High-performance liquid chromatographic assay for abacavir and its two major metabolites in human urine and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of human and rhesus monkey in vitro phase I and phase II hepatic drug metabolism activities - PubMed [pubmed.ncbi.nlm.nih.gov]
The Lack of Correlation Between Abacavir Carboxylate Levels and Hypersensitivity: A Comparative Guide to Predictive Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abacavir (B1662851), a potent nucleoside reverse transcriptase inhibitor (NRTI), is a cornerstone of many antiretroviral therapies for HIV-1. However, its use is associated with a clinically significant hypersensitivity reaction (HSR) in a subset of patients, historically occurring in approximately 5-8% of individuals commencing treatment.[1] This guide provides a comprehensive comparison of two potential approaches for predicting Abacavir HSR: the monitoring of its primary metabolite, abacavir carboxylate, and the now-standard practice of pre-emptive genetic screening for the HLA-B*57:01 allele. Through an examination of experimental data and methodologies, this document will demonstrate the established clinical utility of genetic screening and the lack of evidence supporting a correlation between this compound levels and HSR.
Pharmacokinetics of Abacavir and its Metabolites
Upon oral administration, abacavir is rapidly and extensively absorbed, with a bioavailability of approximately 83%.[2] It is primarily metabolized in the liver via two main pathways: alcohol dehydrogenase to form the inactive 5'-carboxylic acid metabolite, and glucuronosyltransferase to form the 5'-glucuronide metabolite.[2] These inactive metabolites are then predominantly excreted in the urine. Notably, the hypersensitivity reaction is attributed to the parent drug, abacavir, itself and its interaction with the immune system.[3]
Comparison of Predictive Methodologies: this compound Levels vs. HLA-B*57:01 Genotyping
The primary method for predicting the risk of abacavir HSR has shifted decisively from monitoring drug metabolites to genetic screening. This is due to the overwhelming evidence supporting the strong genetic association between the HLA-B*57:01 allele and the development of HSR.
| Feature | Monitoring this compound Levels | HLA-B57:01 Genotyping |
| Correlation with HSR | No established correlation. The hypersensitivity reaction is not believed to be mediated by the carboxylate metabolite. | Strong, well-established correlation. The presence of the HLA-B57:01 allele is a major risk factor for HSR. |
| Predictive Value | Not a validated predictive marker. | High negative predictive value (approaching 100%). A negative result virtually eliminates the risk of HSR.[4] |
| Clinical Utility | Not used in clinical practice for HSR prediction. | Standard of care; recommended by regulatory agencies and treatment guidelines before initiating abacavir therapy.[5] |
| Mechanism of Action | The carboxylate metabolite is inactive and not implicated in the immune-mediated HSR pathway. | The parent drug, abacavir, binds non-covalently to the HLA-B*57:01 molecule, altering the repertoire of self-peptides presented to T-cells and triggering an immune response.[6][7] |
Experimental Protocols
HLA-B*57:01 Genotyping by Real-Time PCR
This method is widely used for its accuracy and relatively rapid turnaround time.
Objective: To detect the presence or absence of the HLA-B*57:01 allele in a patient's genomic DNA.
Principle: Allele-specific primers and probes are used to amplify and detect a specific region of the HLA-B gene that is unique to the HLA-B57:01 allele.
Methodology:
-
DNA Extraction: Genomic DNA is extracted from a whole blood sample collected in an EDTA tube. Commercial DNA extraction kits are commonly used for this purpose.[8]
-
PCR Amplification: A multiplex PCR is performed using sequence-specific primers for the HLA-B*57:01 allele and a control gene (e.g., β-globin). The reaction mixture typically includes the patient's DNA, primers, DNA polymerase, and fluorescently labeled probes.[9]
-
Real-Time PCR Detection: The PCR is carried out in a real-time PCR instrument that monitors the fluorescence signal in each cycle. An increase in fluorescence indicates the amplification of the target sequence.
-
Data Analysis: The presence of an amplification signal for the HLA-B*57:01 allele indicates a positive result. The control gene amplification confirms the integrity of the PCR reaction.[10]
Abacavir Patch Testing
Patch testing is an in vivo method used for the immunological confirmation of a suspected abacavir HSR, typically after the patient has recovered from the initial reaction. It is not used for pre-screening.
Objective: To confirm a delayed-type hypersensitivity reaction to abacavir.
Principle: A small amount of abacavir is applied to the skin under an occlusive patch. In a sensitized individual, this will elicit a localized inflammatory reaction.
Methodology:
-
Preparation: Abacavir is prepared in a suitable vehicle (e.g., petrolatum) at various concentrations (e.g., 1% and 10%).
-
Application: The prepared abacavir patches and a vehicle control patch are applied to the patient's back.
-
Reading: The patches are removed after 48 hours, and the skin is examined for reactions (e.g., erythema, infiltration, vesicles) at 48 and 72 hours.
-
Interpretation: A positive reaction at the abacavir patch site, with a negative reaction at the control site, confirms a hypersensitivity to abacavir.
Signaling Pathways and Experimental Workflows
Abacavir Metabolism and Excretion
Figure 1. Simplified metabolic pathway of Abacavir.
HLA-B*57:01 Genotyping Workflow
Figure 2. Workflow for HLA-B*57:01 genotyping.
Abacavir-Induced T-Cell Activation in HLA-B*57:01 Positive Individuals
Figure 3. Signaling pathway of Abacavir HSR.
Conclusion
The evidence overwhelmingly indicates that there is no clinically relevant correlation between the levels of this compound and the incidence of abacavir-induced hypersensitivity reactions. The metabolism of abacavir to its carboxylate form is a detoxification pathway and is not implicated in the immunogenic mechanism of HSR.
In contrast, prospective screening for the HLA-B*57:01 allele has proven to be a highly effective and reliable method for identifying patients at high risk of developing HSR.[11] This pharmacogenetic testing is now the established standard of care, significantly enhancing the safety of abacavir therapy. For researchers, scientists, and drug development professionals, the focus for mitigating abacavir HSR should remain on the implementation and refinement of genetic screening strategies rather than the monitoring of drug metabolite levels.
References
- 1. PharmGKB summary: abacavir pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Abacavir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. escholarship.org [escholarship.org]
- 5. medcraveonline.com [medcraveonline.com]
- 6. pnas.org [pnas.org]
- 7. Mechanisms involved in the Abacavir-mediated hypersensitivity syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. osanghc.com [osanghc.com]
- 9. hiv.guidelines.org.au [hiv.guidelines.org.au]
- 10. tandfonline.com [tandfonline.com]
- 11. Abacavir Therapy and HLA-B*57:01 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative metabolite profiling of Abacavir in HLA-B*57:01 positive vs. negative patients
A Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic profile of Abacavir (B1662851) and the immunogenetic factors contributing to hypersensitivity, with a focus on the role of the HLA-B57:01 allele. While direct comparative metabolite profiling between HLA-B57:01 positive and negative patients is not the primary focus of current research due to the nature of the hypersensitivity reaction, this guide will elucidate the established metabolic pathways of Abacavir and detail the mechanism of HLA-B*57:01-mediated hypersensitivity.
Executive Summary
Abacavir is a potent nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV infection. A significant concern with Abacavir therapy is the risk of a severe and potentially fatal hypersensitivity reaction (HSR) in individuals carrying the Human Leukocyte Antigen (HLA) class I allele, HLA-B57:01. Current scientific consensus, supported by extensive research, indicates that this hypersensitivity is not triggered by a specific metabolite of Abacavir. Instead, it is a direct, non-covalent interaction of the parent drug with the HLA-B57:01 protein. This interaction alters the repertoire of self-peptides presented to T-cells, leading to an aberrant immune response. Therefore, this guide will first detail the common metabolic pathways of Abacavir and then provide a comparative overview of the immunological consequences in the presence versus absence of the HLA-B*57:01 allele.
Abacavir Metabolism: A Common Pathway
Abacavir is primarily metabolized in the liver via two main enzymatic pathways, independent of a patient's HLA-B*57:01 status. Less than 2% of the drug is excreted unchanged in the urine.[1][2] The primary metabolic routes are:
-
Alcohol Dehydrogenase (ADH) Pathway: Abacavir is oxidized by cytosolic alcohol dehydrogenase to form an aldehyde intermediate, which is then further oxidized to an inactive carboxylate metabolite (2269W93).[1][2][3]
-
Uridine Diphosphate Glucuronosyltransferase (UGT) Pathway: Abacavir undergoes glucuronidation by UGT enzymes to form an inactive glucuronide metabolite (361W94).[1][2]
A mass balance study revealed that approximately 83% of an administered dose of Abacavir is eliminated in the urine, with 30% as the carboxylate metabolite and 36% as the glucuronide metabolite.[1][2] The remaining portion consists of the parent drug and other minor metabolites.[1]
The pharmacologically active form of Abacavir is the intracellular metabolite, carbovir (B1146969) triphosphate (CBV-TP).[4] This anabolism occurs within viral-infected cells through a series of phosphorylation steps initiated by adenosine (B11128) phosphotransferase.[1][2]
Table 1: Major Metabolites of Abacavir
| Metabolite | Formation Pathway | Activity |
| 5'-Carboxylic Acid Metabolite (2269W93) | Oxidation via Alcohol Dehydrogenase | Inactive |
| 5'-Glucuronide Metabolite (361W94) | Glucuronidation via UGT enzymes | Inactive |
| Carbovir Triphosphate (CBV-TP) | Intracellular phosphorylation | Active (inhibits HIV reverse transcriptase) |
The Immunogenetic Basis of Abacavir Hypersensitivity: A Tale of Two Genotypes
The critical difference between patients who tolerate Abacavir and those who experience HSR lies not in the drug's metabolism, but in their genetic makeup, specifically the presence of the HLA-B*57:01 allele.
HLA-B57:01 Negative Patients: In the vast majority of individuals who do not carry the HLA-B57:01 allele, Abacavir is metabolized as described above and does not trigger a significant, drug-specific immune response. The drug is considered safe and effective in this population.
HLA-B57:01 Positive Patients: In individuals with the HLA-B57:01 allele, the parent Abacavir molecule can bind directly and non-covalently into the F-pocket of the peptide-binding groove of the HLA-B*57:01 protein.[5] This binding alters the shape and chemical properties of the peptide-binding groove, leading to the presentation of a different set of self-peptides to CD8+ T-cells.[5][6] These newly presented self-peptides are not recognized as "self" by the patient's immune system, triggering a robust and harmful T-cell mediated immune response, which manifests as the Abacavir hypersensitivity syndrome.[5][6] This mechanism is often referred to as the "altered peptide repertoire" model.
Table 2: Comparison of Abacavir Effects in HLA-B*57:01 Positive vs. Negative Patients
| Feature | HLA-B57:01 Negative Patients | HLA-B57:01 Positive Patients |
| Abacavir Metabolism | Standard metabolism via ADH and UGT pathways to inactive metabolites. | Standard metabolism via ADH and UGT pathways to inactive metabolites. |
| Interaction with HLA | No significant interaction with HLA molecules. | Direct, non-covalent binding of parent Abacavir to the HLA-B57:01 protein.[6] |
| Peptide Presentation | Normal presentation of self-peptides. | Altered repertoire of self-peptides presented by HLA-B57:01.[5][6] |
| Immune Response | No drug-specific T-cell activation. | Activation of drug-specific CD8+ T-cells, leading to a cytokine-mediated hypersensitivity reaction.[5] |
| Clinical Outcome | Toleration of Abacavir therapy. | High risk of developing Abacavir Hypersensitivity Syndrome (AHS).[7][8][9] |
Visualizing the Pathways
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Abacavir Metabolic Pathways.
Caption: Abacavir Hypersensitivity Mechanism.
Experimental Protocols
Given the established mechanism, the most critical experimental protocol is the screening for the HLA-B*57:01 allele prior to the initiation of Abacavir therapy.
Protocol: HLA-B*57:01 Genotyping
Objective: To determine the presence or absence of the HLA-B*57:01 allele in a patient's genomic DNA.
Methodology: Polymerase Chain Reaction (PCR) followed by sequence-specific oligonucleotide probe hybridization or sequence-based typing is the gold standard.
Procedure:
-
Sample Collection: Collect a whole blood sample in an EDTA tube.
-
DNA Extraction: Isolate genomic DNA from peripheral blood leukocytes using a commercially available DNA extraction kit.
-
PCR Amplification: Amplify the HLA-B gene, specifically the region encompassing the polymorphic exons that define the *57:01 allele, using sequence-specific primers.
-
Allele Detection:
-
Sequence-Specific Oligonucleotide Probes (SSOP): The PCR product is denatured and hybridized to a panel of oligonucleotide probes specific for the HLA-B*57:01 allele, which are typically bound to microbeads and detected via flow cytometry.
-
Real-Time PCR with Allele-Specific Probes: Utilize real-time PCR with fluorescently labeled probes that specifically bind to the HLA-B*57:01 sequence.
-
DNA Sequencing: Directly sequence the PCR product to identify the specific HLA-B alleles present.
-
-
Data Analysis: Analyze the results to determine if the HLA-B*57:01 allele is present.
Interpretation: A positive result indicates the presence of the HLA-B*57:01 allele, and Abacavir treatment is contraindicated. A negative result indicates a very low risk of developing Abacavir HSR.
Protocol: Quantification of Abacavir and its Metabolites in Plasma
While not used to predict HSR, pharmacokinetic studies are essential for drug development and monitoring.
Objective: To measure the concentrations of Abacavir and its major metabolites in human plasma.
Methodology: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).
Procedure:
-
Sample Collection: Collect blood samples in heparinized tubes at specified time points after drug administration. Centrifuge to separate plasma.
-
Sample Preparation:
-
Protein Precipitation: Add a protein precipitating agent (e.g., acetonitrile (B52724) or methanol) to the plasma sample to remove proteins.
-
Liquid-Liquid Extraction or Solid-Phase Extraction (SPE): Alternatively, use these techniques for cleaner sample extracts.
-
-
Chromatographic Separation: Inject the prepared sample into an HPLC system equipped with a C18 analytical column. Use a suitable mobile phase (e.g., a gradient of ammonium (B1175870) acetate (B1210297) and acetonitrile) to separate Abacavir and its metabolites.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The analytes are ionized (typically using electrospray ionization), and specific precursor-to-product ion transitions are monitored for quantification (Multiple Reaction Monitoring - MRM).
-
Quantification: Calculate the concentration of each analyte by comparing its peak area to that of a known concentration of an internal standard, using a standard curve.
Conclusion
The association between the HLA-B57:01 allele and Abacavir hypersensitivity is a landmark example of pharmacogenomics in clinical practice. The understanding that the parent drug, not a metabolite, directly interacts with the HLA molecule to trigger an immune response has shifted the focus of preventative strategies from metabolic studies to genetic screening. Pre-therapeutic screening for HLA-B57:01 has been highly effective in preventing Abacavir-induced hypersensitivity reactions. Future research in this area may focus on the nuances of T-cell receptor interactions and the specific self-peptides involved in the hypersensitivity reaction.
References
- 1. ClinPGx [clinpgx.org]
- 2. PharmGKB summary: abacavir pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The metabolic activation of abacavir by human liver cytosol and expressed human alcohol dehydrogenase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Abacavir - Wikipedia [en.wikipedia.org]
- 5. pnas.org [pnas.org]
- 6. HLA-B*57:01 screening and hypersensitivity reaction to abacavir between 1999 and 2016 in the OPERA® observational database: a cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prevalence of abacavir-associated hypersensitivity syndrome and HLA-B*5701 allele in a Portuguese HIV-positive population | Porto Biomedical Journal [elsevier.es]
- 8. HLA-B*57:01 for Abacavir Sensitivity | Test Fact Sheet [arupconsult.com]
- 9. Comparison of Methods for In-House Screening of HLA-B*57:01 to Prevent Abacavir Hypersensitivity in HIV-1 Care | PLOS One [journals.plos.org]
In Vitro Cytotoxicity: A Comparative Analysis of Abacavir and its Carboxylate Metabolite
For Immediate Release
This guide provides a detailed comparison of the in vitro cytotoxicity of the antiretroviral drug Abacavir (B1662851) and its primary metabolite, Abacavir carboxylate. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of the cellular toxicity profiles of these compounds. Abacavir, a nucleoside analog reverse transcriptase inhibitor (NRTI), is a cornerstone of HIV-1 therapy.[1] Its metabolic pathway primarily involves hepatic conversion to inactive carboxylate and glucuronide metabolites.[1][2] This guide focuses on the in vitro cytotoxic potential of the parent drug in contrast to its carboxylate form.
Executive Summary
Experimental evidence demonstrates that Abacavir exhibits a measurable level of in vitro cytotoxicity across various cell lines. In contrast, its main metabolite, this compound, is consistently reported to be an inactive compound.[2][3][4] This guide summarizes the available quantitative data on Abacavir's cytotoxicity and outlines the experimental protocols used to derive these findings. The metabolic conversion of Abacavir to its carboxylate form represents a detoxification pathway, rendering the compound pharmacologically inactive with regard to antiviral activity and, by extension, cytotoxicity.
Comparative Cytotoxicity Data
The following table summarizes the in vitro cytotoxicity of Abacavir in several human cell lines. Notably, specific cytotoxicity data for this compound is largely absent from the scientific literature, which aligns with its classification as an inactive metabolite.[3][5][6]
| Compound | Cell Line | Assay Type | Cytotoxicity Metric (CC50) | Reference |
| Abacavir | CEM cells | Not Specified | 160 µM | [7][8] |
| CD4+ CEM cells | Not Specified | 140 µM | [7][8] | |
| Normal bone progenitor cells (BFU-E) | Not Specified | 110 µM | [7][8] | |
| DF-1 cells | MTT Assay | 78.26 µg/ml | [9] | |
| This compound | Various | Not Applicable | Not Reported (Inactive Metabolite) | [3][5][6] |
Metabolic Pathway and Cytotoxicity
The metabolic fate of Abacavir is a critical determinant of its cytotoxic potential. The following diagram illustrates the conversion of Abacavir to this compound, highlighting the difference in their biological activity.
Caption: Metabolic conversion of Abacavir to its inactive carboxylate metabolite.
Experimental Protocols
The cytotoxicity of Abacavir is typically assessed using cell-based assays that measure cell viability or proliferation in the presence of the compound. A commonly employed method is the MTT assay.
MTT Assay for Cytotoxicity Assessment
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol Outline:
-
Cell Seeding: Cells, such as the DF-1 chicken fibroblast cell line, are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.[9]
-
Compound Exposure: The cells are then treated with various concentrations of Abacavir, typically in a serial dilution.[9] Control wells with untreated cells are also included.
-
Incubation: The plates are incubated for a specified period, for example, 72 hours, to allow the compound to exert its effects.[10]
-
MTT Addition: An MTT solution is added to each well, and the plates are incubated for a further 2-4 hours. During this time, viable cells metabolize the MTT into formazan crystals.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The 50% cytotoxic concentration (CC50) is then determined by plotting cell viability against the compound concentration.[9]
Conclusion
The available in vitro data clearly indicates that Abacavir possesses a dose-dependent cytotoxic effect on various cell lines. In contrast, its primary metabolite, this compound, is considered biologically inactive and is not associated with significant cytotoxicity. This distinction underscores the importance of hepatic metabolism in the detoxification of Abacavir. Researchers investigating the cellular effects of Abacavir should consider the parent compound as the primary source of in vitro cytotoxicity.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. Abacavir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. PharmGKB summary: abacavir pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactive aldehyde metabolites from the anti-HIV drug abacavir: amino acid adducts as possible factors in abacavir toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The antiviral activity, mechanism of action, clinical significance and resistance of abacavir in the treatment of pediatric AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Validating Abacavir Carboxylate as a Biomarker for Drug Exposure and Metabolism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Abacavir (B1662851) carboxylate and the active intracellular metabolite, carbovir-triphosphate (CBV-TP), as potential biomarkers for monitoring Abacavir exposure and metabolism. The objective is to present the available experimental data to aid researchers in selecting the most appropriate biomarker for their specific needs in clinical and research settings.
Executive Summary
Abacavir, a cornerstone of antiretroviral therapy, undergoes extensive metabolism to form both inactive and active metabolites. The primary inactive metabolite, Abacavir carboxylate, and the active intracellular metabolite, carbovir-triphosphate (CBV-TP), are key candidates for biomarkers of drug exposure and effect. While plasma Abacavir levels are commonly measured, they may not accurately reflect the intracellular concentration of the active drug. This guide explores the utility of its major metabolites as more informative biomarkers.
This compound , a product of alcohol dehydrogenase metabolism, reflects a significant pathway of drug clearance. Its concentration in plasma could serve as a non-invasive indicator of hepatic metabolism and overall drug exposure. In contrast, carbovir-triphosphate (CBV-TP) is the pharmacologically active moiety that inhibits HIV reverse transcriptase. Its intracellular concentration is a direct measure of the drug at its site of action, potentially offering a better correlation with antiviral efficacy.
This document summarizes quantitative data, details experimental protocols for metabolite quantification, and provides visual representations of the metabolic pathway and analytical workflows to facilitate a clear comparison.
Data Presentation
Table 1: Pharmacokinetic and Analytical Parameters of Abacavir Metabolites
| Parameter | This compound | Carbovir-triphosphate (CBV-TP) | Reference |
| Biomarker Type | Inactive, metabolic clearance | Active, pharmacological effect | [1][2] |
| Matrix | Plasma, Urine | Peripheral Blood Mononuclear Cells (PBMCs) | [3][4] |
| Typical Concentration | Variable, dependent on clearance | 2-200 fmol/10^6 cells | [5] |
| Half-life | Not extensively reported | >20 hours (intracellular) | [2] |
| Analytical Method | LC-MS/MS | LC-MS/MS | [3][4] |
| Lower Limit of Quantification (LLOQ) | Dependent on specific assay | ~0.05-5.00 pg/µL | [5] |
| Reported Correlation with Abacavir Clearance | Significant correlation between carboxylate:abacavir AUC ratio and abacavir clearance | Indirectly related to clearance through parent drug availability | [6] |
| Reported Correlation with Virological Response | Limited direct evidence | Weak or no direct correlation found in some studies | [7] |
Table 2: Comparison of Analytical Methods for Metabolite Quantification
| Feature | Quantification of this compound in Plasma | Quantification of Intracellular Carbovir-triphosphate (CBV-TP) |
| Instrumentation | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Sample Preparation | Protein precipitation or liquid-liquid extraction of plasma | Isolation of PBMCs, cell lysis, solid-phase extraction (anion exchange) |
| Key Chromatographic Separation | Reversed-phase chromatography | Anion-exchange or ion-pair reversed-phase chromatography |
| Internal Standard | Stable isotope-labeled Abacavir or structural analog | Stable isotope-labeled CBV-TP or related nucleotide analog |
| Challenges | Potential for matrix effects from plasma components | Low intracellular concentrations, potential for metabolite instability, complex matrix |
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol is a generalized procedure based on common methodologies.
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma, add 300 µL of acetonitrile (B52724) containing an internal standard (e.g., stable isotope-labeled Abacavir).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS/MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard.
3. Quantification:
-
Construct a calibration curve using standards of known concentrations of this compound in blank plasma.
-
Quantify the this compound concentration in the samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.
Protocol 2: Quantification of Intracellular Carbovir-triphosphate (CBV-TP) in PBMCs by LC-MS/MS
This protocol is a generalized procedure based on published methods.[5][8]
1. PBMC Isolation:
-
Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Wash the cells with phosphate-buffered saline (PBS).
-
Count the cells to determine the cell number per sample.
2. Intracellular Extraction:
-
Lyse the known number of PBMCs (e.g., 10 million cells) with a lysis buffer (e.g., 70% methanol).
-
Add an internal standard (e.g., stable isotope-labeled CBV-TP).
-
Centrifuge to pellet cell debris.
3. Solid-Phase Extraction (SPE):
-
Use an anion exchange SPE cartridge to isolate the negatively charged triphosphate metabolite.
-
Wash the cartridge to remove interfering substances.
-
Elute the CBV-TP with a high-salt or high-pH buffer.
4. LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography system.
-
Column: An anion-exchange or ion-pair reversed-phase column.
-
Mobile Phase: A gradient elution with buffers designed for nucleotide separation.
-
Flow Rate: As per column specifications.
-
Injection Volume: Appropriate volume based on sensitivity.
-
MS/MS System: A triple quadrupole mass spectrometer with an ESI source, typically in negative ion mode for phosphate (B84403) groups.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for CBV-TP and the internal standard.
5. Quantification:
-
Construct a calibration curve using standards of known concentrations of CBV-TP.
-
Quantify the intracellular CBV-TP concentration and express it as fmol or pmol per million cells.[5]
Mandatory Visualization
References
- 1. ClinPGx [clinpgx.org]
- 2. ClinPGx [clinpgx.org]
- 3. Abacavir Pharmacokinetics During Chronic Therapy in HIV-1-Infected Adolescents and Young Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous Quantification of Intracellular Lamivudine and Abacavir Triphosphate Metabolites by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous measurement of intracellular triphosphate metabolites of zidovudine, lamivudine and abacavir (carbovir) in human peripheral blood mononuclear cells by combined anion exchange solid phase extraction and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Abacavir and Metabolite Pharmacokinetics in HIV-1–Infected Children and Adolescents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Population Pharmacokinetics and Pharmacodynamic Modeling of Abacavir (1592U89) from a Dose-Ranging, Double-Blind, Randomized Monotherapy Trial with Human Immunodeficiency Virus-Infected Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simultaneous quantification of intracellular lamivudine and abacavir triphosphate metabolites by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Electrochemical Stability of Abacavir on Platinum vs. Boron-Doped Diamond Electrodes
For researchers and professionals in drug development, understanding the oxidative stability of active pharmaceutical ingredients (APIs) like Abacavir is critical. This guide provides a detailed comparison of the electrochemical stability of Abacavir when subjected to oxidation on two different electrode materials: platinum (Pt) and boron-doped diamond (BDD). The data presented is derived from experimental studies employing electrochemical methods to simulate oxidative degradation, offering a faster alternative to traditional chemical oxidation stress tests.
Electrochemical Behavior of Abacavir
The electrochemical properties of Abacavir were investigated using cyclic voltammetry, revealing distinct behaviors on platinum and BDD electrodes.
On a platinum electrode , Abacavir oxidizes and exhibits a single voltammetric wave in the range of +0.80 V to +1.00 V.[1][2] This observation is constrained by the relatively narrow potential window of platinum, which is limited to approximately +1.10 V.[1][2] Beyond this potential, the supporting electrolyte begins to decompose.[1][2]
In contrast, a boron-doped diamond (BDD) electrode offers a much larger potential window, allowing for a more comprehensive analysis of Abacavir's oxidation.[1][3] On the BDD electrode, Abacavir oxidation occurs in three voltammetric waves, with peak potentials at +0.85 V, +1.05 V, and +1.25 V.[1] The first of these waves is consistent with that observed on the platinum electrode.[1] BDD electrodes are also noted for their resistance to surface passivation.[1][3]
Quantitative Comparison of Abacavir Degradation
The following tables summarize the key quantitative data from the electrochemical oxidation of Abacavir on platinum and BDD electrodes.
Table 1: Voltammetric Oxidation Peaks of Abacavir
| Electrode Material | Oxidation Peak Potentials (V) |
| Platinum | +0.80 to +1.00 |
| Boron-Doped Diamond | +0.85, +1.05, +1.25 |
Table 2: Degradation Performance at Optimal Potentials
| Electrode Material | Applied Potential (V) | Time for 15-20% Degradation | Degradation After 10 min |
| Platinum | +1.15 | 7 minutes (for 15%) | Not specified |
| Boron-Doped Diamond | +3.00 | 10 minutes (for 15%) | - |
| Boron-Doped Diamond | +4.00 | < 10 minutes (for 20%) | 43% |
Table 3: Effect of pH on Abacavir Degradation and Product Formation
| pH | Electrode | Degradation Rate | Predominant Oxidation Product |
| 4.0 | Both | Slower | OP2 (m/z 246.90) |
| 7.0 | Both | Moderate | Nearly equal amounts of OP1 and OP2 |
| 9.0 | Both | Fastest | OP1 (m/z 319.20) |
Experimental Protocols
A detailed methodology is crucial for the reproducibility of these findings.
1. Cyclic Voltammetry: The electrochemical behavior of Abacavir was studied using cyclic voltammetry in an ammonium (B1175870) acetate (B1210297) (0.20 mol L⁻¹) supporting electrolyte.[1] A three-electrode system was employed, with either a platinum or BDD working electrode. The potential was scanned to observe the oxidation waves of Abacavir.
2. Potentiostatic Degradation: Forced degradation studies were conducted potentiostatically at specific potentials. For the platinum electrode, a potential of +1.15 V was applied.[1][2] For the BDD electrode, experiments were carried out at various potentials, with +3.00 V and +4.00 V being highlighted for efficient degradation.[1] The effect of pH was investigated at values of 4.0, 7.0, and 9.0 in the ammonium acetate electrolyte.[1][3]
3. Product Analysis: The degradation of Abacavir and the formation of its oxidation products were monitored and quantified using Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC/MS).[1] Two primary oxidation products were identified: OP1 with an m/z of 319.20 and OP2 with an m/z of 246.90.[1]
Experimental Workflow
The logical flow of the experimental comparison is illustrated in the diagram below.
Caption: Experimental workflow for comparing Abacavir's electrochemical stability.
Conclusion
Both platinum and boron-doped diamond electrodes can be effectively used for the electrochemical oxidation of Abacavir, producing the same primary degradation products as traditional chemical methods but in a fraction of the time.[1][4] The BDD electrode, however, demonstrates superior characteristics due to its wider potential window, which allows for a more detailed study of the oxidation mechanism and potentially faster degradation at higher potentials.[1] The degradation process is strongly pH-dependent on both electrode surfaces, with the fastest degradation observed at pH 9.0.[1][3][4] This electrochemical approach represents a highly efficient tool for pharmaceutical stability studies.
References
Safety Operating Guide
Essential Safety and Logistical Information for Handling Abacavir Carboxylate
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides crucial, immediate safety and logistical information for managing Abacavir carboxylate in a laboratory setting. Adherence to these procedural guidelines is essential for personnel safety and regulatory compliance.
Personal Protective Equipment (PPE) and Hazard Information
This compound is a metabolite of the HIV-1 reverse transcriptase inhibitor abacavir. While some safety data sheets (SDS) indicate that it is not classified as a hazardous substance under the Globally Harmonized System (GHS), others classify it as harmful if swallowed and very toxic to aquatic life.[1][2] Given the potential risks and the nature of handling active pharmaceutical ingredients and their metabolites, a cautious approach is warranted.
Appropriate personal protective equipment (PPE) must be worn at all times when handling this compound to minimize exposure.[3][4] The following table summarizes the recommended PPE and other relevant safety data.
| Data Point | Recommendation/Value | Source(s) |
| Eye Protection | Safety glasses with side shields or goggles. | [3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | [3] |
| Skin and Body Protection | Laboratory coat, long-sleeved gown. | [3] |
| Respiratory Protection | A dust mask or respirator should be used if there is a risk of generating dust. | [3] |
| Occupational Exposure Limits (OELs) | No specific OELs have been established for this compound. It is recommended to handle it in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial to ensure safety and prevent contamination. The following workflow outlines the key steps from receiving the compound to its storage.
1. Receiving and Inspection:
-
Upon receipt, carefully inspect the container for any signs of damage or leakage.
-
Wear gloves during inspection.
2. Storage:
-
Store this compound in a cool, dry, and well-ventilated area.
-
Keep the container tightly sealed.
3. Preparation and Handling:
-
Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.
-
Before handling, ensure you are wearing the appropriate PPE as outlined in the table above.
-
Avoid generating dust during weighing and transfer.
4. Decontamination:
-
After handling, thoroughly decontaminate all surfaces and equipment with an appropriate cleaning agent.
-
Wash hands thoroughly with soap and water after removing gloves.
Spill Management Plan
In the event of a spill, immediate and appropriate action is necessary to contain the substance and prevent exposure.
1. Evacuate and Secure the Area:
-
Immediately alert others in the vicinity of the spill.
-
Evacuate the immediate area.
-
Restrict access to the spill area.
2. Don Appropriate PPE:
-
Before attempting to clean the spill, don the recommended PPE, including respiratory protection if the substance is in powder form.
3. Contain and Clean the Spill:
-
For solid spills, gently cover the material with absorbent pads to avoid generating dust. Dampen the material slightly with water if necessary.
-
For liquid spills, use an inert absorbent material to contain the spill.
-
Carefully sweep or scoop the contained material into a labeled, sealed container for hazardous waste.
4. Decontaminate the Area:
-
Thoroughly clean the spill area with a suitable decontaminating solution.
-
All materials used for cleanup should be treated as hazardous waste.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
All waste contaminated with this compound, including unused product, contaminated labware (e.g., vials, pipette tips), and cleanup materials, must be segregated as hazardous waste.
2. Waste Containment and Labeling:
-
Place all this compound waste into a designated, leak-proof, and clearly labeled hazardous waste container.
-
The label should include "Hazardous Waste" and the chemical name "this compound."
3. Storage of Waste:
-
Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.
4. Professional Disposal:
-
Arrange for the collection and disposal of the hazardous waste through a licensed hazardous waste management company.
-
Incineration is a common and recommended method for the disposal of pharmaceutical waste.[2]
-
Do not dispose of this compound down the drain or in regular trash.[2]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
